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Melatonin-d3

Cat. No.: B12417793
M. Wt: 235.30 g/mol
InChI Key: DRLFMBDRBRZALE-FIBGUPNXSA-N
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Description

Melatonin-d3 is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 235.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O2 B12417793 Melatonin-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O2

Molecular Weight

235.30 g/mol

IUPAC Name

2,2,2-trideuterio-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i1D3

InChI Key

DRLFMBDRBRZALE-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NCCC1=CNC2=C1C=C(C=C2)OC

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC

Origin of Product

United States

Foundational & Exploratory

What is Melatonin-d3 and its chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin-d3, a deuterated isotopologue of melatonin, serves as an indispensable tool in biomedical and pharmaceutical research. Its primary application lies in its use as an internal standard for the highly sensitive and specific quantification of endogenous melatonin in various biological matrices through mass spectrometry-based techniques. The substitution of three hydrogen atoms with deuterium atoms on the N-acetyl group results in a molecule that is chemically identical to melatonin in its behavior during extraction and chromatographic separation, yet is distinguishable by its higher mass. This key characteristic allows for precise and accurate measurement of melatonin levels, which is crucial for studies related to circadian rhythms, sleep disorders, and the therapeutic monitoring of melatonin supplementation. This guide provides an in-depth overview of the chemical properties, synthesis, and analytical applications of this compound.

Chemical Properties

PropertyThis compoundMelatoninReference
Chemical Formula C₁₃H₁₃D₃N₂O₂C₁₃H₁₆N₂O₂[1]
Molecular Weight 235.30 g/mol 232.28 g/mol [1]
CAS Number 90735-69-673-31-4[1]
Appearance White to off-white crystalline powderPale yellow leaflets from benzene
Melting Point Not specified; expected to be similar to Melatonin116-118 °C
Solubility Soluble in Acetonitrile, DMSO, DMF, and EthanolSlightly soluble in water; Soluble in acetone, ethyl acetate, and methanol
Mass Spectrometry (ESI+) Predominant ion [M+H]⁺ at m/z = 236Predominant ion [M+H]⁺ at m/z = 233[2]
Key MS/MS Fragment m/z = 174 (loss of N-acetyl-d3 group)m/z = 174 (loss of N-acetyl group)[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the acetylation of 5-methoxytryptamine using a deuterated acetylating agent. This straightforward approach ensures the specific incorporation of deuterium atoms at the N-acetyl position.

Synthesis Pathway

G 5-Methoxytryptamine 5-Methoxytryptamine This compound This compound 5-Methoxytryptamine->this compound Acetylation Deuterated_Acetyl_Chloride Deuterated Acetyl Chloride (CD3COCl) Deuterated_Acetyl_Chloride->this compound

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and scale.

Materials:

  • 5-Methoxytryptamine

  • Deuterated acetyl chloride (CD₃COCl)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or another suitable base

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxytryptamine in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous triethylamine to the solution. The base acts as a scavenger for the hydrochloric acid by-product.

  • Acetylation: Cool the reaction mixture in an ice bath. Slowly add a solution of deuterated acetyl chloride in anhydrous dichloromethane dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Application in Quantitative Analysis

The primary and most critical application of this compound is as an internal standard for the quantification of melatonin in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The co-extraction and analysis of the analyte (melatonin) and the deuterated internal standard (this compound) allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise results.

Experimental Workflow for Melatonin Quantification

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Saliva, Milk) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Ratio of Melatonin to This compound signals

Caption: Melatonin quantification workflow.

Experimental Protocol: Quantification of Melatonin using this compound Internal Standard

This protocol provides a general methodology for the quantification of melatonin in a biological matrix. Specific parameters may need to be optimized depending on the sample type and instrumentation.

Materials:

  • Biological sample (e.g., plasma, saliva, milk)

  • This compound internal standard stock solution of known concentration

  • Melatonin analytical standard for calibration curve

  • Solvents for extraction (e.g., dichloromethane, ethyl acetate, methanol)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) apparatus

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw the biological samples to room temperature.

    • To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.

    • Vortex the sample to ensure thorough mixing.

  • Extraction:

    • Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the sample onto the cartridge. Wash the cartridge to remove interfering substances. Elute the melatonin and this compound with an appropriate solvent.

    • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the sample. Vortex vigorously to extract the analytes into the organic phase. Centrifuge to separate the layers and collect the organic layer.

  • Evaporation and Reconstitution:

    • Evaporate the collected eluate or organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a small, known volume of a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).

  • LC-MS/MS Analysis:

    • Chromatography: Inject the reconstituted sample onto a suitable HPLC or UHPLC column (e.g., C18). Use a mobile phase gradient (e.g., water with formic acid and acetonitrile or methanol) to achieve chromatographic separation of melatonin from other sample components.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both melatonin and this compound.

      • Melatonin transition: m/z 233 → 174

      • This compound transition: m/z 236 → 174

  • Quantification:

    • Construct a calibration curve by analyzing a series of melatonin standards of known concentrations, each spiked with the same amount of this compound.

    • Plot the ratio of the peak area of melatonin to the peak area of this compound against the concentration of the melatonin standards.

    • Determine the concentration of melatonin in the unknown samples by interpolating the peak area ratio from the calibration curve.

Conclusion

This compound is a vital tool for researchers in various scientific disciplines. Its use as an internal standard in LC-MS/MS-based quantification methods provides the accuracy and precision necessary for reliable measurement of melatonin in biological systems. The straightforward synthesis and well-established analytical protocols make it an accessible and essential component of modern bioanalytical research.

References

Melatonin-d3 as a Stable Isotope-Labeled Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Melatonin-d3 as a stable isotope-labeled internal standard for the accurate quantification of melatonin in various biological matrices. This document outlines the core principles of its use, detailed experimental protocols, and relevant quantitative data to facilitate its integration into bioanalytical workflows.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a ubiquitous hormone primarily synthesized by the pineal gland, playing a crucial role in regulating circadian rhythms, sleep-wake cycles, and possessing antioxidant properties.[1][2] Accurate measurement of melatonin levels in biological fluids is essential for research in sleep disorders, neurodegenerative diseases, and cancer.[3][4] Due to its low physiological concentrations, highly sensitive and specific analytical methods are required for its quantification.[5][6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for melatonin quantification due to its high selectivity and sensitivity.[7] The use of a stable isotope-labeled internal standard (SIL-IS) is critical in LC-MS/MS to correct for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the results.[8] this compound, a deuterated analog of melatonin, serves as an ideal internal standard as it shares near-identical physicochemical properties with the analyte but is distinguishable by its mass-to-charge ratio (m/z).[9][10]

Properties of this compound

This compound is a synthetic form of melatonin where three hydrogen atoms in the acetyl group have been replaced with deuterium atoms. This substitution results in a molecular weight increase of three Daltons compared to endogenous melatonin, allowing for its distinct detection by a mass spectrometer.

PropertyValueReference
Chemical FormulaC13H13D3N2O2[9][11]
Molecular Weight235.30 g/mol [9][11]
CAS Number90735-69-6[9][11]
PurityTypically ≥98%[11]
Storage-20°C, protected from light[11][12]

Analytical Methodologies

The use of this compound as an internal standard is integral to robust LC-MS/MS methods for melatonin quantification. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, Saliva, Milk) add_is Spike with this compound Internal Standard sample->add_is extraction Extraction (SPE, LLE, Protein Precipitation) add_is->extraction evap Evaporation & Reconstitution extraction->evap lc Chromatographic Separation (Reversed-Phase C18) evap->lc ms Mass Spectrometric Detection (MRM Mode) lc->ms quant Quantification (Ratio of Analyte/IS Peak Areas) ms->quant calib Calibration Curve calib->quant

Caption: General experimental workflow for melatonin quantification using this compound.
Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of sensitivity. Common methods include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex matrices like plasma and urine, resulting in high recovery and reduced matrix effects.[3]

  • Liquid-Liquid Extraction (LLE): A simpler extraction method using an organic solvent like dichloromethane to partition melatonin from the aqueous sample.[1]

  • Protein Precipitation (PPT): A rapid method for plasma or serum samples where a solvent like acetonitrile is used to precipitate proteins.[7]

Detailed Protocol for Solid-Phase Extraction (SPE) of Plasma Samples:

  • Sample Spiking: To 200 µL of plasma, add 50 µL of this compound internal standard working solution (e.g., 5 ng/mL).[13]

  • Dilution: Dilute the sample with an appropriate buffer, for example, in a 1:1 (v/v) ratio with an extraction buffer.[13]

  • SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge with 3 mL of methanol followed by 3 mL of water.[14]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 25 mM ammonium acetate buffer (pH 7) followed by 3 mL of 10% methanol to remove interferences.[14]

  • Elution: Elute melatonin and this compound from the cartridge with 3 mL of 100% methanol.[14]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 35°C.[13]

  • Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase (e.g., 50:50 v/v methanol:0.1% formic acid in water).[13]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

Liquid Chromatography (LC):

Reversed-phase chromatography is typically employed for the separation of melatonin.

ParameterTypical Value
ColumnC18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile or Methanol
Flow Rate0.3 - 0.6 mL/min
Injection Volume10 - 20 µL
Column Temperature45°C

Mass Spectrometry (MS):

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterMelatoninThis compoundReference
Precursor Ion (Q1) m/z233.1236.1[13][15]
Product Ion (Q3) m/z174.1177.1[13][15]
Dwell Time100-200 ms100-200 ms
Collision Energy (CE)Optimized for specific instrumentOptimized for specific instrument[7]

Note: The exact m/z values and collision energies may vary slightly depending on the instrument and source conditions and should be optimized accordingly.

Quantitative Data

The use of this compound allows for the construction of accurate calibration curves and the reliable quantification of melatonin over a wide dynamic range.

ParameterTypical ValueReference
Linearity Range1 pg/mL - 100 ng/mL[6][7][16]
Correlation Coefficient (r²)> 0.99[16]
Lower Limit of Quantification (LLOQ)1 - 10 pg/mL[6][7][16]
Accuracy85% - 115%[13][14]
Precision (%RSD)< 15%[13][14]

Melatonin Signaling Pathway

Understanding the biological context of melatonin is crucial for researchers. Melatonin exerts its effects primarily through two G-protein coupled receptors, MT1 and MT2.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling mel Melatonin MT1 MT1 Receptor mel->MT1 MT2 MT2 Receptor mel->MT2 Gi_1 Gαi MT1->Gi_1 Gq Gαq MT1->Gq MT2->Gi_1 AC Adenylyl Cyclase Gi_1->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC ↑ PKC IP3_DAG->PKC ERK ↑ ERK1/2 PKC->ERK

Caption: Simplified melatonin signaling pathway via MT1 and MT2 receptors.

Melatonin binding to MT1 and MT2 receptors, which belong to the G-protein coupled receptor (GPCR) family, triggers intracellular signaling cascades.[17][18] Activation of these receptors typically leads to the inhibition of adenylyl cyclase via the Gαi subunit, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[18][19] The MT1 receptor can also couple to Gαq, activating phospholipase C (PLC) and leading to increased intracellular calcium and protein kinase C (PKC) activation.[18][19] These pathways ultimately modulate various cellular processes, including gene expression and neuronal activity.[20]

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of melatonin in biological samples by LC-MS/MS. Its use as a stable isotope-labeled internal standard effectively corrects for analytical variability, enabling high-quality data generation for both research and clinical applications. The methodologies and data presented in this guide provide a solid foundation for the development and implementation of robust bioanalytical assays for melatonin.

References

The Role of Melatonin-d3 in Advancing Biomedical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of Melatonin-d3 (deuterium-labeled melatonin) in biomedical research. Its primary utility lies in its role as a stable isotope-labeled internal standard, which is crucial for the accurate quantification of endogenous melatonin in various biological matrices. This guide details the experimental protocols, presents key quantitative data, and illustrates the biochemical pathways and analytical workflows where this compound is a critical component.

Core Applications of this compound

This compound, a non-radioactive, stable isotope-labeled analog of melatonin, serves as an indispensable tool in modern bioanalytical techniques. Its chemical and physical properties are nearly identical to those of endogenous melatonin, allowing it to mimic the behavior of the analyte during sample preparation and analysis. However, its increased mass, due to the replacement of three hydrogen atoms with deuterium, allows it to be distinguished from the unlabeled melatonin by mass spectrometry.

The principal applications of this compound include:

  • Internal Standard in Quantitative Analysis: The most prominent application of this compound is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. By adding a known amount of this compound to a biological sample at the beginning of the extraction process, it is possible to correct for any loss of melatonin during sample preparation and for variations in instrument response. This ensures a high degree of accuracy and precision in the quantification of endogenous melatonin levels.

  • Pharmacokinetic (PK) Studies: this compound is instrumental in pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered melatonin. By administering a formulation containing unlabeled melatonin and using this compound as an internal standard to measure plasma concentrations over time, researchers can accurately determine key PK parameters.

  • Metabolic Studies: Deuterium-labeled compounds like this compound can be used as tracers to study the metabolic fate of melatonin in biological systems. While less common than its use as an internal standard, it can help in identifying and quantifying metabolites.

Quantitative Data for Melatonin Analysis using this compound

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the quantification of melatonin using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for Melatonin and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Melatonin233.1174.1Positive ESI
This compound236.1174.1Positive ESI
Melatonin-d4237.1178.2Positive ESI
Melatonin-d7240.2178.0Positive ESI

Source:

Table 2: Performance Characteristics of Validated LC-MS/MS Assays

Biological MatrixLinearity Range (pg/mL)LLOQ (pg/mL)Accuracy (%)Precision (%RSD)Recovery (%)
Human Plasma5.00 - 10,000.005.0096.25 - 104.002.32 - 3.4279.23
Human Plasma20.00 - 30,000.0020.00Within ±15%< 1559.0 - 65.0
Human Saliva0.8 - 5000.895.5 - 104.2< 10.7Not Reported
Milk1 - 150190.06 - 94.58< 1.55Not Reported
Human Urine7.5 - 5007.592.4 - 104.63.4 - 10.4Not Reported

Source:

Detailed Experimental Protocols

Preparation of this compound Stock and Working Solutions

Stock Solution (e.g., 1 mg/mL):

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in a suitable organic solvent such as methanol or ethanol to a final concentration of 1 mg/mL.

  • Store the stock solution in an amber vial at -20°C or -80°C for long-term stability. A stock solution in ethanol stored at -20°C is a common practice.

Working Solution (e.g., 5 ng/mL):

  • Perform serial dilutions of the stock solution with the appropriate solvent (e.g., methanol or a mixture of mobile phase) to achieve the desired final concentration for spiking into samples.

  • Prepare fresh working solutions regularly to ensure accuracy.

Sample Preparation from Human Plasma using Liquid-Liquid Extraction (LLE)

This protocol is a representative example and may require optimization based on specific laboratory conditions.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the Melatonin-d4 working solution (e.g., 5 ng/mL). For blank samples, add 50 µL of the diluent.

  • Vortexing: Vortex the samples briefly to ensure thorough mixing.

  • Extraction: Add 2.5 mL of an appropriate extraction solvent (e.g., ethyl acetate or dichloromethane).

  • Vortexing and Centrifugation: Vortex the samples for 5 minutes at 2000 rpm, followed by centrifugation at a suitable speed (e.g., 4000 rpm) for 15 minutes at 5°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 2 mL) to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.

  • Reconstitution: Reconstitute the dried residue in 100-300 µL of the mobile phase (e.g., 50:50 v/v methanol and 0.1% formic acid in water).

  • Vortexing and Centrifugation: Vortex the reconstituted sample and centrifuge to pellet any particulate matter.

  • Transfer for Analysis: Transfer the clear supernatant to an HPLC vial for LC-MS/MS analysis.

Visualizations of Pathways and Workflows

Melatonin Biosynthesis Pathway

Melatonin_Biosynthesis tryptophan Tryptophan five_htp 5-Hydroxytryptophan tryptophan->five_htp Tryptophan hydroxylase serotonin Serotonin five_htp->serotonin Aromatic Amino Acid Decarboxylase n_acetylserotonin N-Acetylserotonin serotonin->n_acetylserotonin Arylalkylamine N-acetyltransferase (AANAT) melatonin Melatonin n_acetylserotonin->melatonin Acetylserotonin O-methyltransferase (ASMT)

Caption: Overview of the melatonin biosynthesis pathway starting from the amino acid tryptophan.

Melatonin Signaling via MT1 and MT2 Receptors

Deuterium-Labeled Melatonin for In Vivo Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin, a neurohormone primarily synthesized by the pineal gland, is a key regulator of circadian rhythms and possesses potent antioxidant and anti-inflammatory properties.[1] Its therapeutic potential is being explored for a wide range of conditions, including sleep disorders, neurodegenerative diseases, and cancer.[2] In preclinical and clinical research, understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of melatonin is crucial for optimizing dosing strategies and elucidating its mechanisms of action. Deuterium-labeled melatonin, in which one or more hydrogen atoms are replaced by its stable isotope deuterium, serves as a powerful tool in these investigations.[3]

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), potentially slowing down the rate of metabolic reactions and altering the pharmacokinetic profile of the drug.[4] This guide provides an in-depth overview of the application of deuterium-labeled melatonin in in vivo studies, covering its synthesis, analytical quantification, and use in pharmacokinetic and pharmacodynamic assessments. Detailed experimental protocols and data presentation are included to facilitate the design and execution of robust preclinical studies.

Synthesis of Deuterium-Labeled Melatonin

Deuterium-labeled melatonin, such as melatonin-d4, is typically synthesized for use as an internal standard in bioanalytical methods to ensure accurate quantification. The synthesis generally involves the reaction of a melatonin precursor with a deuterated reagent.

A common method for synthesizing melatonin-d4 involves the acylation of 5-methoxytryptamine with deuterated acetyl chloride. This straightforward reaction provides a product with deuterium atoms on the N-acetyl group, a primary site of metabolic activity.

Melatonin Signaling Pathways

Melatonin exerts its biological effects primarily through two high-affinity G-protein coupled receptors (GPCRs): melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2).[5][6][7] These receptors are distributed throughout the central nervous system and peripheral tissues.[8] The activation of MT1 and MT2 receptors triggers a cascade of intracellular signaling events that mediate the diverse physiological actions of melatonin.

The signaling pathways of MT1 and MT2 receptors are complex and can involve both distinct and overlapping downstream effectors. Both receptors couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][8] This, in turn, modulates the activity of protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB).[6]

Beyond the canonical Gi pathway, MT1 receptors can also couple to Gq proteins, activating phospholipase C (PLC) and leading to the mobilization of intracellular calcium.[5][6] Furthermore, MT1 receptor activation has been shown to modulate ion channels, including inwardly rectifying potassium (Kir) channels.[5] MT2 receptors, in addition to inhibiting adenylyl cyclase, can also influence protein kinase C (PKC) signaling.[7]

The formation of homodimers (MT1/MT1, MT2/MT2) and heterodimers (MT1/MT2) adds another layer of complexity to melatonin receptor signaling, with different dimer combinations potentially leading to distinct downstream effects.[5]

Melatonin_Signaling_Pathways Melatonin Signaling Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Melatonin Melatonin MT1 MT1 Melatonin->MT1 Binds MT2 MT2 Melatonin->MT2 Binds G_i G_i MT1->G_i Activates G_q G_q MT1->G_q Activates MT2->G_i Activates AC Adenylyl Cyclase G_i->AC Inhibits PLC Phospholipase C G_q->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates PKC Protein Kinase C IP3_DAG->PKC Activates Ca2+ Ca²⁺ IP3_DAG->Ca2+ Increases CREB CREB Phosphorylation PKA->CREB Inhibits Cellular_Response Cellular_Response PKC->Cellular_Response Leads to Ca2+->Cellular_Response Leads to CREB->Cellular_Response Modulates PK_Study_Workflow Pharmacokinetic Study Workflow Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Dosing (Melatonin or d4-Melatonin) PO or IV Fasting->Dosing Blood_Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis (Quantification) Sample_Preparation->LC_MS_MS_Analysis Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t1/2) LC_MS_MS_Analysis->Data_Analysis PD_Study_Workflow Pharmacodynamic Study Workflow Animal_Model Ischemic Stroke Model (MCAO in Rats) Grouping Randomization into Groups (Sham, Vehicle, Melatonin, d4-Melatonin) Animal_Model->Grouping Treatment Treatment Administration (IP injection at reperfusion) Grouping->Treatment Neurological_Assessment Neurological Deficit Scoring (24h post-MCAO) Treatment->Neurological_Assessment Histological_Analysis Infarct Volume Measurement (TTC Staining) Treatment->Histological_Analysis Biochemical_Analysis Biochemical Marker Analysis (Oxidative Stress, Inflammation) Treatment->Biochemical_Analysis Statistical_Analysis Statistical Analysis (Comparison between groups) Neurological_Assessment->Statistical_Analysis Histological_Analysis->Statistical_Analysis Biochemical_Analysis->Statistical_Analysis

References

Melatonin-d3 as a Tracer: A Technical Guide to its Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action and applications of deuterated melatonin, specifically Melatonin-d3, as a tracer molecule. Primarily utilized as an internal standard in mass spectrometry-based bioanalysis, this compound offers unparalleled accuracy and precision in the quantification of endogenous and exogenous melatonin in various biological matrices. This guide will also delve into the theoretical and potential applications of this compound in in-vivo tracer studies for pharmacokinetic and metabolic profiling, leveraging the kinetic isotope effect. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are provided to equip researchers and drug development professionals with the essential knowledge for effectively employing this compound in their studies.

Introduction: The Role of Tracers in Melatonin Research

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic hormone, primarily synthesized by the pineal gland, that regulates circadian rhythms, sleep-wake cycles, and possesses potent antioxidant properties[1]. The accurate quantification of melatonin in biological fluids is paramount for understanding its physiological and pathological roles. Tracer molecules, particularly isotopically labeled compounds like this compound, are indispensable tools in melatonin research.

The term "tracer" in the context of this compound encompasses two primary applications:

  • As an Internal Standard in Bioanalysis: This is the most common application where this compound is added to a biological sample at a known concentration before sample processing. Because it is chemically identical to melatonin but has a different mass, it can be distinguished by a mass spectrometer. By comparing the signal of the analyte (melatonin) to the signal of the internal standard (this compound), researchers can correct for variations in sample extraction, processing, and instrument response, leading to highly accurate quantification[2][3].

  • As an In-Vivo Tracer: In this application, this compound is administered to a living organism to study its absorption, distribution, metabolism, and excretion (ADME) properties. The deuterium labeling allows for the differentiation of the administered dose from the endogenous melatonin, enabling precise pharmacokinetic and metabolic studies[4]. While less common than its use as an internal standard, this application holds significant potential for drug development and physiological research.

This guide will comprehensively cover both facets of this compound's utility as a tracer.

Mechanism of Action: How this compound Works as a Tracer

The fundamental principle behind this compound's function as a tracer lies in its isotopic composition. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. In this compound, three hydrogen atoms in the N-acetyl group are replaced with deuterium atoms.

In Analytical Chemistry: The Internal Standard

As an internal standard for mass spectrometry, the mechanism of action of this compound is based on the following principles:

  • Chemical and Physical Similarity: this compound exhibits nearly identical chemical and physical properties to endogenous melatonin. This ensures that it behaves similarly during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, as well as during chromatographic separation[1][4].

  • Mass Differentiation: The key difference is its molecular weight. The substitution of three hydrogen atoms (atomic mass ~1) with three deuterium atoms (atomic mass ~2) results in a mass increase of approximately 3 Daltons. This mass difference is easily resolved by a mass spectrometer.

  • Co-elution and Ionization: Ideally, this compound co-elutes with melatonin during liquid chromatography (LC) and exhibits similar ionization efficiency in the mass spectrometer's ion source[1].

  • Ratio-Based Quantification: Quantification is achieved by measuring the ratio of the peak area of the analyte (melatonin) to the peak area of the internal standard (this compound). Since the concentration of the internal standard is known, the concentration of the analyte can be accurately calculated. This ratiometric approach compensates for any loss of analyte during sample processing and corrects for fluctuations in instrument performance[4].

The specific mass-to-charge (m/z) transitions used for the detection of melatonin and this compound in tandem mass spectrometry (MS/MS) are crucial for its selective and sensitive quantification.

In Biological Systems: The In-Vivo Tracer and the Kinetic Isotope Effect

When used as an in-vivo tracer, the mechanism of action of this compound relies on its ability to mimic the biological behavior of melatonin while being distinguishable from the endogenous pool. The deuterium labeling is generally considered to have a minimal impact on the biological activity and receptor binding affinity of the molecule.

A key consideration in the in-vivo application of deuterated compounds is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions that involve the cleavage of this bond. This effect can be harnessed in drug development to:

  • Improve Metabolic Stability: By strategically placing deuterium at sites of metabolic oxidation, the rate of metabolism can be slowed down, potentially leading to a longer half-life and improved pharmacokinetic profile of a drug[5][6][7].

  • Reduce Formation of Undesirable Metabolites: The KIE can alter metabolic pathways, potentially reducing the formation of toxic or inactive metabolites[5].

While the primary use of this compound is as an internal standard, the principles of the KIE suggest its potential utility in studying melatonin's metabolism and in the development of melatonin analogs with modified pharmacokinetic properties.

Quantitative Data

The following tables summarize key quantitative data relevant to the use of this compound as a tracer.

Table 1: Mass Spectrometric Properties of Melatonin and this compound
CompoundMolecular FormulaExact Mass (Da)Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Reference
MelatoninC₁₃H₁₆N₂O₂232.1212233174[8]
This compoundC₁₃H₁₃D₃N₂O₂235.1399236174[8]

Note: The product ion at m/z 174 corresponds to the loss of the N-acetyl group.

Table 2: Pharmacokinetic Parameters of Melatonin (Various Formulations and Routes)
ParameterValueConditionsReference
Bioavailability (Oral) 9 - 33%Immediate-release formulations[9]
Time to Max. Concentration (Tmax) ~50 minOral immediate-release[9]
Elimination Half-life (T₁/₂) ~45 minOral and IV administration[9]
Volume of Distribution (Vd) 35 - 1602 LIV administration[9]
Clearance (Cl) 0.97 - 132.50 L/minIV and oral administration[9]
Table 3: Pharmacokinetic Parameters of Deuterated Melatonin (D7-Melatonin)
ParameterValue (Male)Value (Female)ConditionsReference
Clearance (IV) 1.27 ± 0.20 L/h/kg1.18 ± 0.22 L/h/kg23 µg IV infusion[4]
Terminal Half-life (IV) 36 ± 2 min41 ± 10 min23 µg IV infusion[4]
Cmax (Oral) 243.7 ± 124.6 pg/mL623.6 ± 575.1 pg/mL250 µg oral solution[4]
AUC (Oral) 236 ± 107 pg.h/mL701 ± 645 pg.h/mL250 µg oral solution[4]
Absolute Bioavailability (Oral) 8.6 ± 3.9%16.8 ± 12.7%250 µg oral solution[4]

Note: While this data is for D7-melatonin, it provides a valuable insight into the pharmacokinetics of a deuterated form of melatonin.

Table 4: Melatonin Receptor Binding Affinities
ReceptorLigandKi (nM)Assay ConditionsReference
MT1 Melatonin0.06 - 0.2Radioligand binding assays[10]
MT2 Melatonin0.1 - 0.5Radioligand binding assays[10]
MT1 This compoundNot Reported--
MT2 This compoundNot Reported--

*The binding affinity of this compound to MT1 and MT2 receptors is not explicitly reported in the literature. However, due to the subtle nature of deuterium substitution, it is widely assumed to be very similar to that of non-deuterated melatonin.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Quantification of Melatonin in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol is a generalized procedure based on common practices described in the literature[8][11].

4.1.1. Materials and Reagents

  • Melatonin and this compound standards

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Triple Quadrupole)

4.1.2. Sample Preparation

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Spike with Internal Standard: To 200 µL of plasma in a microcentrifuge tube, add a specific amount (e.g., 50 µL of a 5 ng/mL solution) of this compound working solution. Vortex briefly.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Filtration/Centrifugation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to pellet any remaining particulates. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Melatonin: 233.1 -> 174.1

    • This compound: 236.1 -> 174.1

4.1.4. Data Analysis

  • Integrate the peak areas for both melatonin and this compound.

  • Calculate the peak area ratio (Melatonin/Melatonin-d3).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of melatonin standards.

  • Determine the concentration of melatonin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 5-methoxytryptamine with deuterated acetyl chloride[8].

4.2.1. Materials

  • 5-Methoxytryptamine

  • Deuterated acetyl chloride (CD₃COCl)

  • Triethylamine (anhydrous)

  • Dichloromethane (anhydrous)

  • Standard laboratory glassware for organic synthesis

4.2.2. Procedure

  • Dissolve 5-methoxytryptamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous triethylamine to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add deuterated acetyl chloride dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental procedures related to melatonin and this compound.

Melatonin Signaling Pathways

Melatonin exerts its effects through membrane-bound G-protein coupled receptors (GPCRs), MT1 and MT2, as well as through intracellular targets[12][13].

Melatonin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 Binds MT2 MT2 Receptor Melatonin->MT2 Binds Gi_alpha Gαi MT1->Gi_alpha Activates Gq_alpha Gαq MT1->Gq_alpha Activates MT2->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits PLC Phospholipase C Gq_alpha->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA PKA cAMP->PKA Inhibits Activation PKC PKC IP3_DAG->PKC Activates Ca_release ↑ Ca²⁺ IP3_DAG->Ca_release CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression (Circadian Rhythms, Cell Growth, etc.) PKC->Gene_Expression Modulates Ca_release->Gene_Expression Modulates CREB->Gene_Expression Regulates

Caption: Melatonin signaling through MT1 and MT2 receptors.

Experimental Workflow for Melatonin Quantification

This diagram outlines the typical workflow for quantifying melatonin in a biological sample using this compound as an internal standard.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio, Calibration Curve) MS_Detection->Data_Analysis Quantification Quantification of Melatonin Data_Analysis->Quantification

Caption: Workflow for melatonin quantification using LC-MS/MS.

Applications in Drug Development and Research

The use of this compound as a tracer has significant implications for various stages of drug development and fundamental research.

  • Preclinical Pharmacokinetic Studies: this compound can be used in animal models to accurately determine the pharmacokinetic profile of new melatonin analogs or formulations.

  • Clinical Trials: In clinical studies, this compound is essential for the accurate measurement of melatonin levels in patients, which can be a biomarker for various conditions or a measure of treatment efficacy.

  • Metabolism Studies: The use of deuterated melatonin can help in identifying and quantifying metabolites of melatonin, providing a clearer picture of its metabolic fate[2].

  • Bioequivalence Studies: this compound is a critical tool in bioequivalence studies comparing different formulations of melatonin.

  • Fundamental Research: Accurate quantification of melatonin is crucial for studies investigating its role in sleep, circadian biology, neuroprotection, and cancer.

Future Perspectives: In-Vivo Imaging and Beyond

While the primary role of this compound is as an internal standard, the application of deuterated compounds in in-vivo imaging techniques like Positron Emission Tomography (PET) is an emerging area of interest. Deuteration can be used to improve the metabolic stability of PET radiotracers, leading to clearer images and more accurate quantification of target receptors or enzymes in the brain and other organs[5][6][7].

Although there are no published studies specifically using this compound as a PET tracer, the development of deuterated analogs of melatonin receptor ligands for PET imaging is a promising avenue for future research. Such tracers could provide invaluable insights into the distribution and density of melatonin receptors in health and disease, aiding in the development of novel therapeutics targeting the melatonergic system.

Conclusion

This compound is a powerful and versatile tool in the field of melatonin research and drug development. Its primary mechanism of action as a tracer lies in its utility as an internal standard for mass spectrometry, enabling the highly accurate and precise quantification of melatonin in biological matrices. Furthermore, the principles of the kinetic isotope effect suggest its potential for in-vivo tracer studies to investigate the pharmacokinetics and metabolism of melatonin. The detailed protocols, quantitative data, and visualizations provided in this guide serve as a comprehensive resource for researchers and scientists seeking to leverage the capabilities of this compound in their work. As analytical and imaging technologies continue to advance, the applications of deuterated tracers like this compound are poised to expand, further unraveling the complex roles of melatonin in human health and disease.

References

A Technical Guide to High-Purity Melatonin-d3 for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity Melatonin-d3, a critical tool for researchers, scientists, and drug development professionals. This document details the commercial sources of this stable isotope-labeled compound, its applications in quantitative analysis, and the intricate signaling pathways of its non-labeled counterpart, melatonin.

Commercial Suppliers of High-Purity this compound

The selection of a reliable supplier for high-purity this compound is paramount for ensuring the accuracy and reproducibility of experimental results. Key considerations for procurement include isotopic and chemical purity, available formats, and the supplier's quality management systems. Below is a comparative summary of prominent commercial suppliers.

SupplierProduct NameCAS NumberPurityAvailable FormatsIntended Use
MedChemExpress This compound90735-69-699.15%[1]Powder (1 mg, 5 mg, 10 mg, 50 mg)Research Use Only[1]
Lumiprobe This compound90735-69-6>95% (HPLC-MS), D: >98%SolidResearch Use Only[2]
Cenmed This compound90735-69-60.99Solid (25mg)Research Use Only[3]
Sigma-Aldrich (Merck) Melatonin73-31-4≥98% (HPLC)PowderResearch

The Role of this compound in Quantitative Analysis

This compound serves as an ideal internal standard for the quantification of endogenous melatonin in various biological matrices, such as plasma, serum, urine, and cerebrospinal fluid.[2][4][5] Its utility stems from its near-identical chemical and physical properties to melatonin, while its increased mass allows for clear differentiation in mass spectrometry (MS) analysis. This stable isotope-labeled standard co-elutes with the analyte of interest during liquid chromatography (LC), but is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer, enabling precise and accurate quantification.[6]

Experimental Protocol: Quantification of Melatonin in Human Plasma using LC-MS/MS

This section outlines a typical workflow for the quantitative analysis of melatonin in human plasma utilizing this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To a 200 µL aliquot of human plasma on ice, add 50 µL of 0.5 M EDTA and briefly vortex.

  • Add a known concentration of this compound internal standard.

  • Add 750 µL of acetonitrile, vortex for 30 seconds, and incubate on ice for 20 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Transfer 800 µL of the organic supernatant to a new tube and dry using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of methanol and sonicate for five minutes.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[7]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • A gradient elution is employed to separate melatonin from other plasma components.

  • Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both melatonin and this compound are monitored for selective and sensitive detection.

      • Melatonin: m/z 233.1 → 174.1 (quantifier), 233.1 → 132.1 (qualifier)

      • This compound: m/z 236.1 → 177.1 (quantifier), 236.1 → 132.1 (qualifier)

3. Data Analysis

  • A calibration curve is constructed by plotting the peak area ratio of melatonin to this compound against a series of known melatonin concentrations.

  • The concentration of melatonin in the unknown plasma samples is then determined by interpolating their peak area ratios from the calibration curve.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Sample Plasma Sample Add this compound IS Add this compound IS Plasma Sample->Add this compound IS Protein Precipitation Protein Precipitation Add this compound IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Drying Drying Supernatant Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC-MS/MS LC-MS/MS Reconstitution->LC-MS/MS Data Processing Data Processing LC-MS/MS->Data Processing Quantification Quantification Data Processing->Quantification G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Melatonin Melatonin MT1 MT1 Melatonin->MT1 MT2 MT2 Melatonin->MT2 Gai Gαi MT1->Gai Gaq Gαq MT1->Gaq MT2->Gai AC Adenylyl Cyclase Gai->AC PLC PLC Gaq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC ERK ERK PKC->ERK ERK->CREB Gene_Expression Gene Expression CREB->Gene_Expression

References

Melatonin-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Melatonin-d3, a deuterated isotopologue of melatonin, widely utilized in biomedical and pharmaceutical research. This document covers its fundamental properties, detailed experimental protocols for its use as an internal standard in quantitative analysis, and an exploration of the melatonin signaling pathway.

Core Properties of this compound

This compound, or N-acetyl-5-methoxytryptamine-d3, is a stable isotope-labeled form of melatonin. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of melatonin in biological matrices, as it is chemically identical to the endogenous compound but distinguishable by its mass-to-charge ratio.

PropertyValue
CAS Number 90735-69-6
Molecular Formula C₁₃H₁₃D₃N₂O₂
Molecular Weight 235.30 g/mol

Quantification of Melatonin in Human Plasma using this compound

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification of melatonin in complex biological samples such as plasma, correcting for variations in sample preparation and instrument response. Below are detailed methodologies for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

Experimental Protocols

1. Preparation of Standard and Quality Control (QC) Samples

  • Primary Stock Solutions: Prepare individual stock solutions of melatonin and this compound (internal standard, IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the melatonin primary stock solution with a 50:50 methanol/water mixture to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with a 50:50 methanol/water mixture to achieve a final concentration of 5 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate melatonin working standard solutions to create a calibration curve ranging from 10 pg/mL to 100 ng/mL. Similarly, prepare QC samples at low, medium, and high concentrations.

2. Sample Preparation: Protein Precipitation

This protocol is a common method for extracting melatonin from plasma samples.

  • To 200 µL of plasma sample (blank, CC, QC, or unknown), add 50 µL of the 5 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 750 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate the samples on ice for 20 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 800 µL of the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 35°C.

  • Reconstitute the dried extract in 100-300 µL of the mobile phase (e.g., 50:50 methanol/0.1% formic acid in water) and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

The following table outlines typical parameters for the analysis.

ParameterSpecification
LC System Agilent 1260 Infinity II Prime LC System or equivalent
Column Agilent InfinityLab Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm
Column Temperature 35°C
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Methanol
Flow Rate 400 µL/min
Injection Volume 3 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Agilent Ultivo)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Melatonin: m/z 233.1 → 174.1this compound: m/z 236.1 → 174.1

Experimental Workflow Diagram

experimental_workflow plasma Plasma Sample (200 µL) is Add this compound IS (50 µL) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 incubate Incubate (Ice) vortex1->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Workflow for Melatonin Quantification in Plasma.

Melatonin Signaling Pathway

Melatonin exerts its physiological effects primarily through binding to two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2. These receptors are expressed in various tissues, including the brain, retina, and peripheral organs. The activation of these receptors triggers a cascade of intracellular signaling events.

Upon melatonin binding, both MT1 and MT2 receptors couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This is a primary and commonly reported signaling pathway for melatonin.[1] Additionally, melatonin receptors can modulate other signaling cascades:

  • MT1 Receptor Signaling: Activation of the MT1 receptor can also lead to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).[3] Furthermore, Gβγ subunits released from G-protein activation can modulate the activity of ion channels and other effector proteins.[2]

  • MT2 Receptor Signaling: The MT2 receptor, in addition to inhibiting cAMP, can also modulate cGMP signaling pathways.[3]

  • MAPK/ERK Pathway: Both MT1 and MT2 receptors have been shown to influence the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in regulating cell proliferation, differentiation, and survival.[4]

Melatonin Signaling Pathway Diagram

melatonin_signaling cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling MT1 MT1 Receptor Gai Gαi MT1->Gai PLC PLC MT1->PLC MAPK_ERK MAPK/ERK Pathway MT1->MAPK_ERK MT2 MT2 Receptor MT2->Gai MT2->MAPK_ERK Melatonin Melatonin Melatonin->MT1 Melatonin->MT2 AC Adenylyl Cyclase Gai->AC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC

References

Stability and Storage of Melatonin-d3 Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of Melatonin-d3 solutions. Understanding the stability profile of this compound, a deuterated analog of melatonin, is paramount for its accurate application in research and pharmaceutical development, where it is often used as an internal standard for quantitative analysis. This document details recommended storage conditions, degradation pathways, and methodologies for assessing stability, ensuring the integrity of experimental results and the quality of pharmaceutical preparations.

While specific stability data for this compound is limited in publicly available literature, the chemical structure and properties of this compound are very similar to melatonin. The substitution of hydrogen with deuterium atoms is generally known to either have a negligible effect on stability or slightly increase it due to the kinetic isotope effect. Therefore, the extensive stability data available for melatonin serves as a reliable surrogate for understanding the stability of this compound. This guide is predicated on this principle, presenting data for melatonin to inform best practices for this compound.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound solutions. Based on available data for melatonin, the following conditions are recommended:

  • Short-term Storage (up to 14 days): Solutions prepared in methanol can be stored at -20°C in the dark.

  • Long-term Storage: For extended periods, it is advisable to store solutions at -80°C. Stock solutions of melatonin have been shown to be stable for at least 6 months under these conditions.

  • Protection from Light: Melatonin is sensitive to light. All solutions should be stored in amber vials or otherwise protected from light to prevent photodegradation.

Stability Profile of Melatonin Solutions

The stability of melatonin, and by extension this compound, is influenced by several factors including pH, temperature, and exposure to light and oxidizing agents.

pH Stability

Melatonin's stability is significantly dependent on the pH of the solution. It is most stable in acidic conditions and degrades as the pH increases.

Table 1: Effect of pH on Melatonin Stability in Aqueous Solution

pHTemperature (°C)DurationRemaining Melatonin (%)Reference
1.0Room Temperature28 days> 65%[1]
1.2 - 12Room Temperature21 daysGradual decline not exceeding 30% after day 2[2]
1.2 - 123721 daysGradual decline not exceeding 29% after day 2[2]
4.0Room Temperature28 days< 4%[1]
7.0Room Temperature28 days< 4%[1]
10.0Room Temperature28 days< 4%[1]
13.0Room Temperature28 days< 4%[1]
Thermal Stability

Elevated temperatures accelerate the degradation of melatonin. The degradation follows first-order kinetics.

Table 2: Effect of Temperature on Melatonin Stability in Aqueous Solution

Temperature (°C)DurationRemaining Melatonin (%)Reference
490 days> 98%[3]
2021 daysRelatively stable for at least 2 days[2]
2590 days> 98%[3]
3721 daysRelatively stable for at least 2 days[2]
606 hours~85%[1]
706 hours~64%[1]
806 hours~52%[1]
906 hours~37%[1]
Photostability

Exposure to light, particularly UV light, can lead to significant degradation of melatonin.

Table 3: Effect of Light on Melatonin Stability

ConditionDurationDegradationReference
UV light (365 nm)5 hoursSignificant degradation observed[4]
Room temperature with light and air15 days~43% decrease[1]

Degradation Pathways

Melatonin can degrade through several pathways, primarily hydrolysis and oxidation. The major degradation products identified are 6-hydroxymelatonin (6-OHM) and N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK).[2]

G Melatonin_d3 This compound Hydrolysis Hydrolysis (Acid/Base) Melatonin_d3->Hydrolysis Oxidation Oxidation (e.g., H2O2) Melatonin_d3->Oxidation Photodegradation Photodegradation (UV Light) Melatonin_d3->Photodegradation Degradation_Product_1 6-Hydroxythis compound (6-OHM-d3) Hydrolysis->Degradation_Product_1 Degradation_Product_2 N¹-acetyl-N²-formyl- 5-methoxykynuramine-d3 (AFMK-d3) Oxidation->Degradation_Product_2 Photodegradation->Degradation_Product_2

Figure 1. Major degradation pathways of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

A standard stock solution of this compound can be prepared in methanol at a concentration of 5 mg/mL. This stock solution should be stored at -20°C in the dark and is expected to be stable for at least fourteen days. Working solutions for analysis can be prepared by diluting the stock solution in a methanol-water (50:50 v/v) mixture.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocol is based on studies performed on melatonin.[2][4]

  • Acid Hydrolysis: Treat a 1 mg/mL solution of this compound with 1N HCl at 25°C. Collect samples at initial time, 3 days, and 7 days for analysis.[2]

  • Base Hydrolysis: Treat a 1 mg/mL solution of this compound with 1N NaOH at 25°C. Collect samples at initial time, 3 days, and 7 days for analysis.[2]

  • Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3% hydrogen peroxide at 25°C for 3 hours.[2]

  • Thermal Degradation: Store a 1 mg/mL solution of this compound at 60°C. Collect samples at initial time, 3 days, and 7 days for analysis.[2]

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 365 nm) for a defined period (e.g., 5 hours).[4]

All samples should be analyzed by a stability-indicating HPLC method.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Prep Prepare this compound Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photodegradation Prep->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (Peak Purity, Mass Balance) HPLC->Data

Figure 2. General workflow for a forced degradation study.

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is the standard for assessing the stability of melatonin and its analogs. A validated stability-indicating method should be able to separate the intact drug from its degradation products.

Table 4: Example of a Stability-Indicating HPLC Method for Melatonin

ParameterConditionReference
Column ODS4-2 (C18) Phenomenex (150 mm × 4.6 mm × 5 µM)[2]
Mobile Phase Acetonitrile:Distilled Water (40:60)[2]
Flow Rate 1 mL/min[2]
Injection Volume 20 µL[2]
Column Temperature 30°C[2]
UV Detection 304 nm[2]
Retention Time 3.4 - 3.6 min[2]

Melatonin Signaling Pathways

For researchers in drug development, understanding the biological context of melatonin is crucial. Melatonin exerts its effects primarily through G protein-coupled receptors, MT1 and MT2.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Effects Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 Gi Gi Protein MT1->Gi PLC Phospholipase C MT1->PLC MT2->Gi AC Adenylyl Cyclase Gi->AC inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Effects Circadian Rhythm Regulation, Sleep Promotion, Neuroprotection, etc. CREB->Effects IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC ↑ PKC Ca2->PKC PKC->Effects

Figure 3. Simplified melatonin signaling pathway.

Conclusion

The stability of this compound solutions is critical for their reliable use in research and development. While direct stability data for this compound is not extensively available, the data for melatonin provides a strong basis for handling and storage protocols. This compound solutions are susceptible to degradation by pH extremes (especially alkaline conditions), elevated temperatures, and light. For optimal stability, solutions should be prepared in appropriate solvents, protected from light, and stored at low temperatures (-20°C for short-term and -80°C for long-term). The use of validated stability-indicating analytical methods, such as HPLC, is essential to ensure the integrity of this compound in solutions over time.

References

Melatonin-d3: A Technical Guide to Safety and Handling for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Melatonin-d3 (N-acetyl-5-methoxytryptamine-d3), a deuterated analog of the neurohormone melatonin. Given its critical role as an internal standard in analytical methodologies and as a tracer in metabolic studies, a thorough understanding of its safe handling, storage, and quality control is paramount for ensuring experimental accuracy and laboratory safety.

Chemical and Physical Properties

This compound is structurally identical to melatonin, with the exception of three deuterium atoms replacing three hydrogen atoms on the N-acetyl group. This isotopic labeling results in a higher molecular weight, which allows for its differentiation from endogenous melatonin in mass spectrometry-based assays.

PropertyValueReference
Molecular Formula C₁₃H₁₃D₃N₂O₂N/A
Appearance Light yellow powder solid[1]
Melting Point 118 °C / 244.4 °F[1]
Boiling Point 512.8 °C / 955 °F[1]
Flash Point 264 °C / 507.2 °F[1]
Solubility Soluble in methanol, ethanol, and chloroformN/A

Safety and Handling

While this compound is not classified as a hazardous substance, it is a physiologically active compound and should be handled with care.[2][3] The following guidelines are based on standard laboratory practices for handling chemical reagents and physiologically active substances.

Hazard Identification and Personal Protective Equipment (PPE)

The toxicological properties of this compound have not been fully investigated.[1] As a precaution, it should be handled in a manner that minimizes exposure.

HazardRecommended PPE
Inhalation Work in a well-ventilated area or use a chemical fume hood. For dusty conditions, an N95 respirator is recommended.[2]
Skin Contact Wear appropriate protective gloves and a lab coat.[1][2]
Eye Contact Wear safety glasses or chemical safety goggles.[1]
Ingestion Avoid ingestion. Do not eat, drink, or smoke in laboratory areas.[4]
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move to fresh air. If symptoms occur, get medical attention.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[1]
Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

ConditionRecommendation
Temperature Keep refrigerated or at -20 °C for long-term storage.[2]
Light Store in a light-resistant container.[3]
Atmosphere Keep in a dry and well-ventilated place. Keep container tightly closed.[1]
Incompatible Materials Avoid strong oxidizing agents.[1]

A study on melatonin powder stability showed it to be stable for at least 6 months at room temperature (15°C to 25°C) when protected from light and moisture.[5]

Spill and Disposal Procedures

In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[1] Waste material must be disposed of in accordance with national and local regulations.[3]

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of melatonin in biological matrices by liquid chromatography-mass spectrometry (LC-MS). The following are representative protocols for the quality control and use of this compound.

Quality Control Workflow

A robust quality control program is essential to ensure the identity, purity, and isotopic enrichment of this compound.

QC_Workflow cluster_0 Material Receipt cluster_1 Quality Control Testing cluster_2 Release and Use A Receive this compound B Identity Confirmation (NMR, MS) A->B Sample for testing C Purity Assessment (HPLC-UV) B->C D Isotopic Enrichment (NMR, MS) C->D E Material meets specifications D->E Compare to specifications F Release for use as Internal Standard E->F If Pass

Figure 1: Quality control workflow for this compound.
Protocol for Identity and Isotopic Enrichment by NMR Spectroscopy

Objective: To confirm the chemical structure and determine the isotopic enrichment of this compound.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H-NMR Acquisition: Acquire a proton NMR spectrum. The absence or significant reduction of the signal corresponding to the N-acetyl protons (around 1.8-2.0 ppm) compared to the other proton signals confirms deuterium incorporation.

  • ¹³C-NMR Acquisition: Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.

  • Data Analysis: Compare the acquired spectra with a reference spectrum of non-deuterated melatonin to confirm the identity. Isotopic enrichment can be estimated by comparing the integration of the residual N-acetyl proton signal to a non-deuterated proton signal within the molecule.

Protocol for Purity Assessment by HPLC-UV

Objective: To determine the chemical purity of this compound.

Methodology:

  • Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 222 nm.

  • Analysis: Inject the sample and standards onto the HPLC system.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

Protocol for Quantification of Melatonin in Plasma using this compound as an Internal Standard (LC-MS/MS)

Objective: To accurately quantify the concentration of melatonin in a plasma sample.

Methodology:

  • Sample Preparation:

    • To a known volume of plasma, add a known amount of this compound internal standard solution.

    • Perform a protein precipitation step by adding a solvent like acetonitrile.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system with a C18 column.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions:

      • Melatonin: Monitor the transition of the precursor ion (m/z 233.1) to a specific product ion (e.g., m/z 174.1).[6]

      • This compound: Monitor the transition of the precursor ion (m/z 236.1) to the same product ion (m/z 174.1).[6]

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of melatonin to the peak area of this compound against the concentration of the melatonin standards.

    • Determine the concentration of melatonin in the plasma samples from the calibration curve.

LCMS_Workflow A Plasma Sample B Add this compound (Internal Standard) A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G H Data Analysis & Quantification G->H

Figure 2: LC-MS/MS sample preparation workflow.

Biological Pathways

A fundamental understanding of melatonin's biosynthesis and signaling is essential for researchers working with this compound.

Melatonin Biosynthesis

Melatonin is synthesized from the amino acid tryptophan in the pineal gland.[1]

Biosynthesis_Pathway Tryptophan Tryptophan HTP5 5-Hydroxytryptophan Tryptophan->HTP5 Tryptophan hydroxylase Serotonin Serotonin HTP5->Serotonin Aromatic L-amino acid decarboxylase NAS N-Acetylserotonin Serotonin->NAS AANAT Melatonin Melatonin NAS->Melatonin ASMT/HIOMT

Figure 3: Melatonin biosynthesis pathway.
Melatonin Receptor Signaling

Melatonin exerts its effects primarily through two G-protein coupled receptors, MT1 and MT2.[4]

Signaling_Pathway Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 Gi Gi MT1->Gi MT2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Physiological_Effects Physiological Effects (Sleep, Circadian Rhythms) PKA->Physiological_Effects

Figure 4: Simplified melatonin receptor signaling pathway.

This technical guide provides a comprehensive overview of the safety, handling, and analytical considerations for this compound. By adhering to these guidelines, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Melatonin in Human Plasma Using Melatonin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of melatonin in human plasma. The method utilizes a stable isotope-labeled internal standard, Melatonin-d3, to ensure accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, clinical research, and other applications requiring precise measurement of melatonin levels.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a crucial role in regulating the circadian rhythm and sleep-wake cycles.[1][2] Its quantification in biological matrices is essential for understanding its physiological functions and for the development of drugs targeting sleep disorders. LC-MS/MS has become the preferred analytical technique for melatonin quantification due to its high selectivity and sensitivity over traditional methods like radioimmunoassays.[1] This method provides a robust and reliable workflow for the determination of melatonin in human plasma, achieving a low limit of quantification necessary for clinical and research applications.[3][4]

Experimental Workflow

LC-MS/MS Experimental Workflow for Melatonin Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (200 µL) is_addition Add this compound (Internal Standard) plasma->is_addition extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether) is_addition->extraction vortex_centrifuge Vortex & Centrifuge extraction->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness (under Nitrogen Stream) supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS System reconstitution->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for melatonin quantification.

Detailed Protocols

Materials and Reagents
  • Melatonin (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Diethyl ether (HPLC grade)

  • Ultrapure water

  • Human plasma (with K2EDTA)

Sample Preparation
  • Thaw plasma samples on ice and vortex to ensure homogeneity.[4]

  • To a 200 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (e.g., 5 ng/mL).[3]

  • For blank samples, add 50 µL of the diluent (e.g., 50:50 methanol/water) to compensate for the volume of the internal standard.[3]

  • Vortex the samples briefly.

  • Add 2.5 mL of diethyl ether as the extraction solvent.[3]

  • Vortex the tubes for 5 minutes at 2000 rpm to ensure thorough mixing.[3]

  • Centrifuge the samples at 4°C for 15 minutes.[3]

  • Carefully transfer 2 mL of the clear supernatant (organic layer) to a clean tube.[3]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.[3]

  • Reconstitute the dried residue in 300 µL of the reconstitution solution (e.g., 50:50 methanol/water with 0.1% formic acid).[3]

  • Vortex the reconstituted sample and transfer it to an HPLC vial for injection.[3]

Liquid Chromatography
ParameterCondition
HPLC System Agilent 1260 Infinity II Prime LC System or equivalent
Column Agilent InfinityLab Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Methanol
Gradient Isocratic (e.g., 50:50 A:B) or a shallow gradient may be used
Flow Rate 0.4 mL/min
Column Temp. 35 °C
Injection Vol. 3-20 µL
Run Time Approximately 3.5 minutes
Mass Spectrometry
ParameterCondition
Mass Spectrometer Agilent Ultivo Triple Quadrupole LC/MS or equivalent
Ion Source Electrospray Ionization (ESI), Positive Mode
Interface Voltage 3 kV
Interface Temp. 400 °C
Nebulizing Gas 3 L/min
Drying Gas 10 L/min
Heat Block Temp. 500 °C
CID Gas 230 kPa

Quantitative Data

MRM Transitions

The Multiple Reaction Monitoring (MRM) mode was used for quantification. The precursor to product ion transitions were optimized for melatonin and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Melatonin233.1174.1-27
This compound236.1177.1 or 174.1-27

Note: The exact m/z values and collision energies may require optimization on the specific instrument used.[3][5]

Method Performance
ParameterResult
Linearity Range 10 pg/mL - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 10 pg/mL
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) ≤ 15%
Intra-day Accuracy 85% - 115% (80% - 120% at LLOQ)
Inter-day Accuracy 85% - 115%
Recovery > 90%

Melatonin Signaling Pathway

Melatonin exerts its effects primarily through binding to two high-affinity G-protein coupled receptors, MT1 and MT2.[6] These receptors are involved in various downstream signaling cascades that regulate cellular processes.

Melatonin Signaling Pathway cluster_receptors Membrane Receptors cluster_downstream Downstream Signaling cluster_plc PLC Pathway (via Gq) melatonin Melatonin MT1 MT1 Receptor melatonin->MT1 MT2 MT2 Receptor melatonin->MT2 Gi Gi MT1->Gi Gq Gq MT1->Gq MT2->Gi AC Adenylyl Cyclase (AC) Gi->AC - cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) Ca2->PKC

Caption: Simplified melatonin signaling pathway.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of melatonin in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This method is well-suited for a variety of research and clinical applications where the measurement of melatonin is critical.

References

Application Notes and Protocols for the Quantitative Analysis of Melatonin by GC-MS Using Melatonin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a hormone primarily synthesized by the pineal gland that regulates circadian rhythms and sleep-wake cycles. Its quantification in biological matrices and pharmaceutical formulations is crucial for clinical diagnostics, drug development, and quality control. Gas chromatography-mass spectrometry (GC-MS) is a highly specific and sensitive analytical technique for the determination of melatonin. However, due to its low volatility, derivatization is a necessary step for its analysis by GC-MS.[1][2] The use of a stable isotope-labeled internal standard, such as Melatonin-d3, is essential for accurate and precise quantification, as it compensates for variations during sample preparation and analysis.[3]

This document provides detailed application notes and protocols for the quantitative analysis of melatonin in various samples using GC-MS with this compound as an internal standard.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for plasma/serum and pharmaceutical tablets.

1.1. Plasma/Serum Samples: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for the extraction of melatonin from biological fluids.

  • Materials:

    • Plasma or serum sample

    • This compound internal standard solution (in methanol or other suitable solvent)

    • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

    • 0.1 M Hydrochloric acid (HCl)

    • Toluene

    • Nitrogen gas supply

    • Centrifuge

    • Vortex mixer

  • Procedure:

    • To 1 mL of plasma or serum in a centrifuge tube, add a known amount of this compound internal standard solution.

    • Add 2 mL of dichloromethane or ethyl acetate.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction (steps 2-5) on the remaining aqueous layer and combine the organic extracts.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at 40°C.

    • Reconstitute the dried extract in 40 µL of toluene for derivatization.

1.2. Pharmaceutical Tablets

This protocol is suitable for the analysis of melatonin in tablet formulations.[1][4]

  • Materials:

    • Melatonin tablets

    • This compound internal standard solution

    • Ethyl acetate

    • Ultrasonic bath

    • Centrifuge

    • Vortex mixer

  • Procedure:

    • Grind a tablet into a fine powder.

    • Accurately weigh a portion of the powder equivalent to a known amount of melatonin.

    • Transfer the powder to a centrifuge tube and add a known amount of this compound internal standard solution.

    • Add 5 mL of ethyl acetate.

    • Vortex the mixture for 1 minute.

    • Sonicate the mixture in an ultrasonic bath for 15 minutes to ensure complete dissolution of melatonin.[1]

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume of ethyl acetate for derivatization.

Derivatization

Derivatization is required to increase the volatility of melatonin for GC-MS analysis. Pentafluoropropionic anhydride (PFPA) is a common derivatizing agent for this purpose.[1][2]

  • Materials:

    • Reconstituted sample extract

    • Pentafluoropropionic anhydride (PFPA)

    • Ethyl acetate

    • Heating block or water bath

  • Procedure:

    • To the reconstituted sample extract, add 30 µL of pentafluoropropionic anhydride (PFPA) and 30 µL of ethyl acetate.[2]

    • Seal the vial tightly.

    • Heat the mixture at 60-70°C for 30 minutes.[2]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized melatonin. These may need to be optimized for your specific instrument and column.

  • Gas Chromatograph (GC) Parameters:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent)

    • Injection Mode: Splitless[1][4]

    • Injection Volume: 1-2 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70-100°C, hold for 1-2 minutes

      • Ramp: Increase to 280-300°C at a rate of 10-20°C/min

      • Final hold: Hold at 280-300°C for 5-10 minutes

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Impact (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (for PFPA derivatives):

      • Melatonin: m/z 360 (molecular ion), 317, 304

      • This compound: m/z 363 (molecular ion), 320, 307

Quantitative Data

The following table summarizes typical quantitative performance data for the GC-MS analysis of melatonin using a deuterated internal standard.

ParameterTypical ValueReference
Linear Range 5-250 ng on column (for tablets)[1]
50-1000 pg/mL (for plasma)[1]
0.05-10.0 ng/mL (for urine)[2]
Limit of Detection (LOD) 0.005 - 0.03 ng/mL[5]
Limit of Quantification (LOQ) ~1 pg/mL[6]
Linearity (r) ≥ 0.996[5]
Repeatability (%RSD) 6.9 - 9.4%[5]
Accuracy (% Relative Error) -8.9 to 8.6%[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Plasma/Serum or Tablet Spike Spike with this compound Sample->Spike Extraction Liquid-Liquid or Solid-Liquid Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Add PFPA, Heat at 60-70°C Reconstitution->Derivatization GC_MS GC-MS Injection Derivatization->GC_MS Data_Acquisition Data Acquisition (SIM Mode) GC_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for GC-MS analysis of melatonin.

Melatonin Signaling Pathway

melatonin_signaling cluster_receptors Melatonin Receptors (GPCRs) cluster_downstream Downstream Signaling cluster_effects Cellular Effects Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 Gi Gi Protein MT1->Gi activates MT2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Circadian_Rhythm Regulation of Circadian Rhythms CREB->Circadian_Rhythm Sleep_Regulation Sleep Regulation CREB->Sleep_Regulation

References

Utilizing Melatonin-d3 for Precise Pharmacokinetic Assessment of Melatonin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a crucial role in regulating circadian rhythms and sleep-wake cycles.[1][2][3] Its therapeutic potential in sleep disorders, jet lag, and other conditions has led to a growing interest in understanding its pharmacokinetic profile.[2][3] However, the presence of endogenous melatonin complicates the accurate measurement of exogenously administered melatonin. To overcome this challenge, stable isotope-labeled melatonin, such as Melatonin-d3, is employed as an internal standard or tracer in pharmacokinetic studies.[4][5][6] This application note details the use of this compound for robust and accurate pharmacokinetic analysis of melatonin, providing protocols for sample analysis and summarizing key pharmacokinetic parameters.

Principle

This compound is a deuterated analog of melatonin where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling results in a molecule with a higher mass-to-charge ratio (m/z) that can be distinguished from endogenous melatonin by mass spectrometry (MS).[4] When co-administered or used as an internal standard, this compound allows for precise quantification of exogenous melatonin, correcting for variations in sample preparation and analytical procedures.[5][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity for distinguishing between melatonin and its deuterated counterparts.[1][7][8]

Experimental Protocols

Bioanalytical Method for Melatonin and this compound in Human Plasma using LC-MS/MS

This protocol outlines a typical method for the simultaneous quantification of melatonin and this compound in human plasma, a crucial step in pharmacokinetic studies.

a. Sample Preparation (Protein Precipitation) [1]

  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected melatonin concentration range).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 5 mM ammonium formate, 0.1% formic acid in water/methanol).

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Analysis [1][7]

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm).[1]

  • Mobile Phase: A gradient of 5 mM ammonium formate and 0.1% formic acid in water (A) and methanol (B).[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for melatonin and this compound. For example:

    • Melatonin: m/z 233.1 → 174.1

    • Melatonin-d4: m/z 237.2 → 178.1[1] (Note: Transitions for this compound would be similar and determined during method development).

Workflow for LC-MS/MS Analysis of Melatonin and this compound

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc Injection ms Mass Spectrometry (ESI+) hplc->ms mrm MRM Detection ms->mrm data_analysis Data Analysis (Pharmacokinetic Modeling) mrm->data_analysis

Caption: Workflow for the bioanalysis of melatonin using this compound as an internal standard.

Protocol for a Bioavailability Study Using Deuterated Melatonin

This protocol describes a crossover study design to determine the absolute bioavailability of melatonin using an intravenous (IV) infusion and an oral solution of deuterated melatonin (e.g., D7-Melatonin).[9][10]

a. Study Design

  • Subjects: Healthy volunteers (e.g., 12 subjects, 6 male, 6 female).[9][10]

  • Design: A two-period, crossover design.

  • Washout Period: A sufficient washout period between the two administrations (e.g., 1 week).

  • Administration:

    • Period 1: Intravenous infusion of deuterated melatonin (e.g., 23 µg of D7-Melatonin).[9][10]

    • Period 2: Oral administration of a solution of deuterated melatonin (e.g., 250 µg of D7-Melatonin).[9][10]

b. Sample Collection

  • Collect blood samples into heparinized tubes at predose and at various time points post-dose (e.g., 0, 5, 10, 15, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes).

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -20°C or lower until analysis.

c. Sample Analysis

  • Analyze plasma samples for concentrations of both endogenous (D0) melatonin and deuterated (e.g., D7) melatonin using a validated GC-MS or LC-MS/MS method.[9][10]

d. Pharmacokinetic Analysis

  • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life for both intravenous and oral routes.

  • Determine the absolute bioavailability (F) using the formula: F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Logical Flow of a Melatonin Bioavailability Study

G cluster_study_design Study Design cluster_administration Drug Administration cluster_sampling Sample Collection & Analysis subjects Healthy Volunteers randomization Crossover Design subjects->randomization iv_admin IV Infusion (Melatonin-d7) randomization->iv_admin oral_admin Oral Solution (Melatonin-d7) randomization->oral_admin washout Washout Period washout->iv_admin washout->oral_admin iv_admin->washout blood_sampling Serial Blood Sampling iv_admin->blood_sampling oral_admin->washout oral_admin->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation lcms_analysis LC-MS/MS Analysis (D0 & D7 Melatonin) plasma_separation->lcms_analysis pk_analysis Pharmacokinetic Analysis & Bioavailability Calculation lcms_analysis->pk_analysis

Caption: Logical flow of a crossover bioavailability study of melatonin using a deuterated analog.

Data Presentation

The use of deuterated melatonin allows for the precise determination of key pharmacokinetic parameters. The following tables summarize representative data from studies utilizing this approach.

Table 1: Pharmacokinetic Parameters of D7-Melatonin after Intravenous Administration (23 µg) [10]

ParameterMale Subjects (n=6)Female Subjects (n=6)
Cmax (pg/mL) 165 ± S.D.200 ± S.D.
AUC (pg.h/mL) 236 ± 107701 ± 645
t½ (min) 36 ± 241 ± 10
Clearance (L/h/kg) 1.27 ± 0.201.18 ± 0.22

Table 2: Pharmacokinetic Parameters of D7-Melatonin after Oral Administration (250 µg) [10]

ParameterMale Subjects (n=6)Female Subjects (n=6)
Cmax (pg/mL) 243.7 ± 124.6623.6 ± 575.1
AUC (pg.h/mL) 236 ± 107701 ± 645
Absolute Bioavailability (%) 8.6 ± 3.916.8 ± 12.7

Table 3: General Pharmacokinetic Parameters of Oral Melatonin (Immediate-Release) [11]

ParameterRangeApproximate Average
Tmax (min) 15 - 210~50
t½ (min) 28 - 126~45
Bioavailability (%) 9 - 33~15

Conclusion

The use of this compound and other deuterated analogs is indispensable for conducting accurate and reliable pharmacokinetic studies of melatonin. By enabling the differentiation between endogenous and exogenous melatonin, these stable isotope-labeled compounds allow for precise quantification and the determination of key parameters such as bioavailability, clearance, and half-life. The protocols and data presented herein provide a framework for researchers, scientists, and drug development professionals to design and execute robust pharmacokinetic evaluations of melatonin formulations. The LC-MS/MS methodology, in particular, offers the required sensitivity and specificity for these demanding bioanalytical applications.

References

Application Note: Quantification of Melatonin in Human Plasma using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a crucial role in regulating the circadian rhythm and sleep-wake cycles.[1][2] Its quantification in human plasma is essential for pharmacokinetic studies, sleep disorder research, and clinical trials.[1][2] Due to its low circulating concentrations, which vary depending on the time of day, highly sensitive and specific analytical methods are required.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method over traditional techniques like radioimmunoassay due to its superior specificity and sensitivity.[1][2] This application note details a robust and validated LC-MS/MS method for the quantification of melatonin in human plasma, utilizing Melatonin-d3 as an internal standard to ensure accuracy and precision.

Principle

This method employs isotope dilution mass spectrometry, where a known concentration of a stable isotope-labeled internal standard (this compound) is added to the plasma sample. The internal standard co-elutes with the endogenous melatonin and is differentiated by the mass spectrometer based on its mass-to-charge ratio (m/z). By comparing the peak area ratio of melatonin to this compound, precise and accurate quantification can be achieved, compensating for variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents
  • Melatonin (analytical standard)

  • This compound (internal standard)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (EDTA)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation Method)

A simple and rapid protein precipitation procedure is effective for extracting melatonin from plasma.[1]

  • To a 200 µL aliquot of human plasma on ice, add 50 µL of 0.5 M EDTA and briefly vortex.[1]

  • Add 10 µL of this compound internal standard working solution.

  • Add 750 µL of cold acetonitrile, vortex for 30 seconds, and incubate on ice for 20 minutes.[1]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase, sonicate for five minutes, and transfer to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.9 µm) is suitable.[2]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.[3]

  • Flow Rate: 400 µL/min.[2]

  • Injection Volume: 3 µL.[2]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute melatonin.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Melatonin: m/z 233.1 → 174.1[4]

    • This compound: m/z 236.0 → 177.0 (Note: The exact transition for this compound may vary slightly based on the labeling pattern). A common transition is m/z 236 -> 174.[5]

Quantitative Data Summary

The following table summarizes the typical validation parameters for the quantification of melatonin in human plasma using an LC-MS/MS method with a deuterated internal standard.

ParameterResultReference
Linearity Range 5.00 to 10,000.00 pg/mL[3]
Lower Limit of Quantification (LLOQ) 10 pg/mL[1]
Intra-day Precision (%RSD) ≤15%[3]
Inter-day Precision (%RSD) <15%[4]
Intra-day Accuracy (% Nominal) 80% - 115%[3]
Inter-day Accuracy Within ±15% of nominal values[4]
Extraction Recovery 79.23%[3]

Experimental Workflow Diagram

Melatonin_Quantification_Workflow plasma Human Plasma Sample add_is Add this compound Internal Standard plasma->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporate to Dryness supernatant->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Processing & Quantification lcms->data result Final Concentration (pg/mL) data->result Method_Logic Analyte Melatonin (in plasma) Extraction Co-Extraction Analyte->Extraction IS This compound (Internal Standard) IS->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection (MRM) LC->MS Ratio Peak Area Ratio (Melatonin / this compound) MS->Ratio Quant Quantification via Calibration Curve Ratio->Quant

References

Application Notes and Protocols for Melatonin-d3 as an Internal Standard in Saliva Melatonin Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of melatonin in saliva is a critical aspect of circadian rhythm research, sleep studies, and the clinical assessment of sleep-wake cycle disorders. Salivary melatonin levels provide a non-invasive and reliable measure of the endogenous production of this hormone, with concentrations in saliva being approximately 30% of those found in plasma.[1][2] Given the low physiological concentrations of melatonin in saliva, highly sensitive and specific analytical methods are required. The use of a stable isotope-labeled internal standard, such as Melatonin-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving accurate and precise quantification.[3][4] This internal standard closely mimics the chemical and physical properties of endogenous melatonin, compensating for variations in sample preparation and instrument response.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in saliva melatonin assays.

Assay Performance Characteristics

The use of this compound as an internal standard in LC-MS/MS assays for salivary melatonin yields excellent analytical performance. The following tables summarize key quantitative data from various validated methods.

Table 1: Summary of Assay Sensitivity

ParameterReported ValueReference
Lower Limit of Measuring Interval (LLMI)0.8 pg/mL[5][6]
Limit of Detection (LOD)1.05 pg/mL[3][7][8]
Limit of Quantification (LOQ)3.0 pg/mL[3][7][8]
Lower Limit of Quantification (LLOQ)0.010 nmol/L[9]
Limit of Detection (LOD)0.003 nmol/L[9]

Table 2: Summary of Assay Accuracy and Precision

Concentration LevelAccuracy (%)Precision (RSD %)Reference
5.60 pg/mL+/- 14%-[7][8]
19.6 pg/mL+/- 9%-[7][8]
6.18 pg/mL-+/- 13%[7][8]
31.2 pg/mL-+/- 11%[7][8]
Overall Imprecision-≤14%[9]

Experimental Protocols

The following sections detail the recommended protocols for saliva sample collection, preparation, and analysis using LC-MS/MS with this compound as an internal standard.

Saliva Sample Collection

Proper sample collection is crucial for accurate melatonin measurement.

  • Timing: Samples should be collected according to the study design, often at regular intervals to profile the circadian rhythm. For Dim Light Melatonin Onset (DLMO) determination, sampling typically begins in the evening under dim light conditions (<30 lux).[10]

  • Collection Method: Passive drool is the preferred method to avoid contamination.[6] Alternatively, salivettes can be used.[5][6] Chewing on cotton swabs or using commercial collection devices with cellulose pads should be avoided as they may interfere with the assay.[3][11]

  • Pre-collection Instructions: Participants should refrain from eating, drinking, chewing gum, or brushing their teeth for at least 30 minutes before sample collection.[11] If necessary, the mouth can be rinsed with cold water 5 minutes prior to collection.[11]

  • Storage: Immediately after collection, samples should be kept on ice and protected from light.[3] For short-term storage (up to 7 days), samples can be refrigerated at 2-8°C. For long-term storage, samples should be frozen at -20°C or lower.[10] Avoid repeated freeze-thaw cycles.[10]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a common and effective method for extracting melatonin from saliva.

  • Thaw and Centrifuge: Thaw frozen saliva samples completely. Vortex the samples and then centrifuge at 1500 x g for 15 minutes to precipitate mucins and other particulate matter.[12]

  • Aliquoting: Transfer a known volume of the clear supernatant (e.g., 250-500 µL) to a clean microcentrifuge tube.[9][13]

  • Internal Standard Spiking: Add a precise amount of this compound internal standard solution to each saliva sample, calibrator, and quality control sample.

  • Extraction: Add an appropriate organic solvent (e.g., methyl tert-butyl ether or dichloromethane) to the sample.[3][14] Vortex the mixture vigorously for an extended period (e.g., 30 minutes) to ensure thorough extraction.[14]

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 20,600 x g for 10 minutes) to separate the aqueous and organic layers.[14]

  • Evaporation: Carefully transfer the organic layer containing melatonin and the internal standard to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase (e.g., 100 µL of water-methanol mixture) for LC-MS/MS analysis.[3]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is an alternative to LLE that can provide cleaner extracts.

  • Thaw and Centrifuge: Follow the same initial steps as for LLE.

  • Internal Standard Spiking: Add this compound internal standard to the saliva samples.

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Sample Loading: Load the saliva sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include water followed by a water-methanol mixture.[3]

  • Elution: Elute the melatonin and internal standard from the cartridge using an appropriate solvent, such as a methanol-dichloromethane mixture.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.[3]

LC-MS/MS Analysis

The following are general parameters for the LC-MS/MS analysis of melatonin. Specific conditions should be optimized for the instrument being used.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of melatonin.[13]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of an additive like formic acid is typically employed.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used.[3]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions:

    • Melatonin: The precursor ion [M+H]+ is monitored, with a predominant fragment ion selected for quantification.

    • This compound: The deuterated internal standard will have a precursor ion with a mass-to-charge ratio (m/z) that is 3 units higher than melatonin. The fragmentation pattern will be similar to melatonin, and a corresponding fragment ion is monitored.

Visualized Workflows and Relationships

The following diagrams illustrate the key processes involved in the analysis of salivary melatonin using this compound as an internal standard.

Saliva_Sample_Collection_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Participant Participant PassiveDrool Passive Drool Collection Participant->PassiveDrool Provides Saliva Storage Immediate Freezing (-20°C) PassiveDrool->Storage Store Sample Thaw Thaw & Centrifuge Storage->Thaw Spike Spike with this compound Thaw->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data Data Processing & Quantification LC_MSMS->Data

Caption: Workflow for Salivary Melatonin Analysis.

LLE_Protocol start Start: Saliva Supernatant add_is Add this compound Internal Standard start->add_is add_solvent Add Organic Solvent (e.g., Methyl tert-butyl ether) add_is->add_solvent vortex Vortex Vigorously (e.g., 30 min) add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer Transfer Organic Layer to New Tube centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS reconstitute->end

Caption: Liquid-Liquid Extraction Protocol.

Role_of_Internal_Standard cluster_sample Saliva Sample cluster_process Analytical Process cluster_output Quantification Melatonin Endogenous Melatonin SamplePrep Sample Preparation (Extraction, Evaporation) Melatonin->SamplePrep Melatonin_d3 This compound (Internal Standard) Melatonin_d3->SamplePrep Ratio Calculate Peak Area Ratio (Melatonin / this compound) Melatonin_d3->Ratio Corrects for variability in Sample Prep & Instrument Response LC_MSMS LC-MS/MS Injection SamplePrep->LC_MSMS LC_MSMS->Ratio Concentration Determine Melatonin Concentration from Calibration Curve Ratio->Concentration

References

Application Note: Quantitative Analysis of Melatonin in Human Urine by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of melatonin in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Melatonin-d3 as an internal standard (IS) to ensure accuracy and precision. The protocol includes a comprehensive sample preparation procedure involving enzymatic hydrolysis to account for conjugated melatonin metabolites, followed by solid-phase extraction (SPE) for sample cleanup and concentration. This method is highly suitable for researchers, scientists, and drug development professionals investigating circadian rhythms, sleep disorders, and the metabolism of melatonin.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a crucial role in regulating the sleep-wake cycle.[1] Its concentration in biological fluids, such as urine, serves as a valuable biomarker for assessing circadian rhythmicity.[1][2][3] In urine, melatonin is predominantly present as its major metabolite, 6-sulfatoxymelatonin (aMT6s), and to a lesser extent, as glucuronide conjugates.[1][4][5] Therefore, a reliable analytical method requires the deconjugation of these metabolites to measure the total melatonin production.[4][5][6][7]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for melatonin quantification due to its high sensitivity, selectivity, and robustness compared to immunoassays, which can be prone to cross-reactivity and lower reproducibility.[8][9] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[10] This application note provides a detailed protocol for the analysis of melatonin in urine, from sample preparation to data acquisition and analysis.

Experimental

Materials and Reagents
  • Melatonin and this compound standards

  • β-Glucuronidase/arylsulfatase from Helix pomatia[6][7][8]

  • Formic acid

  • Ammonium acetate

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX or HLB)[7][11]

  • Acetate buffer (0.5 M, pH 4.0)[11]

Equipment
  • Liquid chromatograph (e.g., ACQUITY UPLC H-class)[4][11]

  • Tandem mass spectrometer (e.g., Xevo TQD triple quadrupole)[4][11]

  • Analytical column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[4][11]

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Melatonin Metabolism and Excretion Pathway

The following diagram illustrates the metabolic pathway of melatonin and its excretion in urine.

Melatonin_Metabolism Melatonin Melatonin 6-hydroxymelatonin 6-Hydroxymelatonin Melatonin->6-hydroxymelatonin CYP1A2 (Liver) 6-sulfatoxymelatonin 6-Sulfatoxymelatonin (Major Metabolite) 6-hydroxymelatonin->6-sulfatoxymelatonin Sulfation 6-hydroxymelatonin_glucuronide 6-Hydroxymelatonin Glucuronide 6-hydroxymelatonin->6-hydroxymelatonin_glucuronide Glucuronidation Urine Urine Excretion 6-sulfatoxymelatonin->Urine 6-hydroxymelatonin_glucuronide->Urine

Caption: Metabolic pathway of melatonin to its major urinary metabolites.

Experimental Workflow

The overall workflow for the analysis of melatonin in urine samples is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Add_IS Spike with this compound (Internal Standard) Urine_Sample->Add_IS Deconjugation Enzymatic Deconjugation (β-glucuronidase/arylsulfatase) Add_IS->Deconjugation SPE Solid-Phase Extraction (SPE) Deconjugation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Quantification Quantification using Calibration Curve LC_MS_MS->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Caption: Workflow for urinary melatonin analysis.

Detailed Protocols

Sample Preparation
  • Thaw frozen urine samples and centrifuge at 3000 rpm for 15 minutes.[11]

  • To 1 mL of the supernatant, add the this compound internal standard solution.

  • Add 1 mL of 0.5 M acetate buffer (pH 4.0).[11]

  • Add β-glucuronidase/arylsulfatase (e.g., 5000-6000 units) for deconjugation.[4][11]

  • Incubate the mixture at 37°C for at least 60 minutes.[4][11]

  • Proceed with Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[11]

    • Load the incubated sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.[11]

    • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[4][11]
Pre-column ACQUITY UPLC BEH C18 VanGuard, 2.1 x 5 mm, 1.7 µm[4][11]
Mobile Phase A 10 mM Ammonium acetate and 0.2% Formic acid in Water[4][11][12]
Mobile Phase B Methanol[4][11]
Flow Rate 0.2 mL/min[4][11]
Column Temperature 35°C[4][11]
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
10.0
13.0
13.1
18.0

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[11]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 500°C[11]
Analyte Precursor Ion (m/z)
Melatonin233.2
This compound236.0

Method Validation Data

The method was validated for linearity, accuracy, precision, and recovery.[6][8]

Table 3: Linearity

AnalyteCalibration Range (pg/mL)Correlation Coefficient (r²)
Melatonin7.5 - 500> 0.999[4]

Table 4: Accuracy and Precision

QC LevelConcentration (pg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low22.5< 10.4< 10.492.4 - 104.6[7]
Medium200< 8.0< 8.092.4 - 104.6[7]
High400< 5.0< 6.592.4 - 104.6[7]

Table 5: Recovery

AnalyteMean Recovery (%)
Melatonin> 85

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of melatonin in human urine. The use of an enzymatic hydrolysis step ensures the measurement of total melatonin, while the incorporation of a deuterated internal standard guarantees high accuracy and precision. The detailed protocol and performance data demonstrate the suitability of this method for various research and clinical applications focused on melatonin and circadian rhythm assessment.

References

Application Notes: Preparation of Melatonin-d3 Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melatonin-d3 (N-Acetyl-5-methoxytryptamine-d3) is the deuterium-labeled stable isotope of melatonin. It is an essential tool in analytical chemistry, primarily serving as an internal standard for the accurate quantification of melatonin in complex biological matrices such as plasma, urine, and tissue samples.[1][2][3] Its use in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for correcting variations in sample preparation and instrument response, thereby ensuring the precision and accuracy of the results.[1] The preparation of accurate and stable standard solutions is the foundational step for developing reliable quantitative assays.

Key Considerations for Preparation

  • Solvent Selection: this compound, similar to melatonin, is readily soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[4] Methanol is a commonly used solvent for preparing stock solutions for chromatographic applications.[5][6] For serial dilutions and the final working standards, a mixture of methanol and water is often employed to match the mobile phase composition.[5]

  • Purity and Handling: The this compound standard should be a certified reference material of high purity (≥98%).[4] It is typically supplied as a crystalline solid and should be handled in a controlled environment to avoid contamination.[4]

  • Storage and Stability: Stock solutions are typically stored in the dark at low temperatures, such as -20°C, to minimize degradation.[1][4][5] Under these conditions, methanolic stock solutions can be stable for several weeks to months.[2][5] Aqueous solutions are less stable and are not recommended for long-term storage.[4] It is crucial to use amber vials or protect solutions from light to prevent photodegradation.[7][8]

Experimental Protocol: this compound Standard Solution Preparation

This protocol details the steps for preparing a primary stock solution, an intermediate stock solution, and a series of working standard solutions for constructing a calibration curve.

1. Materials and Equipment

  • This compound certified reference material

  • HPLC-grade Methanol

  • HPLC-grade Deionized Water

  • Analytical balance (readable to 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Amber glass vials for storage

2. Preparation of Primary Stock Solution (1 mg/mL)

  • Accurately weigh approximately 1.0 mg of this compound solid using an analytical balance.

  • Quantitatively transfer the weighed solid into a 1.0 mL Class A volumetric flask.

  • Add approximately 0.7 mL of HPLC-grade methanol to the flask.

  • Vortex the solution for at least 1 minute or until the solid is completely dissolved.[6]

  • Add methanol to the flask to bring the final volume to the 1.0 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a labeled amber vial and store it at -20°C.[5]

3. Preparation of Intermediate and Working Standard Solutions

A serial dilution approach is used to prepare a series of working standards from the primary stock solution. The following steps create a calibration curve ranging from 1 ng/mL to 100 ng/mL.

  • Intermediate Stock Solution (1 µg/mL):

    • Pipette 10 µL of the 1 mg/mL Primary Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with a 50:50 (v/v) methanol-water solution.

    • Vortex thoroughly. This is the Intermediate Stock.

  • Working Standard Solutions (Serial Dilution):

    • Prepare a series of labeled volumetric flasks or tubes.

    • Perform serial dilutions as outlined in the data table below, using the 50:50 (v/v) methanol-water mixture as the diluent.

Data Presentation: Standard Solution Dilution Scheme

The following table summarizes the quantitative steps for preparing the stock and working standard solutions.

Solution NameConcentration (ng/mL)Volume of Source Solution (µL)Source Solution Concentration (ng/mL)Diluent Volume (µL) (50:50 Methanol/Water)Final Volume (µL)
Primary Stock1,000,000N/A (1 mg solid)N/A10001000
Intermediate Stock1,000101,000,000999010000
Working Standard 11001001,0009001000
Working Standard 2505001005001000
Working Standard 325500505001000
Working Standard 410400256001000
Working Standard 55500105001000
Working Standard 62.550055001000
Working Standard 714002.56001000

Visualization: Workflow for Standard Preparation

The following diagram illustrates the logical workflow for preparing this compound standard solutions, from the initial weighing of the reference material to the final set of calibration standards.

G cluster_prep Preparation Phase cluster_dilution Serial Dilution Phase weigh 1. Weigh 1 mg This compound Solid dissolve 2. Dissolve in 1 mL Methanol in Volumetric Flask weigh->dissolve primary_stock Primary Stock (1 mg/mL) dissolve->primary_stock intermediate_stock Intermediate Stock (1 µg/mL) primary_stock->intermediate_stock 10 µL into 10 mL (1:1000 Dilution) working_standards Working Standards (1-100 ng/mL) intermediate_stock->working_standards Dilute Serially with 50:50 Methanol/Water final_set Final Calibration Curve Set working_standards->final_set

Caption: Workflow for this compound Standard Solution Preparation.

References

High-Throughput Screening of Melatonin Using Melatonin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic hormone primarily synthesized by the pineal gland, playing a crucial role in regulating circadian rhythms, sleep-wake cycles, and possessing antioxidant and anti-inflammatory properties.[1] Its diverse physiological functions have made it a significant target in drug discovery and therapeutic research. High-throughput screening (HTS) assays for melatonin are essential for identifying and characterizing new chemical entities that modulate its synthesis, metabolism, or signaling pathways.

This application note provides detailed protocols for the high-throughput quantification of melatonin in biological matrices using two primary methods: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). The LC-MS/MS method incorporates Melatonin-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision, which is critical for reliable screening data.

Melatonin Signaling Pathway

Melatonin exerts its effects primarily through two G-protein coupled receptors, MT1 and MT2.[2] Activation of these receptors initiates a cascade of downstream signaling events that modulate cellular function. A simplified diagram of the melatonin signaling pathway is presented below.

Melatonin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 binds MT2 MT2 Receptor Melatonin->MT2 binds Gi Gi MT1->Gi activates Gq Gq MT1->Gq activates MT2->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits PLC Phospholipase C (PLC) Gq->PLC activates cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 PKA ↓ PKA cAMP->PKA CREB ↓ pCREB PKA->CREB Physiological_Effects Physiological Effects (Circadian Rhythm, Sleep) CREB->Physiological_Effects Ca2 ↑ Ca²⁺ IP3->Ca2 PKC ↑ PKC Ca2->PKC ERK ↑ ERK1/2 PKC->ERK ERK->Physiological_Effects

Caption: Simplified melatonin signaling pathway via MT1 and MT2 receptors.

High-Throughput Screening Workflow

A typical HTS workflow for melatonin quantification involves several automated steps to ensure efficiency and reproducibility. This workflow is applicable to both LC-MS/MS and ELISA methods, with variations in the sample processing and detection stages.

HTS_Workflow cluster_detection Detection Method Start Start: 96-well Plate with Samples (e.g., Cell Lysates, Plasma) Add_IS Addition of Internal Standard (this compound for LC-MS/MS) Start->Add_IS Extraction Automated Sample Extraction (Protein Precipitation or LLE) Add_IS->Extraction Evaporation Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase / Assay Buffer Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS LC-MS/MS Path ELISA ELISA Protocol Reconstitution->ELISA ELISA Path Data_Analysis Data Acquisition & Analysis (Quantification, Z'-Factor) LCMS->Data_Analysis ELISA->Data_Analysis End End: Hit Identification Data_Analysis->End

Caption: General automated high-throughput screening workflow for melatonin.

Experimental Protocols

Protocol 1: High-Throughput Melatonin Quantification by LC-MS/MS

This protocol is optimized for the rapid and sensitive quantification of melatonin in a 96-well plate format, using this compound as an internal standard (IS) for accurate measurement.

4.1.1. Materials and Reagents

  • Melatonin and this compound standards

  • Human plasma or cell culture medium

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well deep-well plates (e.g., 2 mL)

  • Automated liquid handler (optional, but recommended for HTS)

  • Plate centrifuge

  • Nitrogen evaporator

  • UHPLC system coupled to a triple quadrupole mass spectrometer

4.1.2. Sample Preparation (Automated Protein Precipitation)

  • Arrange samples (50-200 µL per well) in a 96-well deep-well plate. Include calibration standards and quality control (QC) samples.

  • Using an automated liquid handler, add 50 µL of this compound internal standard working solution (e.g., 5 ng/mL) to each well, except for blank samples.[3]

  • Add 750 µL of ice-cold acetonitrile to each well to precipitate proteins.[4]

  • Seal the plate and vortex for 5 minutes at high speed.

  • Centrifuge the plate at 4,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (e.g., 800 µL) to a new 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 35-40°C.

  • Reconstitute the dried extract in 100-300 µL of reconstitution solution (e.g., 50:50 methanol:water with 0.1% formic acid).[4][5]

  • Seal the plate, vortex briefly, and centrifuge before placing in the autosampler for LC-MS/MS analysis.

4.1.3. LC-MS/MS Parameters

The following tables summarize typical parameters for LC-MS/MS analysis.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, <2 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile
Flow Rate 0.4 - 0.5 mL/min
Gradient Optimized for rapid elution (e.g., 2-95% B in 2-3 minutes)
Injection Volume 3 - 20 µL
Column Temperature 35 - 40°C
Total Run Time < 4 minutes per sample

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
IonSpray Voltage 4500 - 5500 V
Source Temperature 500 - 550°C
MRM Transition (Melatonin) m/z 233.1 → 174.1 (Quantifier)[6][7]
MRM Transition (this compound) m/z 236.1 → 174.1 (Internal Standard)[6]
Collision Energy (CE) Optimized for specific instrument (e.g., -27 V)

4.1.4. Data Analysis and Quality Control

  • Quantification: Calculate melatonin concentrations based on the peak area ratio of the analyte to the internal standard against a calibration curve.

  • HTS Quality Control: For screening assays, calculate the Z'-factor for each plate to assess assay quality.[8][9] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Where pos and neg refer to positive and negative controls.

Table 3: Typical LC-MS/MS Method Validation Data

ParameterTypical Value
Linear Range 1 - 500 pg/mL[10]
LLOQ 1 - 10 pg/mL[10][11][12]
Intra-assay Precision (%CV) < 15%[10]
Inter-assay Precision (%CV) < 15%[10]
Accuracy (% Recovery) 85 - 115%[11]
Protocol 2: High-Throughput Melatonin Quantification by ELISA

This protocol describes a competitive ELISA in a 96-well format, suitable for screening larger numbers of samples.

4.2.1. Materials and Reagents

  • Commercially available Melatonin ELISA kit (containing antibody-coated 96-well plate, melatonin-HRP conjugate, standards, wash buffer, TMB substrate, and stop solution).

  • Samples (cell culture medium, saliva, or extracted plasma).

  • Microplate reader with a 450 nm filter.

  • Automated plate washer (recommended).

4.2.2. ELISA Procedure

Note: This is a general protocol. Always follow the specific instructions provided with the commercial ELISA kit.

  • Preparation: Bring all reagents and samples to room temperature. Prepare melatonin standards as per the kit instructions.

  • Sample/Standard Addition: Add 25-50 µL of standards, controls, and samples to the appropriate wells of the antibody-coated 96-well plate.[2]

  • Competitive Reaction: Add 25-50 µL of melatonin-HRP conjugate to each well.[2]

  • Incubation: Seal the plate and incubate for 1-3 hours at room temperature or overnight at 4°C (refer to kit manual).[2]

  • Washing: Aspirate the contents of the wells. Wash the plate 4-5 times with the provided wash buffer using an automated plate washer or multichannel pipette.

  • Substrate Addition: Add 50-100 µL of TMB substrate solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes.[13]

  • Stop Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the optical density (OD) at 450 nm within 10-15 minutes of adding the stop solution.

4.2.3. Data Analysis

  • Standard Curve: Generate a standard curve by plotting the OD values against the concentration of the melatonin standards. A four-parameter logistic (4-PL) curve fit is typically used.

  • Quantification: Determine the concentration of melatonin in the samples by interpolating their OD values from the standard curve. The signal is inversely proportional to the melatonin concentration.

Table 4: Typical ELISA Performance Characteristics

ParameterTypical Value
Assay Range 100 pg/mL - 10 ng/mL[2]
Sensitivity (LOD) 26 - 68 pg/mL[2]
Cross-reactivity Low with major metabolites (e.g., <0.1%)[2]
Precision (%CV) < 16%[2]
Recovery ~101% in cell culture medium[2]

Conclusion

Both LC-MS/MS and ELISA provide robust and reliable platforms for the high-throughput screening of melatonin. The choice of method depends on the specific requirements of the assay, such as sensitivity, specificity, sample matrix, and available instrumentation. The LC-MS/MS method, utilizing this compound as an internal standard, offers superior specificity and sensitivity, making it the gold standard for quantitative bioanalysis. The ELISA method, however, provides a simpler, faster, and more cost-effective solution for screening large numbers of samples where extreme sensitivity is not the primary requirement. Automation of sample preparation and data analysis is key to achieving the throughput and reproducibility necessary for successful HTS campaigns.

References

Application of Melatonin-d3 in Sleep Disorder Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a pivotal role in regulating the sleep-wake cycle. Its involvement in circadian rhythm maintenance has made it a focal point in sleep disorder research and a common therapeutic agent for conditions like insomnia and delayed sleep-wake phase disorder.[1] To accurately study the pharmacokinetics, bioavailability, and metabolism of exogenous melatonin in the context of these disorders, a reliable analytical methodology is crucial. Deuterium-labeled melatonin, such as Melatonin-d3, serves as an indispensable tool in this research, primarily as an internal standard in mass spectrometry-based quantification assays. Its use allows for precise and accurate measurement of melatonin concentrations in biological matrices, overcoming variations in sample preparation and instrument response.

These application notes provide an overview of the use of this compound in sleep disorder research, with a focus on its application in pharmacokinetic studies. Detailed experimental protocols for sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, along with a summary of key pharmacokinetic data from relevant studies. Furthermore, a visualization of the melatonin signaling pathway is included to provide a mechanistic context for its therapeutic effects.

Application of this compound in Pharmacokinetic Studies

The primary application of this compound in sleep disorder research is as an internal standard for the quantification of melatonin in biological samples, most commonly plasma. In pharmacokinetic (PK) studies, researchers administer a specific dose of melatonin to subjects and then collect blood samples at various time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile. By adding a known amount of this compound to each plasma sample before processing, any loss of melatonin during the extraction and analysis phases can be accurately accounted for. This is because this compound is chemically identical to melatonin, differing only in its isotopic composition, and thus exhibits the same behavior during sample preparation and chromatographic separation. However, due to its higher mass, it can be distinguished from the unlabeled melatonin by the mass spectrometer.

This stable isotope dilution method is the gold standard for bioanalytical quantification, providing the high sensitivity and specificity required to measure the low circulating levels of melatonin.[2] Accurate PK data is essential for:

  • Formulation Development: Comparing the bioavailability and release profiles of different melatonin formulations (e.g., immediate-release vs. prolonged-release).[3][4]

  • Dose-Response Studies: Establishing the relationship between the administered dose of melatonin and its therapeutic effect on sleep parameters.

  • Investigating Metabolism: Studying how melatonin is metabolized in different populations, including individuals with sleep disorders, and identifying potential drug-drug interactions.

Data Presentation

The following tables summarize key quantitative data from studies utilizing deuterated melatonin for the pharmacokinetic analysis of melatonin.

Table 1: LC-MS/MS Method Parameters for Melatonin Quantification using Deuterated Internal Standard

ParameterMethod 1Method 2
Internal Standard Melatonin-d4Melatonin-d7
Biological Matrix Human PlasmaHuman Plasma
Sample Preparation Protein Precipitation with AcetonitrileSolid Phase Extraction (SPE)
LC Column Agilent InfinityLab Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm[2]Not Specified
Mobile Phase A: 5 mM ammonium formate, 0.2 mM ammonium fluoride, 0.1% formic acid in waterB: 5 mM ammonium formate, 0.2 mM ammonium fluoride, 0.1% formic acid in methanol[2]Not Specified
Mass Spectrometry Triple Quadrupole LC/MS with ESI source[2]Mass Spectrometry (MS) in ESI positive ionization mode[5]
MRM Transitions (m/z) Melatonin: 233.2 → 174.1Melatonin-d4: 237.2 → 178.1[2]Not Specified
Lower Limit of Quantification (LLOQ) 10 pg/mL[2]5.0 pg/mL[5]
Linear Range 10 pg/mL to 100 ng/mL[2]5 – 500 pg/mL[5]
Recovery 95.0% (±6.0%)[2]Not Specified

Table 2: Pharmacokinetic Parameters of Oral Melatonin in Healthy Adults and Patients with Insomnia

ParameterHealthy Volunteers (Immediate-Release)[6]Healthy Volunteers (Prolonged-Release)[6]Older Adults with Insomnia (Surge-Sustained Release - 0.4 mg)[7]Older Adults with Insomnia (Surge-Sustained Release - 4.0 mg)[7]
Dose 1 mg1.9 mg0.4 mg4.0 mg
Tmax (Time to Peak Concentration) 23.3 ± 6.5 min64.2 ± 44.2 min1.3 ± 0.19 hours1.5 ± 0.24 hours
Cmax (Peak Plasma Concentration) 2332 ± 950 pg/mL1151 ± 565 pg/mL405 ± 93 pg/mL3999 ± 700 pg/mL
AUC (Area Under the Curve) 18815 ± 4224 pg·h/mL (AUC0–420)31967 ± 6554 pg·h/mL (AUC0–540)Not ReportedNot Reported
t1/2 (Half-life) Not ReportedNot Reported1.8 ± 0.2 hours2.1 ± 0.2 hours

Experimental Protocols

Protocol 1: Quantification of Melatonin in Human Plasma using LC-MS/MS with Melatonin-d4 as Internal Standard

This protocol is adapted from a validated method for the rapid and sensitive quantification of melatonin in human plasma.[2][8]

1. Materials and Reagents:

  • Melatonin and Melatonin-d4 (Internal Standard)

  • Human plasma (EDTA as anticoagulant)

  • Acetonitrile (HPLC or LC/MS grade)

  • Methanol (HPLC or LC/MS grade)

  • Formic acid (LC/MS grade)

  • Ammonium formate

  • Ammonium fluoride

  • Ultrapure water

  • Microcentrifuge tubes

  • LC-MS/MS system (e.g., Agilent 1260 Infinity II Prime LC with Ultivo Triple Quadrupole MS)[8]

2. Sample Preparation (Protein Precipitation):

  • To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of 0.5 M EDTA on ice and vortex briefly.[8]

  • Spike the sample with a known concentration of Melatonin-d4 internal standard solution.

  • Add 750 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Incubate the samples on ice for 20 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 800 µL of the supernatant to a clean tube or a well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

3. LC-MS/MS Analysis:

  • LC Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm.[2]

  • Column Temperature: 35 °C.[2]

  • Injection Volume: 3 µL.[2]

  • Mobile Phase:

    • A: 5 mM ammonium formate, 0.2 mM ammonium fluoride, 0.1% formic acid in water.[2]

    • B: 5 mM ammonium formate, 0.2 mM ammonium fluoride, 0.1% formic acid in methanol.[2]

  • Flow Rate: 400 µL/min.[2]

  • Gradient: A suitable gradient to ensure separation of melatonin from other plasma components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Melatonin: Precursor ion m/z 233.2 → Product ion m/z 174.1.[2]

    • Melatonin-d4: Precursor ion m/z 237.2 → Product ion m/z 178.1.[2]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of melatonin to Melatonin-d4 against the concentration of melatonin standards.

  • Determine the concentration of melatonin in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Melatonin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 binds MT2 MT2 Receptor Melatonin->MT2 binds G_alpha_i Gαi MT1->G_alpha_i activates G_beta_gamma Gβγ MT1->G_beta_gamma MT2->G_alpha_i activates MT2->G_beta_gamma PLC Phospholipase C MT2->PLC activates AC Adenylyl Cyclase G_alpha_i->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ pCREB PKA->CREB Clock_Genes Clock Gene Expression CREB->Clock_Genes regulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release ↑ Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Ca2_release->PKC activates

Caption: Melatonin signaling through MT1 and MT2 receptors.

Pharmacokinetic_Study_Workflow cluster_study_design Study Design cluster_sample_collection Sample Collection cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Subject_Recruitment Recruit Subjects (e.g., Insomnia Patients) Melatonin_Admin Administer Oral Melatonin Formulation Subject_Recruitment->Melatonin_Admin Blood_Sampling Collect Blood Samples at Pre-defined Time Points Melatonin_Admin->Blood_Sampling Plasma_Separation Separate Plasma by Centrifugation Blood_Sampling->Plasma_Separation Sample_Storage Store Plasma Samples at -80°C Plasma_Separation->Sample_Storage Sample_Thawing Thaw Plasma Samples Sample_Storage->Sample_Thawing IS_Spiking Spike with This compound (IS) Sample_Thawing->IS_Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Concentration_Calc Calculate Melatonin Concentrations LC_MS_MS->Concentration_Calc PK_Modeling Pharmacokinetic Modeling (Tmax, Cmax, AUC, t1/2) Concentration_Calc->PK_Modeling Statistical_Analysis Statistical Analysis PK_Modeling->Statistical_Analysis

Caption: Workflow for a pharmacokinetic study of melatonin.

References

Troubleshooting & Optimization

Technical Support Center: Melatonin-d3 for Enhanced Melatonin Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of deuterated standards in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the sensitivity of melatonin detection using Melatonin-d3.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for melatonin quantification?

A1: Using a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry.[1] Because this compound is chemically and physically almost identical to melatonin, it behaves similarly during sample extraction, cleanup, chromatography, and ionization.[2][3] This allows it to accurately correct for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification of endogenous melatonin, especially at very low concentrations.[1][3][4]

Q2: What is the primary analytical technique for which this compound is used?

A2: this compound is primarily used for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] This technique offers high sensitivity and specificity, making it superior to conventional methods like immunoassays for measuring low circulating levels of melatonin in biological matrices such as plasma, saliva, and milk.[5][6][7]

Q3: How do I prepare my this compound internal standard solution?

A3: A standard stock solution of this compound (e.g., 1 µg/mL) should be prepared in methanol.[2] From this stock, a working internal standard solution is prepared by dilution. For instance, a 400 pg/mL working solution can be made.[2] It is crucial to add a known, fixed amount of this working solution to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.[2][8] Stock solutions should be stored at -20°C, while working solutions should be prepared fresh before each analysis.[2]

Q4: My deuterated internal standard appears to be losing its deuterium. What could be the cause and how can I prevent this?

A4: Deuterium loss, or H/D exchange, can happen if deuterium atoms are in chemically unstable positions.[9] This is more common for deuteriums attached to heteroatoms (like oxygen or nitrogen) and can be catalyzed by acidic or basic conditions in your sample or mobile phase.[9] To prevent this, review the certificate of analysis to ensure the deuterium labels are on stable positions (e.g., the N-acetyl group, creating this compound).[4][10] Maintaining a neutral pH for samples and mobile phases can also minimize this risk.[9]

Q5: I'm observing a chromatographic shift between melatonin and this compound. Why is this happening?

A5: While ideally, the deuterated standard should co-elute with the native analyte, a slight shift can sometimes occur.[3] This phenomenon, known as the "isotope effect," is more pronounced with a higher number of deuterium substitutions and can be influenced by the chromatographic conditions.[11] To address this, ensure your chromatography is robust and that the peak integration windows for both the analyte and the internal standard are set correctly. The retention times for melatonin and Melatonin-d4 have been observed to be very close, at 3.16 and 3.15 minutes, respectively, under optimized conditions.[12]

Troubleshooting Guide

Problem Possible Cause Recommended Action
No Signal or Poor Sensitivity Improper MS/MS Transitions: Incorrect precursor or product ions are being monitored.Verify the Multiple Reaction Monitoring (MRM) transitions for both melatonin and this compound. For melatonin, a common transition is m/z 233.0 → 174.1.[2] For Melatonin-d4, it is m/z 237.1 → 178.2.[8] For this compound, the transition would be approximately m/z 236.0 → 177.1.
Suboptimal Ion Source Conditions: Inefficient ionization of the analyte.Optimize ion source parameters such as temperature and voltage. High source temperatures can sometimes promote H/D exchange.[9]
Inefficient Sample Extraction: Poor recovery of melatonin from the sample matrix.Ensure the extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is validated for your sample type.[2][7][8] Using this compound helps control for extraction variability, with recoveries typically above 90%.[2]
Degraded Standard: The standard may have degraded due to improper storage.Prepare fresh working solutions from your stock. Store all standards at the recommended temperature (-20°C for stock) and protect them from light.[2][4]
High Background Noise Matrix Interference: Co-eluting endogenous compounds from the biological sample are interfering with detection.Improve sample cleanup procedures. Solid-phase extraction (SPE) is often more effective than simple protein precipitation at removing interfering substances.[2][10] Also, optimize the chromatographic gradient to better separate melatonin from matrix components.[2]
Contaminated Reagents or System: Solvents, buffers, or the LC-MS system itself may be contaminated.Use high-purity, LC-MS grade solvents and reagents.[7] Perform a system flush and check for contaminants.
Inconsistent Results / Poor Reproducibility Inaccurate Pipetting: Inconsistent addition of the internal standard to samples.Use calibrated pipettes and ensure a consistent volume of this compound working solution is added to every sample, standard, and QC.
Variable Matrix Effects: Ion suppression or enhancement is varying between samples.The use of a co-eluting deuterated internal standard like this compound is the best way to compensate for matrix effects.[1] If issues persist, consider diluting the sample or improving the cleanup method.
Low Isotopic Purity of Standard: The this compound standard contains a significant amount of unlabeled melatonin.Check the certificate of analysis for the isotopic purity of your standard. Low purity can lead to an overestimation of the analyte concentration.[9]

Experimental Protocols & Data

Representative Experimental Protocol: Melatonin Quantification in Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and sample type.

  • Preparation of Standards and Internal Standard (IS):

    • Prepare a 1 µg/mL stock solution of melatonin and this compound in methanol.[2]

    • Create a series of calibration standards (e.g., 1 pg/mL to 150 pg/mL) by spiking the appropriate amount of melatonin stock into a blank matrix (e.g., water or stripped plasma).[2][13]

    • Prepare a working IS solution (e.g., 5 ng/mL of Melatonin-d4) in methanol.[8]

  • Sample Preparation (Protein Precipitation):

    • To a 200 µL aliquot of plasma sample, standard, or quality control, add 50 µL of the this compound working IS solution and vortex briefly.[7][8]

    • Add 750 µL of ice-cold acetonitrile to precipitate proteins.[7]

    • Vortex for 30 seconds, incubate on ice for 20 minutes, then centrifuge at 16,000 x g for 10 minutes at 4°C.[7]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[8]

    • Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., methanol/water mixture) and transfer to an autosampler vial for analysis.[7][8]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Perform chromatographic separation on a C18 column.[2]

    • Analyze using an electrospray ionization (ESI) source in positive ion mode.[8]

    • Monitor the specific MRM transitions for melatonin and this compound.[2]

Quantitative Data Summary

Table 1: Example LC-MS/MS Method Parameters

Parameter Value / Description Reference
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [5][6]
Internal Standard This compound, Melatonin-d4, or 7-D Melatonin [2][6][10]
Sample Matrix Plasma, Milk, Saliva [2][6][14]
Sample Preparation Protein Precipitation, Solid-Phase Extraction (SPE) [2][7]
Column Agilent Zorbax Eclipse XDB C-18 or equivalent [2]
Mobile Phase Gradient of Methanol and 5 mM Ammonium Formate in water [2][6]

| Ionization Mode | Electrospray Ionization (ESI), Positive |[8] |

Table 2: Performance Characteristics of Melatonin Detection using Deuterated Standards

Performance Metric Typical Value Reference
Lower Limit of Quantification (LLOQ) 1 - 10 pg/mL [2][6][7]
Linear Range 1 - 150 pg/mL (Milk); 10 pg/mL - 100 ng/mL (Plasma) [2][6]
Linearity (R²) > 0.99 [2][6]
Extraction Recovery > 90% [2][6]
Precision (%RSD) < 15% [2][8]

| Accuracy | 85% - 115% |[6][8] |

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Saliva, etc.) Spike Spike with This compound (IS) Sample->Spike Cal_Std Calibration Standards & Quality Controls Cal_Std->Spike Extract Extraction (Protein Ppt, SPE, LLE) Spike->Extract Dry Evaporation to Dryness Extract->Dry Recon Reconstitution Dry->Recon LC LC Separation (C18 Column) Recon->LC MS Tandem MS Detection (MRM Mode) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio (Melatonin / this compound) Integrate->Ratio Curve Generate Calibration Curve Ratio->Curve Quant Quantify Melatonin Concentration Curve->Quant

Caption: Workflow for melatonin quantification using this compound.

Logical Relationship Diagram

G cluster_input Inputs cluster_process Analytical Process cluster_output Outcome Analyte Melatonin in Sample Extraction Extraction & Cleanup Analyte->Extraction IS This compound (IS) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Purity High Isotopic Purity of this compound LCMS->Purity Impurity Low Isotopic Purity (Contains Melatonin) LCMS->Impurity Accuracy Accurate & Precise Quantification Inaccuracy Inaccurate Results (Overestimation) Purity->Accuracy Impurity->Inaccuracy

Caption: Impact of internal standard isotopic purity on accuracy.

References

Troubleshooting poor peak shape in Melatonin-d3 LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Melatonin-d3. The following questions and answers are designed to help researchers, scientists, and drug development professionals identify and resolve problems related to poor peak shape, ensuring accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in LC-MS analysis?

Poor peak shape in LC-MS can manifest as peak tailing, fronting, splitting, or broadening. Each of these issues can have various causes, often related to the column, mobile phase, sample, or the LC system itself.[1][2][3][4]

  • Peak Tailing: Often occurs due to strong interactions between basic analytes and residual silanol groups on the silica-based column packing.[3][5][6] Other causes can include column contamination, packing bed deformation, or a partially blocked column frit.[3][4]

  • Peak Fronting: Can be a result of analyte overload on the column or nonlinear retention conditions.[7]

  • Split Peaks: May indicate a partially blocked column inlet frit, a void at the head of the column, or co-elution of an interfering compound.[2][8][9][10][11] It can also be caused by using a sample solvent that is stronger than the mobile phase.[8][12]

  • Broad Peaks: Can be caused by large dead volumes in the system, a slow data acquisition rate, or a contaminated guard column.[7]

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing for this compound, a basic compound, is commonly caused by secondary interactions with the stationary phase. Here’s a step-by-step guide to troubleshoot this issue:

  • Assess Mobile Phase pH: Melatonin is a basic compound. Operating the mobile phase at a pH near its pKa can lead to inconsistent ionization and peak tailing.[6] Adding a buffer, such as ammonium formate or ammonium acetate, can help maintain a consistent pH and improve peak shape.[1] For basic analytes, a mobile phase pH around 2.5 or lower can protonate the analyte and suppress unwanted interactions with silanol groups.[5]

  • Check for Column Contamination: Contaminants from the sample matrix or mobile phase can accumulate on the column, leading to peak tailing.[2][3]

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[2][13]

  • Evaluate Column Choice: The type of column can significantly impact peak shape.

    • Recommendation: Using a highly deactivated or "end-capped" column can reduce silanol interactions.[3] Columns with polar-embedded phases can also provide better peak shape for basic compounds.[6]

  • Inspect for System Issues: A void at the column inlet or a partially blocked frit can distort the peak shape.[3][4]

    • Solution: Reversing and flushing the column (if the manufacturer's instructions permit) can sometimes dislodge particulates from the frit.[4][9] If a void is suspected, the column may need to be replaced.[9][12]

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common peak shape problems in this compound LC-MS analysis.

G start Poor Peak Shape Observed (Tailing, Fronting, Splitting, Broadening) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue Likely a System-Wide Issue (pre-column) check_all_peaks->system_issue Yes specific_issue Likely a Compound-Specific or Column Interaction Issue check_all_peaks->specific_issue No check_connections Check for leaks and improper fittings (injector to detector) system_issue->check_connections check_sample_solvent Is sample solvent stronger than mobile phase? specific_issue->check_sample_solvent check_column Inspect column (voids, blocked frit). Consider replacing guard/analytical column. check_connections->check_column check_mobile_phase Prepare fresh mobile phase. Ensure proper degassing. check_column->check_mobile_phase end Improved Peak Shape check_mobile_phase->end dilute_sample Dilute sample in mobile phase. check_sample_solvent->dilute_sample Yes optimize_method Optimize Method Parameters (pH, gradient, column chemistry) check_sample_solvent->optimize_method No dilute_sample->end optimize_method->end

Caption: General troubleshooting workflow for poor peak shape.

G start This compound Peak Tailing check_mobile_phase_ph Is mobile phase pH appropriate for a basic analyte? start->check_mobile_phase_ph adjust_ph Adjust pH (e.g., add formic acid) or add a buffer (e.g., ammonium formate). check_mobile_phase_ph->adjust_ph No check_column_health Is the column old or contaminated? check_mobile_phase_ph->check_column_health Yes end Symmetrical Peak Shape adjust_ph->end flush_column Flush column with strong solvent. check_column_health->flush_column Yes check_secondary_interactions Consider secondary silanol interactions. check_column_health->check_secondary_interactions No replace_column Replace guard column, then analytical column if necessary. flush_column->replace_column replace_column->end use_endcapped_column Switch to an end-capped or polar-embedded column. check_secondary_interactions->use_endcapped_column use_endcapped_column->end

Caption: Troubleshooting workflow for this compound peak tailing.

Experimental Protocols & Data

Q3: Can you provide a typical LC-MS method for this compound analysis?

Several LC-MS/MS methods have been successfully developed for the quantification of melatonin and its deuterated internal standards. Below is a summary of typical parameters.

Sample Preparation: A common and effective method for extracting melatonin from biological matrices like plasma is protein precipitation followed by liquid-liquid extraction.[14][15][16]

  • To a plasma sample, add an internal standard solution (this compound).

  • Add a protein precipitation agent like acetonitrile, vortex, and centrifuge.

  • The supernatant can be further purified using liquid-liquid extraction with a solvent such as dichloromethane or ethyl acetate.[16][17]

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[17]

LC Parameters: Reversed-phase chromatography is commonly used for melatonin analysis.

ParameterTypical ValueReference
Column C18 (e.g., Agilent Zorbax Eclipse XDB C-18, Shim-pack GIST C18)[15][17]
Column Dimensions 50 mm x 2.1 mm, 1.9 µm or 75 mm x 3 mm, 2 µm[14][15]
Mobile Phase A 0.1% Formic acid in water or 5 mM Ammonium formate in water[14][15]
Mobile Phase B Methanol or Acetonitrile[14][15][17]
Flow Rate 0.2 - 0.4 mL/min[14][16]
Column Temperature 35 °C[14][16]
Injection Volume 3 - 10 µL[14][17]

MS Parameters: Melatonin and this compound are typically analyzed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Melatonin233.0174.1[17]
This compound237.1178.1[14]
Melatonin-d4237.10178.20[15]
Q4: My this compound peak is eluting slightly earlier than the non-deuterated melatonin peak. Is this normal?

Yes, it is a well-documented phenomenon that deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[18] This is due to subtle differences in polarity and intermolecular interactions caused by the substitution of hydrogen with deuterium.[18] While this small shift in retention time is usually not a problem, a significant difference could potentially impact quantification if the two peaks are not adequately integrated or if there are matrix effects that differ between the two elution times.

Troubleshooting a Large Retention Time Shift:

  • Shallow Gradient: If using a steep gradient, try a shallower gradient around the elution time of the compounds. This can improve resolution and minimize the apparent separation.[18]

  • Isocratic Hold: Introduce a short isocratic hold in the gradient just before the elution of the compounds to allow for better equilibration.[18]

Q5: What are some common contaminants that can interfere with this compound analysis and cause poor peak shape?

Contaminants can be introduced from various sources including the sample matrix, solvents, sample preparation devices, and labware.[19] These can lead to ion suppression, adduct formation, and poor peak shape.

Common Contaminants and Their Sources:

ContaminantPotential SourceImpact
Phospholipids Biological matrices (e.g., plasma)Can build up on the column and cause ion suppression.[19]
Plasticizers (e.g., Phthalates) Labware (tubes, containers)Can interfere with analyte peaks.[19]
Polyethylene Glycol (PEG) Ubiquitous polyether, drug formulation agentsCan cause ionization suppression.[19]
Solvent Impurities Solvents, mobile phase additivesCan cause ghost peaks and high background noise.

Preventative Measures:

  • Use High-Purity Solvents: Always use LC-MS grade solvents and additives.[13]

  • Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components like phospholipids.[17][19]

  • Use appropriate labware: Avoid plastic containers that may leach plasticizers.

  • Filter Samples: Filter all samples and standards before injection to remove particulates that could block the column frit.[8]

References

Technical Support Center: Melatonin-d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Melatonin-d3 in mass spectrometry applications.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of mass spectrometry parameters for this compound analysis.

Q1: Why am I observing poor signal intensity or no signal for this compound?

Low or absent signal intensity can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.

  • Sample Preparation: Inefficient extraction of this compound from the sample matrix is a common culprit. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques.[1][2] For complex matrices like plasma or milk, protein precipitation followed by LLE or SPE can improve recovery.[1][3][4] Ensure the chosen solvent is appropriate; for instance, ethyl acetate and diethyl ether have been successfully used for LLE.[1]

  • Ionization Source Parameters: Suboptimal settings in the electrospray ionization (ESI) source can significantly impact signal. The positive ion mode is generally preferred for melatonin analysis due to higher signal-to-noise ratios.[1] Key parameters to optimize include:

    • Gas Temperature

    • Gas Flow

    • Nebulizer Pressure

    • Capillary Voltage

    • Nozzle Voltage

  • Mass Spectrometer Tuning and Calibration: Regular tuning and calibration of the mass spectrometer are crucial for maintaining optimal performance and ensuring accurate mass measurements.[5]

  • Sample Concentration: If the sample is too dilute, the concentration of this compound may be below the instrument's limit of detection. Conversely, highly concentrated samples can lead to ion suppression.[5]

Q2: My results show significant matrix effects. How can I mitigate this?

Matrix effects, such as ion suppression or enhancement, are common in complex biological samples and can lead to inaccurate quantification.[2]

  • Effective Sample Preparation: The most effective way to reduce matrix effects is through rigorous sample cleanup. Techniques like solid-phase extraction (SPE) are effective at removing interfering components.[3] For example, a Chem Elut SPE cartridge can be used to remove salts and other polar interferences from milk samples.[3]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is critical. The choice of column and mobile phase is important. C18 columns are commonly used for melatonin analysis.[3][6]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard, such as Melatonin-d4, that co-elutes with the analyte can effectively compensate for matrix effects.[1][2]

Q3: I'm experiencing peak splitting or broadening in my chromatogram. What are the likely causes?

Poor peak shape can compromise resolution and the accuracy of quantification.

  • Column Contamination: Contaminants from the sample or mobile phase can accumulate on the column, leading to peak distortion.[5] Regular column washing and the use of guard columns can help prevent this.

  • Ionization Conditions: Inappropriate ionization source parameters can sometimes contribute to peak broadening.[5]

  • Column Overloading: Injecting a sample that is too concentrated can lead to broad or asymmetrical peaks.

  • Mobile Phase Issues: An improperly prepared or degassed mobile phase can cause issues. Ensure the mobile phase components are miscible and filtered.

Q4: What should I do if I observe carryover between injections?

Carryover of this compound from one injection to the next can lead to inaccurate results, especially for low-concentration samples.

  • Injector Cleaning: Implement a robust injector wash protocol between samples. Using a strong solvent in the wash solution can help remove residual analyte.

  • Mobile Phase Optimization: Certain mobile phase compositions can contribute to carryover. For example, a water:acetonitrile (95:5) mobile phase showed carryover issues in one study, which were resolved by using a gradient method.[3]

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for this compound?

For this compound (deuterated on the N-acetyl group), the protonated molecule [M+H]+ has an m/z of 236. The most common fragmentation product results from the loss of the deuterated N-acetyl group, leading to a product ion with an m/z of 174.[7] Therefore, the primary MRM transition is m/z 236 -> 174 .[7]

For comparison, the common transitions for non-deuterated Melatonin and Melatonin-d4 are also provided in the table below.

Q2: What is a suitable internal standard for this compound quantification?

While this compound is itself an internal standard for the quantification of endogenous melatonin, if you are developing a method where this compound is the analyte, a different stable isotope-labeled analog would be ideal. Melatonin-d4 is a commonly used internal standard for melatonin analysis and would be a suitable choice.[1][4]

Q3: What are the key considerations for sample preparation when analyzing this compound in biological fluids?

  • Matrix Complexity: Biological fluids like plasma, serum, and milk contain proteins and other substances that can interfere with analysis.[2][3]

  • Extraction Method: Protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are all viable methods.[1][2][3] The choice depends on the matrix and the required level of cleanliness. For instance, LLE with ethyl ether has proven effective for plasma samples.[1]

  • Endogenous Levels: When measuring exogenous this compound, it's important to consider the potential for interference from endogenous melatonin, although the mass difference allows for differentiation by the mass spectrometer.

Quantitative Data Summary

The following tables summarize typical mass spectrometry parameters for the analysis of melatonin and its deuterated analogs.

Table 1: Optimized MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Fragmentor (V)
Melatonin233.0174.11084
233.0159.12684
This compound236.0174.0Not specifiedNot specified
Melatonin-d4237.1178.2-27.1Not specified

Data compiled from multiple sources.[1][3][7]

Table 2: Optimized ESI Source Parameters

Source ParameterOptimized Value
Gas Temperature (°C)250
Gas Flow (L/minute)11
Nebulizer Gas (psi)35
Sheath Gas Temperature (°C)400
Sheath Gas Flow (L/minute)12
Capillary Voltage (V)2000
Nozzle Voltage (V)0

Example parameters from a study on melatonin in milk.[3]

Experimental Protocols

Protocol 1: Sample Preparation of Milk Samples for Melatonin Analysis

This protocol is adapted from a validated LC-MS/MS method for the determination of melatonin in milk.[3]

  • Bring milk samples to room temperature.

  • To 1 gram of the milk sample, add 100 µL of the internal standard solution (e.g., 400 pg/mL 7-D Melatonin).

  • Let the sample stand for 15 minutes.

  • Transfer the sample to a Chem Elut solid-phase extraction (SPE) cartridge and allow it to stand for another 15 minutes.

  • Elute the analyte by passing 15 mL of dichloromethane (DCM) through the SPE cartridge by gravity flow (in 3 aliquots of 5 mL).

  • Evaporate the collected DCM to dryness under a stream of nitrogen.

  • Reconstitute the dried extract with methanol.

  • Filter the reconstituted solution through a 0.22 µm PVDF filter.

  • The filtered solution is now ready for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction of Melatonin from Human Plasma

This protocol is based on a method for the quantitative determination of melatonin in human plasma.[1]

  • To 200 µL of plasma, add 50 µL of the internal standard solution (e.g., 5 ng/mL Melatonin-d4).

  • Add an extraction buffer (the specific buffer may need optimization, but a 1:1 v/v dilution is suggested) and vortex.

  • Add 2.5 mL of an extraction solvent (ethyl ether was found to be effective) to the samples.

  • Vortex the samples for 5 minutes at 2000 rpm.

  • Centrifuge for 15 minutes at 5 °C.

  • Collect 2 mL of the clear supernatant and transfer it to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 35 °C.

  • Reconstitute the dried residue in 300 µL of the reconstitution solution.

  • Vortex the reconstituted sample and transfer it to an HPLC vial for injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma, Milk) add_is Add Internal Standard (this compound) start->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic cluster_sample Sample Issues cluster_instrument Instrument Issues issue Poor or No Signal prep Check Sample Preparation Efficiency issue->prep concentration Verify Sample Concentration issue->concentration source Optimize Ion Source Parameters issue->source calibration Tune and Calibrate Mass Spectrometer issue->calibration

Caption: Troubleshooting logic for poor signal intensity.

References

Technical Support Center: Analysis of Melatonin-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Melatonin-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the quantification of this compound, a common internal standard for Melatonin analysis by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS). It is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2] This suppression leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your assay. Even though this compound is a stable isotope-labeled internal standard designed to mimic the behavior of melatonin, significant ion suppression can still compromise the reliability of the results if not properly addressed.

Q2: What are the common sources of ion suppression in biological samples for this compound analysis?

A2: Ion suppression is primarily caused by endogenous and exogenous components within the biological matrix that compete with this compound for ionization in the MS source. Common sources include:

  • Phospholipids: Abundant in plasma and serum, these molecules are notoriously problematic for causing ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can accumulate in the ion source and interfere with the ionization process.

  • Proteins: Although this compound is a small molecule, residual proteins after incomplete precipitation can still cause ion suppression.

  • Co-administered Drugs and their Metabolites: Other compounds in the sample can co-elute with this compound and interfere with its ionization.

Q3: How can I determine if my this compound signal is being suppressed?

A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a solution containing this compound is introduced into the LC eluent stream after the analytical column but before the mass spectrometer. A blank matrix sample is then injected onto the column. A dip in the baseline signal of this compound at a specific retention time indicates the elution of interfering compounds from the matrix that are causing ion suppression.

Q4: Is this compound as a stable isotope-labeled internal standard (SIL-IS) sufficient to correct for all ion suppression effects?

A4: While using a SIL-IS like this compound is the gold standard for compensating for ion suppression, it may not overcome a complete loss of signal due to severe matrix effects. Since this compound has nearly identical physicochemical properties to melatonin, it experiences similar degrees of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1] However, if the ion suppression is so strong that the this compound signal is significantly diminished or completely lost, the accuracy of the measurement will be compromised. Therefore, it is crucial to minimize ion suppression through proper sample preparation and chromatography.

Troubleshooting Guides

Issue: Low or No Signal for this compound

Possible Cause: Severe ion suppression from the sample matrix.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis. Consider the following techniques:

    • Solid Phase Extraction (SPE): SPE can provide a much cleaner extract compared to protein precipitation by selectively isolating the analyte and internal standard.[3][4]

    • Liquid-Liquid Extraction (LLE): LLE is another effective technique for sample cleanup and can significantly reduce matrix effects.[1][5]

    • Protein Precipitation (PPT): While a simpler method, PPT may not be sufficient for removing all ion-suppressing components. If using PPT, ensure optimal conditions (e.g., solvent-to-sample ratio, temperature) are used for maximum protein removal.[6][7]

  • Improve Chromatographic Separation:

    • Adjust the Gradient: Modify the mobile phase gradient to separate this compound from the regions where ion suppression is observed (typically at the beginning and end of the chromatogram).

    • Change the Column: Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve the resolution between this compound and interfering peaks.

  • Dilute the Sample: If the concentration of melatonin is high enough, diluting the sample can reduce the concentration of interfering matrix components. However, this may not be feasible for samples with low melatonin concentrations.

Issue: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Possible Cause: Variable matrix effects between different samples leading to inconsistent ion suppression.

Solutions:

  • Implement a Robust Sample Preparation Method: As mentioned above, a thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects between samples.

  • Use Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects. For endogenous analytes like melatonin, a surrogate matrix (e.g., charcoal-stripped plasma) may be necessary.[8]

  • Ensure Consistent Internal Standard Concentration: Use a consistent and optimized concentration of this compound across all samples, calibrators, and QCs.

Experimental Protocols

Solid Phase Extraction (SPE) for Melatonin from Human Plasma

This protocol is adapted from a method for determining melatonin in human plasma.[4][9]

  • Materials:

    • Waters Oasis HLB SPE cartridges

    • SPE vacuum manifold

    • Plasma sample

    • This compound internal standard solution

    • Methanol

    • Acetonitrile

    • 0.01 M Phosphate buffer (pH 7.2)

    • Nitrogen evaporator

  • Procedure:

    • Sample Pre-treatment: To 3 mL of plasma, add the this compound internal standard.

    • SPE Cartridge Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.

    • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of water.

    • Elution: Elute melatonin and this compound with 1 mL of acetonitrile.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 50°C. Reconstitute the residue in 200 µL of the mobile phase (acetonitrile:0.01 M phosphate buffer, pH 7.2, 25:75, v/v).

Liquid-Liquid Extraction (LLE) for Melatonin from Human Plasma

This protocol is based on a method for melatonin determination in human plasma.[5][10]

  • Materials:

    • Plasma sample

    • This compound internal standard solution

    • Dichloromethane or Ethyl Acetate

    • 4 M NaOH

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Sample Pre-treatment: To 1 mL of plasma, add 50 µL of this compound internal standard solution and 100 µL of 4 M NaOH.

    • Extraction: Add 5 mL of dichloromethane, vortex for 5 minutes, and then centrifuge at 2000 rpm for 10 minutes.

    • Phase Separation: Transfer the organic (lower) layer to a clean tube.

    • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protein Precipitation (PPT) for Melatonin from Human Plasma

This protocol is adapted from a rapid and sensitive LC-MS/MS method for melatonin.[6][11]

  • Materials:

    • Plasma sample

    • This compound internal standard solution

    • Acetonitrile (ACN)

    • Centrifuge

  • Procedure:

    • Sample Pre-treatment: To 200 µL of plasma, add the this compound internal standard.

    • Precipitation: Add 750 µL of ice-cold acetonitrile.

    • Mixing and Incubation: Vortex for 30 seconds and incubate on ice for 20 minutes.

    • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the proteins.

    • Supernatant Transfer: Transfer the supernatant to a new tube.

    • Dry-down and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Melatonin Analysis

Sample Preparation TechniqueTypical Recovery (%)Matrix Effect (%)AdvantagesDisadvantages
Solid Phase Extraction (SPE) 86 - 92[12]92 - 98[13]High purity of extract, reduced ion suppressionMore complex and time-consuming, higher cost
Liquid-Liquid Extraction (LLE) > 70[12]95 - 99[14]Good cleanup, effective for reducing matrix effectsCan be labor-intensive, potential for emulsions
Protein Precipitation (PPT) ~95[11]Can be significantSimple, fast, and inexpensiveLess effective at removing all interferences, potential for significant ion suppression

Note: Recovery and Matrix Effect percentages can vary depending on the specific matrix, protocol, and analytical conditions.

Table 2: Typical LC-MS/MS Parameters for Melatonin and this compound Analysis

ParameterMelatoninThis compound
Precursor Ion (m/z) 233.1237.1
Product Ion (m/z) 174.1178.1
Collision Energy (V) 917
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)

Parameters are examples and should be optimized for your specific instrument.[13]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Cleanup_Choice Choose Cleanup Method Add_IS->Cleanup_Choice SPE Solid Phase Extraction (SPE) Clean_Extract Clean Extract SPE->Clean_Extract LLE Liquid-Liquid Extraction (LLE) LLE->Clean_Extract PPT Protein Precipitation (PPT) PPT->Clean_Extract Cleanup_Choice->SPE High Purity Cleanup_Choice->LLE Good Cleanup Cleanup_Choice->PPT Quick Method LC_Separation LC Separation Clean_Extract->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Ion_Suppression cluster_solutions Mitigation Strategies Start Low or Inconsistent This compound Signal Check_Suppression Perform Post-Column Infusion Experiment Start->Check_Suppression Suppression_Confirmed Ion Suppression Confirmed Check_Suppression->Suppression_Confirmed Yes No_Suppression No Significant Ion Suppression Check_Suppression->No_Suppression No Optimize_Sample_Prep Optimize Sample Preparation (SPE, LLE) Suppression_Confirmed->Optimize_Sample_Prep Optimize_Chroma Optimize Chromatography Suppression_Confirmed->Optimize_Chroma Dilute_Sample Dilute Sample Suppression_Confirmed->Dilute_Sample Check_Instrument Troubleshoot Instrument Performance No_Suppression->Check_Instrument

Caption: Troubleshooting logic for ion suppression of this compound.

References

Addressing variability in Melatonin-d3 quantification results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Melatonin-d3 quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in our assays?

A1: this compound is a deuterated form of melatonin, meaning three of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. It is chemically identical to melatonin but has a slightly higher molecular weight. In quantitative bioanalysis, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS). Because it behaves almost identically to the analyte (melatonin) during sample preparation and analysis, it allows for accurate correction of any analyte loss or variability that may occur during the experimental workflow.

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of melatonin and its deuterated analogs due to its high sensitivity, specificity, and accuracy.[1][2] While other methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection and immunoassays (ELISA, RIA) exist, LC-MS/MS offers superior performance in complex biological matrices by minimizing interferences.[3][4][5]

Q3: What are the typical sources of variability in this compound quantification?

A3: Variability in this compound quantification can arise from several factors throughout the analytical process. Key sources include:

  • Sample Preparation: Inconsistent extraction efficiency, analyte degradation, or contamination during sample processing.

  • Matrix Effects: Components of the biological sample (e.g., plasma, saliva) can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer, leading to inaccurate results.[6]

  • Instrument Performance: Fluctuations in the LC-MS/MS system, such as changes in spray stability, detector sensitivity, or chromatographic resolution.

  • Sample Stability: Degradation of melatonin or this compound due to exposure to light, extreme temperatures or pH, or oxygen.[4][7][8][9]

  • Internal Standard Issues: Improper concentration, degradation of the IS stock solution, or poor tracking of the analyte.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification.

Issue 1: High Variability or Low Signal of Internal Standard (this compound)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Degradation of IS Stock Solution Prepare a fresh this compound stock solution. Ensure proper storage conditions (e.g., protected from light, at the recommended temperature). Melatonin stability can be affected by light, air, and temperature.[7][9]
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and accurate addition of the IS to all samples, calibrators, and quality controls.
Matrix Effects Evaluate matrix effects by comparing the IS response in post-extracted blank matrix samples to the response in a neat solution.[10] If significant ion suppression or enhancement is observed, optimize the sample preparation method (e.g., try a different extraction technique like SPE instead of LLE) or chromatographic conditions to separate the IS from interfering matrix components.
Suboptimal MS Parameters Re-optimize the mass spectrometer source parameters and MRM transitions for this compound.[11][12]
Issue 2: Low Recovery of Melatonin and this compound

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize the sample extraction procedure. For Liquid-Liquid Extraction (LLE), test different organic solvents. For Solid-Phase Extraction (SPE), ensure the correct sorbent type is used and optimize the wash and elution steps.[4][13] Recovery for SPE can range from 61% to over 95% depending on the method.[3][13]
Analyte Degradation during Extraction Keep samples on ice during processing.[13] Minimize exposure to light and air. If evaporation is needed, use a gentle stream of nitrogen at a controlled temperature.[14]
Incorrect pH for Extraction Adjust the pH of the sample to ensure melatonin is in a neutral form for efficient extraction into an organic solvent.
Issue 3: Poor Peak Shape or Shifting Retention Times

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Column Degradation Replace the analytical column. Ensure the mobile phase is compatible with the column chemistry.
Contamination of the LC System Flush the LC system and column with appropriate cleaning solutions.
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase daily. Ensure accurate pH adjustment and thorough mixing of solvents.
Sample Solvent Incompatibility Ensure the final sample solvent is similar in composition and strength to the initial mobile phase to prevent peak distortion.[13]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample, add 50 µL of this compound internal standard solution (concentration should be optimized for the assay).

  • Vortex mix for 30 seconds.

  • Add 1 mL of dichloromethane.[4]

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[14]

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[15]

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters

The following table provides typical starting parameters for an LC-MS/MS method for melatonin quantification. These should be optimized for your specific instrument.

Parameter Typical Value
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.9 µm)[11]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 3-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Melatonin) m/z 233.0 → 174.1[16]
MRM Transition (this compound) m/z 236.0 → 177.1 (approximate, depends on labeling)
MRM Transition (Melatonin-d4) m/z 237.2 → 178.1[11]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (IS) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound Quantification.

Troubleshooting_Tree cluster_is IS Troubleshooting cluster_recovery Recovery Troubleshooting cluster_chroma Chromatography Troubleshooting Start High Variability in Results? Check_IS Check Internal Standard (this compound) Signal Start->Check_IS Yes Check_Recovery Check Analyte Recovery Start->Check_Recovery No, but results are inaccurate Check_Chroma Check Chromatography Start->Check_Chroma Poor Peak Shape IS_Variability IS Signal Variable? Check_IS->IS_Variability Low_Recovery Low Recovery? Check_Recovery->Low_Recovery Bad_Peaks Poor Peak Shape? Check_Chroma->Bad_Peaks IS_Low IS Signal Low? IS_Variability->IS_Low No Check_Pipetting Verify Pipetting Accuracy IS_Variability->Check_Pipetting Yes Prep_Fresh_IS Prepare Fresh IS Stock IS_Low->Prep_Fresh_IS Yes Optimize_MS Optimize MS Parameters IS_Low->Optimize_MS Also check Optimize_Extraction Optimize Extraction Method (Solvent, pH, SPE) Low_Recovery->Optimize_Extraction Yes Check_Stability Assess Sample Stability (Temp, Light) Low_Recovery->Check_Stability Also check Replace_Column Replace LC Column Bad_Peaks->Replace_Column Yes Flush_System Flush LC System Bad_Peaks->Flush_System Also check Check_Mobile_Phase Check Mobile Phase Bad_Peaks->Check_Mobile_Phase And check

Caption: Troubleshooting Decision Tree for Variability.

References

Best practices for using Melatonin-d3 in complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with best practices for using Melatonin-d3 as an internal standard in complex biological matrices. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during quantitative analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process in a question-and-answer format.

Question: I am observing low or no signal for Melatonin and/or this compound. What are the potential causes and solutions?

Answer: Low signal or complete signal loss is a common issue that can stem from sample preparation, analyte stability, or instrument parameters.

  • Potential Cause 1: Inefficient Sample Extraction. The chosen extraction method may not be effectively recovering melatonin from the matrix. Recovery rates can vary significantly between methods. For example, liquid-liquid extraction (LLE) with ethyl acetate and solid-phase extraction (SPE) have shown high recovery percentages.[1][2] Protein precipitation is a simpler method but may result in significant matrix effects like ion suppression.[2]

  • Solution:

    • Optimize Extraction Method: Evaluate different extraction techniques. A comparison of common methods is provided in Table 1. LLE with solvents like dichloromethane or ethyl acetate is frequently used.[2][3] SPE with C18 cartridges is another effective option for cleaning up complex samples.[4]

    • Verify Extraction Efficiency: To calculate recovery, compare the signal from a pre-spiked sample (where this compound is added before extraction) to a post-spiked sample (where it's added after extraction).[5][6] An average recovery of 95% has been reported using protein precipitation with acetonitrile.[6]

  • Potential Cause 2: Analyte Degradation. Melatonin is sensitive to light and can degrade under certain storage conditions.[5][7][8] Exposure to air (oxygen) and high temperatures can also increase degradation.[8][9]

  • Solution:

    • Protect from Light: Always use amber vials or tubes and minimize exposure to ambient light during all steps of sample handling, preparation, and analysis.[5]

    • Maintain Cold Chain: Keep biological samples on ice during processing and store them at -80°C for long-term stability.[10] Stock solutions of this compound should be stored in the dark at -20°C.[11]

    • Limit Air Exposure: While melatonin is stable for short periods, prolonged exposure to air can lead to degradation, especially at room temperature.[8][9]

  • Potential Cause 3: Matrix Effects & Ion Suppression. Components in biological matrices (e.g., salts, phospholipids) can co-elute with the analyte and interfere with the ionization process in the mass spectrometer, typically suppressing the signal.

  • Solution:

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove interfering matrix components.[4]

    • Chromatographic Separation: Optimize the LC method to separate melatonin from the matrix components that cause suppression.

    • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components.

G start Low or No Signal Observed check_extraction Review Sample Extraction Protocol start->check_extraction check_stability Assess Analyte Stability Conditions start->check_stability check_ms Verify MS/MS Parameters start->check_ms extraction_ok Is Recovery >80%? check_extraction->extraction_ok stability_ok Were Samples Protected From Light/Heat? check_stability->stability_ok ms_ok Are MRM Transitions and Voltages Correct? check_ms->ms_ok optimize_extraction Action: Optimize Extraction (Try LLE or SPE) extraction_ok->optimize_extraction No solution Problem Resolved extraction_ok->solution Yes improve_handling Action: Improve Sample Handling & Storage stability_ok->improve_handling No stability_ok->solution Yes optimize_ms Action: Optimize MRM Using Standard Solution ms_ok->optimize_ms No ms_ok->solution Yes optimize_extraction->solution improve_handling->solution optimize_ms->solution

Figure 1: Troubleshooting logic for low signal intensity.

Question: I'm seeing high variability (%RSD > 15%) between my sample replicates. What could be the cause?

Answer: High relative standard deviation (RSD) indicates a lack of precision in the analytical method, which can often be traced back to the sample preparation workflow.

  • Potential Cause 1: Inconsistent Sample Preparation. Manual extraction procedures, especially LLE, can have variability if not performed consistently. Inaccurate pipetting of the sample, internal standard, or solvents will lead to significant errors.

  • Solution:

    • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use proper pipetting technique.

    • Standardize Vortexing/Mixing: Vortex all samples for the same duration and at the same speed to ensure consistent extraction.

    • Automate Where Possible: If available, use automated liquid handling systems to minimize human error.

  • Potential Cause 2: Incomplete Protein Precipitation. If using protein precipitation, insufficient mixing or incubation time can lead to incomplete removal of proteins, affecting the consistency of the final extract.

  • Solution:

    • Optimize Protocol: Ensure the ratio of acetonitrile to plasma is sufficient (a common ratio is ~4:1 acetonitrile to plasma).[5]

    • Vortex and Incubate: Vortex samples thoroughly after adding acetonitrile (e.g., for 30 seconds) and allow them to incubate on ice (e.g., for 20 minutes) to facilitate complete protein precipitation.[5]

  • Potential Cause 3: Instability in the LC-MS/MS System. Fluctuations in the LC pump pressure or inconsistent ionization in the MS source can cause variable results.

  • Solution:

    • System Equilibration: Ensure the LC system is fully equilibrated with the mobile phase before starting the injection sequence.

    • Check for Leaks: Inspect the LC system for any leaks that could cause pressure fluctuations.

    • Clean the MS Source: A dirty ion source is a common cause of signal instability. Perform routine source cleaning as recommended by the manufacturer.

Frequently Asked Questions (FAQs)

Q1: Why is this compound recommended as an internal standard (IS)?

This compound is a stable isotope-labeled (SIL) version of melatonin. It is considered the gold standard for quantitative mass spectrometry because it has nearly identical chemical and physical properties to the endogenous analyte.[12] This means it behaves similarly during sample extraction, chromatography, and ionization, allowing it to accurately correct for variations in sample recovery and matrix-induced signal suppression or enhancement.[4]

Q2: How do I choose the right concentration for my this compound internal standard working solution?

The concentration of the IS should be close to the expected endogenous concentration of melatonin in your samples. This ensures that the detector response for both the analyte and the IS are within the same optimal range. For quantifying low, physiological levels of melatonin in plasma, an IS concentration of around 1-10 ng/mL is often used before sample preparation.[5]

Q3: What are the typical MRM transitions for Melatonin and this compound?

The most common precursor ion for both melatonin and this compound is the protonated molecule [M+H]+. For this compound, the precursor ion is at m/z 236.[12] The most abundant product ion for both results from the loss of the N-acetyl group, which is at m/z 174.[12] Therefore, the primary transition for quantification is m/z 236 → 174 for this compound.[12] For Melatonin-d4, a commonly used standard, the transition is m/z 237.1 → 178.2.[2] See Table 2 for more details.

Q4: How should I prepare and store my this compound stock solutions?

Standard stock solutions of this compound are typically prepared in methanol at a concentration of around 1-5 mg/mL.[11] These solutions should be stored in amber glass vials at -20°C and are generally stable for several weeks.[11] Working solutions can be prepared by serial dilution from the stock solution in a suitable solvent like methanol-water.

Q5: What are the best practices for collecting and handling biological samples for melatonin analysis?

Given melatonin's sensitivity, proper sample handling is critical.

  • Collection: Collect blood samples in heparinized or EDTA-treated tubes.[5][10]

  • Processing: Centrifuge samples promptly at 4°C to separate plasma or serum.[10]

  • Storage: Immediately freeze plasma/serum samples and store them at -80°C until analysis.[10]

  • Light Protection: Protect samples from light at all stages to prevent photodegradation.[7]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Melatonin Analysis
MethodTypical ProtocolAverage RecoveryProsConsCitations
Protein Precipitation (PPT) Add 3-4 volumes of cold acetonitrile to 1 volume of plasma. Vortex, incubate on ice, centrifuge.~95%Fast, simple, high-throughput.High risk of matrix effects (ion suppression), less clean extract.[5][6]
Liquid-Liquid Extraction (LLE) Add solvent (e.g., dichloromethane, ethyl acetate) to sample, vortex, centrifuge. Evaporate organic layer and reconstitute.~80-108%Cleaner extracts than PPT, good recovery.More labor-intensive, uses organic solvents.[1][2][3]
Solid-Phase Extraction (SPE) Condition a C18 cartridge, load sample, wash with water/methanol, elute with methanol. Evaporate and reconstitute.~86-95%Provides the cleanest extracts, minimizes matrix effects.Most time-consuming and expensive method.[4]
Table 2: Typical LC-MS/MS Parameters for Melatonin and Deuterated Standards
ParameterSetting
LC Column C18 Reverse-Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate 0.3 - 0.4 mL/min
Injection Volume 3 - 10 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
Melatonin MRM Transition m/z 233.1 → 174.1
This compound MRM Transition m/z 236.1 → 174.1[12]
Melatonin-d4 MRM Transition m/z 237.1 → 178.2[2]

Experimental Protocols

Protocol 1: Melatonin Extraction from Plasma using Protein Precipitation

This protocol is adapted from a method demonstrating high recovery and suitability for LC-MS/MS analysis.[5][6]

  • Pipette 200 µL of plasma into a 1.5 mL amber microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (e.g., 10 ng/mL).

  • Add 750 µL of ice-cold acetonitrile to the tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the tube on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant (~800 µL) to a new amber tube or vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds, then transfer to an autosampler vial with a glass insert for LC-MS/MS analysis.

Protocol 2: Melatonin Extraction from Plasma using Liquid-Liquid Extraction (LLE)

This protocol is based on established LLE methods for melatonin.[3]

  • Pipette 500 µL of plasma into a glass tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 2.5 mL of dichloromethane or ethyl acetate.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Using a glass Pasteur pipette, carefully transfer the organic (bottom layer for dichloromethane, top for ethyl acetate) phase to a clean glass tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Collect Biological Sample (e.g., Plasma) add_is 2. Add this compound Internal Standard sample_collection->add_is extract 3. Perform Extraction (LLE, SPE, or PPT) add_is->extract dry_reconstitute 4. Evaporate & Reconstitute in Mobile Phase extract->dry_reconstitute lcms 5. Inject into LC-MS/MS System dry_reconstitute->lcms data_acq 6. Acquire Data (MRM Mode) lcms->data_acq quant 7. Quantify Analyte (Peak Area Ratio) data_acq->quant

Figure 2: General experimental workflow for melatonin analysis.

G node_analyte Melatonin (Analyte) node_extraction Sample Preparation (Extraction & Cleanup) node_analyte->node_extraction node_is This compound (Internal Standard) node_is->node_extraction node_loss1 Variable Loss node_extraction->node_loss1 Both affected equally node_lcms LC-MS/MS Analysis (Injection & Ionization) node_loss2 Matrix Effects node_lcms->node_loss2 Both affected equally node_loss1->node_lcms node_ratio Calculate Peak Area Ratio (Analyte / IS) node_loss2->node_ratio node_result Accurate Quantification node_ratio->node_result

Figure 3: Role of this compound in correcting for variations.

References

Technical Support Center: Minimizing Isotopic Interference with Melatonin-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Melatonin-d3 as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry assays.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of melatonin using this compound as an internal standard.

Issue 1: Inaccurate Quantification - Higher Than Expected Analyte Concentration

Possible Cause: Isotopic contribution from the unlabeled analyte (Melatonin) to the signal of the internal standard (this compound).

Troubleshooting Steps:

  • Verify MRM Transitions: Ensure that the multiple reaction monitoring (MRM) transitions for both melatonin and this compound are correctly selected to minimize crosstalk. Commonly used transitions are:

    • Melatonin: Precursor ion (Q1) m/z 233.1 -> Product ion (Q3) m/z 174.1.[1]

    • This compound: Precursor ion (Q1) m/z 236.1 -> Product ion (Q3) m/z 174.1.[1]

    • Note: Using a different product ion for the IS, if possible, can further reduce interference.

  • Assess Isotopic Purity of this compound Standard:

    • Analyze a high-concentration solution of the this compound standard alone.

    • Monitor the MRM transition for unlabeled melatonin. The presence of a significant peak indicates contamination of the internal standard with the unlabeled analyte.

    • If contamination is present, either source a new, higher-purity standard or mathematically correct for the contribution.

  • Evaluate Analyte Concentration Range: At very high concentrations of unlabeled melatonin, the natural isotopic abundance of heavy isotopes (e.g., ¹³C) can contribute to the mass channel of the deuterated standard.

    • Dilute the sample to bring the analyte concentration to a lower point on the calibration curve.

    • If dilution is not possible, a detailed characterization of the isotopic contribution across the concentration range may be necessary.

Logical Workflow for Troubleshooting Inaccurate Quantification

start High Analyte Concentration Observed check_mrm Verify MRM Transitions start->check_mrm check_is_purity Assess Isotopic Purity of IS check_mrm->check_is_purity Correct correct_mrm Select Optimal MRM Transitions check_mrm->correct_mrm Incorrect check_analyte_conc Evaluate Analyte Concentration check_is_purity->check_analyte_conc Pure new_is Source Higher Purity IS or Correct Mathematically check_is_purity->new_is Contaminated dilute_sample Dilute Sample or Characterize Isotopic Contribution check_analyte_conc->dilute_sample High Conc. end Accurate Quantification check_analyte_conc->end Within Range correct_mrm->end new_is->end dilute_sample->end

Caption: Troubleshooting workflow for unexpectedly high analyte concentrations.

Issue 2: Poor Chromatographic Resolution and Peak Shape

Possible Cause: Suboptimal liquid chromatography (LC) conditions leading to co-elution or poor peak shape, which can exacerbate isotopic interference and affect integration.

Troubleshooting Steps:

  • Optimize Chromatographic Separation: While this compound is expected to co-elute with melatonin, slight retention time shifts can occur due to the deuterium isotope effect.[2][3] It is crucial to have a robust chromatographic method that provides sharp, symmetrical peaks.

    • Column Choice: A C18 column is commonly used and effective for melatonin analysis.[4][5]

    • Mobile Phase: A typical mobile phase consists of a gradient of methanol or acetonitrile with an aqueous solution containing a modifier like formic acid (0.1%) to improve peak shape and ionization efficiency.[6]

    • Gradient Optimization: Adjust the gradient slope to ensure sufficient separation from matrix components and to achieve optimal peak shape.

  • Check for Matrix Effects: Matrix components can interfere with chromatography and ionization.

    • Perform a post-extraction spike experiment to evaluate ion suppression or enhancement.

    • If significant matrix effects are observed, consider more rigorous sample preparation methods such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[6]

Experimental Workflow for Method Optimization

start Method Development Start sample_prep Sample Preparation (PPT, LLE, SPE) start->sample_prep lc_separation LC Separation (Column, Mobile Phase, Gradient) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Transitions) lc_separation->ms_detection validation Method Validation (Accuracy, Precision, Linearity) ms_detection->validation end Routine Analysis validation->end

Caption: A standard workflow for developing a quantitative LC-MS/MS assay.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound?

A1: Isotopic interference occurs when the mass spectrometer cannot distinguish between the ions of interest and other ions with the same mass-to-charge ratio (m/z). In the case of this compound, there are two primary potential sources of interference:

  • From the Analyte: Unlabeled melatonin has a natural abundance of heavy isotopes (primarily ¹³C). The M+3 isotope peak of melatonin can contribute to the signal of this compound, leading to an overestimation of the internal standard and an underestimation of the analyte.

  • From the Internal Standard: The this compound standard may contain a small amount of unlabeled melatonin as an impurity. This will contribute to the analyte signal, causing an overestimation of the analyte concentration.

Q2: How can I minimize isotopic interference during method development?

A2: Minimizing isotopic interference involves a multi-faceted approach:

  • High Purity Internal Standard: Use a this compound standard with the highest possible isotopic purity to reduce the contribution of unlabeled melatonin.

  • Chromatographic Separation: While the analyte and SIL-IS are expected to co-elute, good chromatography is essential to separate them from other interfering matrix components.[5]

  • Optimized Mass Spectrometry: Select specific precursor and product ion transitions (MRM) that are unique to melatonin and this compound to minimize crosstalk.[1] High-resolution mass spectrometry can also be used to separate ions with very similar m/z values.

  • Appropriate Concentration Ratio: Maintain a consistent and appropriate concentration ratio between the analyte and the internal standard. A very high concentration of the analyte relative to the internal standard can increase the contribution of the analyte's natural isotopes to the internal standard's signal.

Q3: Can the deuterium labeling in this compound affect its chromatographic behavior?

A3: Yes, this is known as the "deuterium isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2][3] While this effect is usually small for this compound, it is important to ensure that the chromatographic peak integration windows for both the analyte and the internal standard are set correctly and that the peak shapes are consistent across the calibration range.

Q4: What are the key parameters to consider for a robust LC-MS/MS method for melatonin analysis using this compound?

A4: A robust method should be validated for linearity, accuracy, precision, limit of quantification (LOQ), selectivity, and matrix effects.[5] The following tables summarize typical parameters for a validated method.

Table 1: Representative LC-MS/MS Method Parameters

ParameterTypical Value
LC Column C18 (e.g., 2.1 x 50 mm, 1.9 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B Methanol or Acetonitrile[6]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 3 - 20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Melatonin MRM m/z 233.1 -> 174.1[1]
This compound MRM m/z 236.1 -> 174.1[1]

Table 2: Typical Method Validation Performance

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Accuracy 85-115% of nominal value (80-120% for LLOQ)[5]
Precision (%RSD) < 15% (< 20% for LLOQ)[5]
Lower Limit of Quantification (LLOQ) Dependent on sensitivity requirements (e.g., 1-10 pg/mL)
Matrix Effect Within acceptable limits (e.g., 85-115%)
Recovery Consistent and reproducible

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for plasma or serum samples and helps to reduce matrix effects.[6]

  • To 200 µL of plasma/serum sample, add 50 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 2.5 mL of an extraction solvent (e.g., ethyl acetate or diethyl ether).[6]

  • Vortex for 5 minutes at 2000 rpm.

  • Centrifuge for 10 minutes at 4000 rpm to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40 °C.

  • Reconstitute the dried extract in 100-200 µL of the initial mobile phase.

  • Vortex to dissolve the residue.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Assessment of this compound Isotopic Purity

This protocol helps to determine if the this compound stock contains significant amounts of unlabeled melatonin.

  • Prepare a high-concentration solution of the this compound standard (e.g., 1 µg/mL) in the initial mobile phase.

  • Set up the LC-MS/MS method to monitor both the MRM transition for this compound and the MRM transition for unlabeled melatonin.

  • Inject the high-concentration this compound solution.

  • Examine the chromatogram for the unlabeled melatonin MRM transition.

  • The peak area of any signal in the unlabeled channel should be negligible compared to the peak area in the this compound channel. A common acceptance criterion is that the response from the unlabeled analyte in the IS solution should be less than a certain percentage (e.g., 0.1%) of the response of the IS.

References

Technical Support Center: Troubleshooting Melatonin-d3 Internal Standard Calibration Curve Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Melatonin-d3 as an internal standard in calibration curves for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for melatonin is non-linear, even though I am using a deuterated internal standard (this compound). What are the potential causes?

A1: Non-linearity in calibration curves, even with a deuterated internal standard, can stem from several factors. At high analyte concentrations, detector saturation or ion suppression due to competition for ionization in the mass spectrometer source can occur.[1] The formation of melatonin multimers (e.g., dimers) at elevated concentrations can also lead to a non-linear response. Additionally, the concentration of the this compound internal standard itself can influence the linearity of the analyte-to-internal standard response ratio.

Q2: I observe a poor coefficient of determination (R² < 0.99) for my calibration curve. What could be the issue?

A2: A low R² value suggests significant deviation of data points from the fitted regression line, indicating either poor precision or a non-linear response. Common causes include errors in the preparation of stock solutions or serial dilutions of your calibration standards. Incomplete mixing of the internal standard with the calibration standards can also contribute to this issue. It is also important to rule out instrument instability by performing system suitability tests. Finally, applying a linear regression model to an inherently non-linear response will naturally result in a poor R² value.

Q3: The back-calculated concentrations of my calibration standards are inaccurate (>15% deviation from the nominal value), but the R² value is acceptable.

A3: This scenario often points to a systematic error in the preparation of one or more calibration standards. Even a single inaccurate standard can skew the regression line, leading to inaccuracies in the back-calculated concentrations of other standards, while the overall R² may remain acceptable. It is also possible that the chosen regression model (e.g., linear) is not appropriate for the concentration range, and a weighted regression or a quadratic fit might provide more accurate results.

Q4: My this compound internal standard is not effectively compensating for matrix effects. Why might this be happening?

A4: This issue, known as "differential matrix effects," can occur if the analyte (melatonin) and the deuterated internal standard (this compound) are not affected by the sample matrix in the same way. A primary reason for this is a slight difference in their chromatographic retention times. Even a small separation can expose the analyte and the internal standard to different interfering components as they elute, leading to varied degrees of ion suppression or enhancement.

Q5: Could the position of the deuterium label on the this compound internal standard impact my results?

A5: Yes, the position and stability of the deuterium labels are critical. If the deuterium atoms are located in positions susceptible to back-exchange with protons from the solvent or sample matrix, the isotopic label can be lost. This would compromise the accuracy of the assay. It is crucial to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve is a frequent challenge in quantitative bioanalysis. The following guide provides a systematic approach to troubleshoot this issue.

  • The calibration curve visually deviates from a straight line.

  • The coefficient of determination (R²) is below the acceptable limit (typically >0.99).

  • Back-calculated concentrations of calibrants show significant deviation from their nominal values.

A Non-Linear Calibration Curve B Investigate High Concentration Non-Linearity A->B Deviation at high concentrations C Investigate General Non-Linearity / Poor R² A->C Overall poor fit D Detector Saturation / Ion Suppression B->D E Analyte Multimer Formation B->E F Inappropriate Regression Model C->F G Standard Preparation Error C->G H Dilute Upper-Level Standards and Re-inject D->H I Optimize IS Concentration D->I J Extend Sample Dilution E->J K Apply Weighted Regression (1/x or 1/x²) F->K L Prepare Fresh Standards and Re-run G->L

Caption: Troubleshooting workflow for a non-linear calibration curve.

  • Initial Assessment:

    • Visually inspect the calibration curve to identify the concentration range where non-linearity occurs.

    • Review the R² value and the accuracy of back-calculated concentrations for each standard.

  • Troubleshooting High Concentration Non-Linearity:

    • Hypothesis: Detector Saturation or Ion Suppression.

      • Action: Dilute the upper-level calibration standards (e.g., 2-fold and 5-fold) with the initial mobile phase and re-inject. If the diluted standards fall on the linear portion of the curve, detector saturation or ion suppression at high concentrations is likely.

      • Action: Observe the internal standard response across the calibration curve. A decreasing internal standard signal with increasing analyte concentration suggests competition for ionization. Consider optimizing the concentration of the internal standard.

    • Hypothesis: Analyte Multimer Formation.

      • Action: Dilute the sample extract to reduce the overall analyte concentration and re-analyze.

  • Troubleshooting General Non-Linearity or Poor R²:

    • Hypothesis: Inappropriate Regression Model.

      • Action: Apply a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit to the calibration data. This can often improve the accuracy of the back-calculated concentrations, especially if there is heteroscedasticity in the data.

    • Hypothesis: Standard Preparation Error.

      • Action: Prepare a fresh set of calibration standards from a newly prepared stock solution. Ensure accurate pipetting and thorough mixing at each dilution step. Re-run the calibration curve.

Issue 2: Poor Reproducibility

Poor reproducibility in an assay can undermine the reliability of the results. This guide provides steps to identify and address the root causes of this issue.

  • High coefficient of variation (%CV) for the internal standard response in replicate injections.

  • Inconsistent results for quality control (QC) samples across different analytical runs.

  • Wide variation in analyte concentrations for the same sample analyzed multiple times.

A Poor Reproducibility B Investigate Sample Preparation A->B C Investigate Instrumental Issues A->C D Investigate Internal Standard Issues A->D E Inconsistent Extraction Recovery B->E F Inconsistent Injection Volume C->F G Fluctuating MS Source Conditions C->G H IS Stability Issues D->H I Review and Optimize Extraction Protocol E->I J Check Autosampler for Air Bubbles/Clogs F->J K Allow Instrument to Stabilize and Monitor SST G->K L Perform IS Stability Assessment H->L

Caption: A logical workflow for troubleshooting poor reproducibility.

  • Objective: To determine the stability of this compound in the sample matrix during sample preparation and to assess the consistency of its recovery.

  • Materials:

    • Blank biological matrix (e.g., plasma, urine).

    • This compound internal standard stock solution.

    • Calibrated pipettes and vortex mixer.

    • LC-MS/MS system.

  • Procedure for Bench-Top Stability Assessment:

    • Prepare a spiked sample by adding this compound to the blank biological matrix at the working concentration.

    • Immediately process an aliquot of the spiked matrix (T=0) using the established sample preparation method and analyze it by LC-MS/MS to obtain a baseline internal standard peak area.

    • Leave the remaining spiked matrix at room temperature for a duration that reflects the maximum time samples are expected to be on the bench during preparation (e.g., 2, 4, and 8 hours).

    • At each time point, process an aliquot and analyze it by LC-MS/MS.

    • Data Analysis: Calculate the percentage difference in the internal standard peak area at each time point relative to the T=0 peak area. A common acceptance criterion is a mean percentage difference within ±15%.

  • Procedure for Recovery Assessment:

    • Prepare three sets of samples:

      • Set A (Neat Solution): this compound spiked into the final reconstitution solvent.

      • Set B (Pre-extraction Spike): Blank matrix spiked with this compound before the extraction process.

      • Set C (Post-extraction Spike): Blank matrix is extracted first, and then the extract is spiked with this compound.

    • Analyze all three sets of samples by LC-MS/MS.

    • Data Analysis:

      • Recovery (%) = (Mean Peak Area of Set B / Mean Peak Area of Set C) x 100

      • Matrix Effect (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) x 100

      • Recovery should be consistent across multiple replicates, and the matrix effect should ideally be close to 100% (indicating no significant ion suppression or enhancement).

Data Presentation

The following tables summarize the typical acceptance criteria for bioanalytical method validation based on regulatory guidelines.

Table 1: Acceptance Criteria for Calibration Curve

ParameterAcceptance Criteria
Number of Standards A minimum of 6 non-zero standards
Correlation Coefficient (R²) ≥ 0.99
Accuracy of Back-Calculated Concentrations Within ±15% of the nominal value (±20% for the Lower Limit of Quantification - LLOQ)

Table 2: Acceptance Criteria for Accuracy and Precision

ParameterLLOQOther QC Levels
Accuracy (% Deviation from Nominal) Within ±20%Within ±15%
Precision (%CV) ≤ 20%≤ 15%

Table 3: Acceptance Criteria for Stability Assessment

Stability TypeAcceptance Criteria
Bench-Top Stability Mean analyte concentration within ±15% of the baseline concentration
Freeze-Thaw Stability Mean analyte concentration within ±15% of the baseline concentration
Long-Term Stability Mean analyte concentration within ±15% of the baseline concentration

References

Validation & Comparative

Navigating Melatonin Quantification: A Comparative Guide to LC-MS/MS and ELISA Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of melatonin is paramount for a wide range of studies, from circadian rhythm research to the development of sleep aids. This guide provides a detailed comparison of two primary analytical methods: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) utilizing a deuterated internal standard (Melatonin-d3), and the Enzyme-Linked Immunosorbent Assay (ELISA). Supported by experimental data, this document outlines the performance, protocols, and key considerations for each technique to aid in selecting the most appropriate method for your research needs.

Method Performance: A Head-to-Head Comparison

The choice of analytical method can significantly impact the reliability and sensitivity of melatonin quantification. Below is a summary of key performance characteristics for both LC-MS/MS with this compound as an internal standard and ELISA.

Performance MetricLC-MS/MS with this compound/d4ELISA
Linearity Range 1 to 150 pg/mL[1], 5.0–10,000 pg/ml[2], 2.15–430 pmol/L[3]15.6-1000 pg/ml[4], 3 - 300 pg/mL[5]
Lower Limit of Quantification (LLOQ) As low as 0.8 pg/mL[6], 1 pg/mL[1], 5.0 pg/ml[2]2.5 pg/mL[5], 6.5 pg/ml[4], 9.38 pg/mL[7]
Accuracy (% Recovery) 90.06–94.58%[1], 95 to 105 %[8], 92.4–104.6%[9]80% - 102% (Serum), 81% - 99% (EDTA Plasma)[4], Mean recovery of 101.0% in cell culture medium[10]
Precision (%RSD) Intra-day: ≤15%, Inter-day: ≤ 15 %[2]Intra-assay: CV < 10%, Inter-assay: CV < 12%[4]
Specificity/Selectivity High, based on mass-to-charge ratio, minimizing cross-reactivity.[1][11]Potential for cross-reactivity with structurally related molecules.[6][12]
Internal Standard Yes (e.g., this compound, Melatonin-d4) to correct for matrix effects and extraction variability.[1][9][11]No

The Gold Standard: LC-MS/MS with Deuterated Internal Standard

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for quantitative bioanalysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of a robust LC-MS/MS method.

This compound is chemically identical to melatonin but has a higher molecular weight due to the replacement of three hydrogen atoms with deuterium. This allows it to be distinguished from the endogenous melatonin by the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the extraction process, it co-elutes with the analyte and experiences similar matrix effects and extraction losses. The ratio of the analyte peak area to the internal standard peak area is used for quantification, thereby correcting for variations and ensuring high accuracy and precision.[13]

Experimental Workflow for Melatonin Assay using LC-MS/MS

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (Plasma, Saliva, etc.) Spike Spike with this compound Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Melatonin/Melatonin-d3) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for melatonin quantification using LC-MS/MS with an internal standard.

Key Experimental Protocol: LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction Example):

  • To 200 µL of plasma, add 50 µL of Melatonin-d4 internal standard (5 ng/mL).[2]

  • Add 2.5 mL of an extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

2. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reverse-phase column is commonly used.[1]

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid is often employed.[2]

  • Ionization: Positive ion electrospray ionization (ESI+) is typically used.[2]

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode.

    • Melatonin Transition: m/z 233.0 → 174.1[1][11]

    • This compound Transition: m/z 236.0 → 174.0[11]

The Alternative: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Melatonin ELISAs are typically competitive assays where melatonin in the sample competes with a labeled melatonin (e.g., conjugated to an enzyme) for binding to a limited number of anti-melatonin antibody binding sites.

While ELISA kits offer a more straightforward and higher-throughput workflow compared to LC-MS/MS, they can be susceptible to cross-reactivity with other endogenous molecules that are structurally similar to melatonin, potentially leading to an overestimation of melatonin concentrations, especially at lower levels.[3][12]

Logical Relationship of ELISA Principles

ELISA Principle cluster_0 Competitive Binding cluster_1 Signal Generation cluster_2 Result Interpretation Sample_Melatonin Sample Melatonin Antibody Anti-Melatonin Antibody (Coated on Plate) Sample_Melatonin->Antibody Labeled_Melatonin Enzyme-Labeled Melatonin Labeled_Melatonin->Antibody Substrate Substrate Addition Antibody->Substrate Bound Enzyme Color_Development Color Development Substrate->Color_Development Signal_Measurement Absorbance Reading Color_Development->Signal_Measurement Inverse_Relationship Signal is Inversely Proportional to Sample Melatonin Concentration Signal_Measurement->Inverse_Relationship

Caption: Principle of a competitive ELISA for melatonin quantification.

Key Experimental Protocol: ELISA
  • Standard and Sample Preparation: Prepare a series of melatonin standards and dilute samples as per the kit instructions.[7]

  • Assay Procedure:

    • Add standards and samples to the antibody-coated microplate wells.

    • Add the enzyme-conjugated melatonin to all wells.

    • Incubate for a specified time to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate for color development.

    • Stop the reaction and measure the absorbance at the specified wavelength.

  • Quantification: Calculate the melatonin concentration based on a standard curve generated from the absorbance readings of the standards.

Conclusion: Method Selection and Validation

The choice between LC-MS/MS and ELISA for melatonin quantification depends on the specific requirements of the study.

  • LC-MS/MS with this compound is the preferred method for applications demanding the highest level of accuracy, specificity, and sensitivity, particularly for regulatory submissions and clinical trials. The use of an internal standard is crucial for mitigating variability.

  • ELISA can be a suitable option for high-throughput screening or when a simpler, more cost-effective method is required. However, it is essential to be aware of the potential for cross-reactivity and to validate the assay for the specific sample matrix being used.

Regardless of the chosen method, thorough validation according to regulatory guidelines, such as those from the FDA, is essential to ensure the reliability and reproducibility of the generated data.[14][15]

Method Validation Parameters

Validation Parameters Validation Bioanalytical Method Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

References

A Head-to-Head Comparison: Melatonin-d3 vs. Melatonin-d4 as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of melatonin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly used deuterated internal standards, Melatonin-d3 and Melatonin-d4, to aid in the selection of the most suitable standard for your analytical needs.

In bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, stable isotope-labeled internal standards are the gold standard. Their chemical and physical properties closely mimic the analyte of interest, allowing for effective compensation for variability during sample preparation and analysis, including extraction efficiency and matrix effects. This guide delves into a detailed comparison of this compound and Melatonin-d4, offering insights into their performance based on available data.

Performance Characteristics: A Comparative Overview

Table 1: Summary of Mass Spectrometric Properties and Performance Data

ParameterThis compoundMelatonin-d4Reference(s)
Chemical Name N-Acetyl-5-methoxytryptamine-d3N-Acetyl-5-methoxytryptamine-d4N/A
CAS Number 1219803-82-366521-38-8[1]
Molecular Formula C₁₃H₁₃D₃N₂O₂C₁₃H₁₂D₄N₂O₂[2]
Molecular Weight 235.3236.3[1]
Typical Precursor Ion (m/z) 236237.2[2][3]
Typical Product Ion (m/z) 174178.1[2][3]
Observed Accuracy Not directly compared92.4–104.6% in urine[3]
Observed Precision (%RSD) Not directly compared3.4–10.4% (repeatability) in urine[3]

It is crucial to note that the accuracy and precision data presented for Melatonin-d4 are from a specific study and may not be directly comparable to the performance of this compound under different experimental conditions. However, the successful use of both in validated assays suggests that both can perform adequately.

Key Considerations for Selection

The choice between this compound and Melatonin-d4 may be influenced by several factors:

  • Degree of Deuteration: Melatonin-d4 offers a higher degree of deuteration, resulting in a larger mass shift from the unlabeled melatonin. This can be advantageous in minimizing potential cross-talk or isotopic interference, especially when dealing with complex matrices or low concentrations of the analyte.

  • Potential for Isotopic Effects: While generally minimal, the substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times between the analyte and the internal standard. This "isotopic effect" could potentially lead to differential matrix effects if the analyte and internal standard do not co-elute perfectly. While not specifically documented for this compound versus Melatonin-d4, it is a theoretical consideration. A study on 6-hydroxymelatonin-d4 showed a slight retention time shift compared to its unlabeled counterpart.[3]

  • Commercial Availability and Cost: The availability and cost of these standards from chemical suppliers may also be a practical consideration in the selection process.

  • Synthesis and Stability: this compound is synthesized by reacting 5-methoxytryptamine with deuterated acetyl chloride (CD₃COCl).[2] The stability of deuterated standards is generally high; however, the position of the deuterium atoms should be on chemically stable parts of the molecule to avoid back-exchange with hydrogen. Both this compound and Melatonin-d4 have deuterium labels on stable positions.

Experimental Protocols

The following section outlines a typical experimental workflow for the quantification of melatonin in a biological matrix using a deuterated internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To 1 mL of the biological sample (e.g., plasma, urine), add a known concentration of the internal standard (this compound or Melatonin-d4).

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.

  • Elution: Elute the melatonin and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B) is common.

  • Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for melatonin and the selected internal standard are monitored.

    • Melatonin: m/z 233.1 → 174.1[3]

    • This compound: m/z 236 → 174[2]

    • Melatonin-d4: m/z 237.2 → 178.1[3]

Visualizing the Workflow and Rationale

To better illustrate the analytical process and the underlying principles, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with IS (this compound or -d4) Sample->Spike SPE Solid-Phase Extraction Spike->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant

Caption: A generalized workflow for the quantification of melatonin using a deuterated internal standard.

signaling_pathway Analyte Melatonin SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (this compound or -d4) IS->SamplePrep LC_Separation LC Co-elution SamplePrep->LC_Separation MS_Ionization MS Ionization (Matrix Effects) LC_Separation->MS_Ionization Detector MS/MS Detector MS_Ionization->Detector Ratio Analyte/IS Ratio Detector->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: The principle of using a deuterated internal standard to correct for analytical variability.

Conclusion

Both this compound and Melatonin-d4 are suitable internal standards for the quantitative analysis of melatonin by LC-MS/MS. The choice between them may be guided by factors such as the desired mass shift, potential for isotopic effects, and practical considerations like cost and availability. Melatonin-d4, with its higher degree of deuteration, may offer a slight advantage in minimizing isotopic overlap. However, without a direct comparative study, it is recommended that laboratories validate their chosen internal standard thoroughly within their specific analytical method and matrix to ensure optimal performance.

References

The Gold Standard: Evaluating Melatonin-d3 for Precise and Accurate Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of melatonin is paramount. This guide provides a comprehensive comparison of Melatonin-d3 as an internal standard against other common alternatives in quantitative analysis, supported by experimental data and detailed protocols. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and correct for variations in sample preparation and instrument response. Isotopically labeled standards, such as this compound, are considered the gold standard as they share near-identical physicochemical properties with the endogenous analyte, differing only in mass. This ensures they behave similarly during extraction, chromatography, and ionization, providing the most accurate correction for analytical variability.

Comparative Performance of Internal Standards

The choice of internal standard significantly impacts the accuracy and precision of melatonin quantification. While various deuterated forms of melatonin are available, non-isotopic structural analogs have also been explored. The following table summarizes the performance of this compound and other deuterated analogs based on published validation data.

Internal StandardAnalyteMatrixMethodAccuracy (%)Precision (%RSD)Key Findings
This compound Melatonin & AFMKHuman PlasmaLC-MS/MSNot explicitly stated, but method described as ensuring "high specificity and an accurate quantification"[1]Not explicitly statedThis compound was synthesized and used to develop a specific and accurate LC-MS/MS assay for melatonin and its metabolite.[1]
Melatonin-d4 MelatoninHuman PlasmaLC-MS/MSIntra-day: 96.25 to 102.61 (untreated plasma: 101.19 to 102.95); Inter-day: 97.67 to 104.00Intra-day: 2.32 to 3.24 (untreated plasma: 1.90 to 5.91); Inter-day: 2.70 to 3.42The method was validated as per major US guidelines and demonstrated excellent repeatability and accuracy.[2]
Melatonin-d4 Melatonin & 6-hydroxymelatoninHuman UrineLC-MS/MS92.4–104.6% for melatoninRepeatability: 3.4–10.4%; Intermediate precision: 4.8–10.4%A single LC-MS/MS assay was developed for the simultaneous quantification of melatonin and its metabolite using stable isotope-labeled internal standards.[3]
7-D-Melatonin MelatoninMilkLC-MS/MS92.2% (range 90.06–94.58)Mean precision: 1.55%; RSD below 6%7-D-Melatonin was found to be ideally suitable for the analysis of melatonin in milk, with recovery above 90%.[4]

Studies have also highlighted the potential pitfalls of using non-isotopically labeled internal standards. For instance, an evaluation of different internal standardization approaches for melatonin quantification in cell culture samples reported "unsatisfactory results" when using a combination of a surrogate standard (5-methoxytryptophol) and another structural analog (6-methoxytryptamine), with recoveries ranging from a mere 9% to as high as 186%.[5][6] This underscores the superiority of isotope dilution mass spectrometry, where an isotopically labeled analog like this compound provides quantitative recoveries, with one study reporting 99±1% and 98±1% for 1D- and 2D-LC-ESI-MS/MS, respectively.[5][6]

Experimental Workflow and Protocols

The following diagram illustrates a typical experimental workflow for the quantitative analysis of melatonin using an internal standard.

Melatonin Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Saliva, etc.) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Figure 1: A generalized workflow for melatonin quantification.

Detailed Experimental Protocol: LC-MS/MS Quantification of Melatonin in Human Plasma using Melatonin-d4

This protocol is adapted from a validated method for the sensitive quantification of melatonin in human plasma.[2]

1. Sample Preparation:

  • To 200 µL of human plasma, add 50 µL of the internal standard working solution (5 ng/mL of Melatonin-d4 in methanol).

  • Vortex the samples.

  • Perform a protein precipitation by adding an appropriate volume of a precipitation solvent (e.g., acetonitrile).

  • Vortex for 5 minutes at 2000 rpm, followed by centrifugation for 15 minutes at 5°C.

  • Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 35°C.

  • Reconstitute the dried extract in 300 µL of the reconstitution solution (e.g., mobile phase).

  • Vortex and transfer to an HPLC vial for injection.

2. LC-MS/MS Parameters:

  • LC System: Shimadzu LCMS-8045 or equivalent.[2]

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of methanol and 0.1% formic acid in water is often effective.[2]

  • Flow Rate: Optimized for the specific column and system.

  • Injection Volume: Typically 5-10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Melatonin Transition: m/z 233.2 → 174.2[1]

    • This compound Transition: m/z 236.0 → 177.0 (example, specific to d3 labeling)

    • Melatonin-d4 Transition: m/z 237.1 → 178.1[7]

3. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of melatonin into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Process the calibration standards and quality control (QC) samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of melatonin to Melatonin-d4 against the nominal concentration of melatonin.

  • Determine the concentration of melatonin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The experimental evidence strongly supports the use of isotopically labeled internal standards, such as this compound and its deuterated analogs, for the accurate and precise quantification of melatonin in various biological matrices. These standards effectively compensate for analytical variability, leading to reliable and reproducible results. While other deuterated forms like Melatonin-d4 and 7-D-melatonin also demonstrate excellent performance, the key is the use of an internal standard that closely mimics the behavior of the analyte. The choice of a specific deuterated analog may depend on commercial availability and the specific requirements of the assay. In contrast, non-isotopic internal standards have been shown to yield unsatisfactory and highly variable results, making them unsuitable for rigorous quantitative bioanalysis. For researchers demanding the highest level of confidence in their melatonin quantification, this compound and other deuterated analogs are the unequivocal choice.

References

A Head-to-Head Battle: Cross-Validation of Melatonin Immunoassays with the Gold Standard LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the precise quantification of melatonin, the choice of analytical method is paramount. While immunoassays offer a convenient and high-throughput option, the unparalleled specificity and accuracy of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) have positioned it as the gold standard. This guide provides a comprehensive cross-validation of these two methodologies, supported by experimental data and detailed protocols, to empower informed decisions in your research.

The quantification of melatonin, a key hormone regulating circadian rhythms, is crucial in a multitude of research fields, from sleep studies to oncology. The low physiological concentrations of melatonin, however, present a significant analytical challenge. This guide delves into a direct comparison of the two most prevalent techniques: the immunoassay and LC-MS/MS, with a particular focus on the use of a deuterated internal standard, Melatonin-d3, in the latter for robust and reliable quantification.

Quantitative Performance: A Tale of Two Methods

The performance of immunoassays and LC-MS/MS for melatonin quantification differs significantly in several key aspects. LC-MS/MS consistently demonstrates superior sensitivity and specificity, while immunoassays can be prone to interferences and cross-reactivity.[1][2] The following table summarizes the quantitative comparison of the two methods based on published data.

Performance MetricImmunoassay (ELISA/RIA)LC-MS/MS with Deuterated Internal StandardKey Advantages of LC-MS/MS
Sensitivity (LLOQ) 0.3 - 1.0 pg/mL[3]0.8 - 1.0 pg/mL[3]High sensitivity allows for accurate measurement of low physiological concentrations.
Accuracy (Bias) Significant mean bias reported (e.g., 23.2%) with immunoassays often yielding higher values.[1][2]Considered the "true" concentration; used as the reference method.[1]Reduced bias provides more accurate and reliable data.
Specificity Susceptible to cross-reactivity with structurally similar molecules, leading to overestimated results.[1]Highly specific due to the separation by chromatography and detection by mass-to-charge ratio.Minimizes the risk of false positives and ensures the measured analyte is indeed melatonin.
Precision (%RSD) Intra- and inter-assay variations can be higher.Excellent precision with RSDs typically well within acceptable limits (e.g., <15%).[3]High reproducibility ensures the reliability of results across different experiments.
Linearity (r²) Good linearity is achievable.Excellent linearity over a wide dynamic range (r² ≥ 0.993).[3]Allows for accurate quantification across a broad range of melatonin concentrations.
Sample Volume Can require a larger sample volume for separate analyses of multiple analytes.Smaller sample volumes are often sufficient for multiplexed analysis.[1]Beneficial when sample availability is limited.

Experimental Protocols: A Step-by-Step Guide

Detailed and robust experimental protocols are the bedrock of reliable and reproducible results. Below are representative protocols for a competitive ELISA immunoassay and an LC-MS/MS method for the quantification of melatonin.

Melatonin Competitive ELISA Protocol

This protocol is a generalized representation of a commercially available melatonin ELISA kit.

  • Sample/Standard Preparation:

    • Pipette 100 µL of standards, controls, and unknown samples into designated wells of the microtiter plate.[4]

  • Addition of Antiserum:

    • Add 50 µL of melatonin antiserum solution to each well.[4]

    • Cover the plate and incubate for 16-20 hours at 2-8°C.[4]

  • Washing:

    • Discard the incubation solution and wash the plate four times with 250 µL of diluted wash buffer per well.[4]

  • Addition of Biotinylated Melatonin:

    • Add 100 µL of biotin solution to each well.[4]

    • Cover the plate and incubate for 2 hours at room temperature on an orbital shaker.[4]

  • Washing:

    • Repeat the washing step as described in step 3.[4]

  • Addition of Enzyme Conjugate:

    • Add 100 µL of enzyme conjugate (e.g., Streptavidin-HRP) to each well.[4]

    • Cover the plate and incubate for 1 hour at room temperature on an orbital shaker.[4]

  • Washing:

    • Repeat the washing step as described in step 3.[4]

  • Substrate Reaction:

    • Add 100 µL of TMB substrate solution to each well.[4]

    • Incubate for 15 minutes at room temperature on an orbital shaker.[4]

  • Stopping the Reaction:

    • Add 100 µL of stop solution to each well. The color will change from blue to yellow.[4]

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader. The optical density is inversely proportional to the melatonin concentration.

LC-MS/MS Protocol with this compound Internal Standard

This protocol outlines the key steps for quantifying melatonin using LC-MS/MS with a deuterated internal standard.

  • Sample Preparation and Extraction:

    • To 1 mL of the sample (e.g., plasma, saliva), add a known amount of this compound internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) or a solid-phase extraction (SPE) using a C18 cartridge.[5]

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the mobile phase.

  • Chromatographic Separation (LC):

    • Inject the reconstituted sample onto a C18 analytical column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection (MS/MS):

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for both melatonin and this compound.

      • Melatonin: e.g., m/z 233.1 → 174.1

      • This compound: e.g., m/z 236.1 → 177.1

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of melatonin to the peak area of this compound against the concentration of the melatonin standards.

    • Determine the concentration of melatonin in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Methodologies and Pathways

To further clarify the experimental processes and the biological context of melatonin, the following diagrams have been generated using Graphviz.

G Cross-Validation Workflow: Immunoassay vs. LC-MS/MS cluster_0 Immunoassay (ELISA) cluster_1 LC-MS/MS cluster_2 Sample IA_Sample Sample/Standard Addition IA_Antibody Add Melatonin Antibody IA_Sample->IA_Antibody IA_Incubate1 Incubation IA_Antibody->IA_Incubate1 IA_Wash1 Washing IA_Incubate1->IA_Wash1 IA_Tracer Add Labeled Melatonin IA_Wash1->IA_Tracer IA_Incubate2 Incubation IA_Tracer->IA_Incubate2 IA_Wash2 Washing IA_Incubate2->IA_Wash2 IA_Enzyme Add Enzyme Conjugate IA_Wash2->IA_Enzyme IA_Incubate3 Incubation IA_Enzyme->IA_Incubate3 IA_Wash3 Washing IA_Incubate3->IA_Wash3 IA_Substrate Add Substrate IA_Wash3->IA_Substrate IA_Read Read Absorbance IA_Substrate->IA_Read LCMS_Sample Sample + this compound LCMS_Extract Extraction (LLE/SPE) LCMS_Sample->LCMS_Extract LCMS_Dry Evaporation LCMS_Extract->LCMS_Dry LCMS_Recon Reconstitution LCMS_Dry->LCMS_Recon LCMS_Inject LC Injection LCMS_Recon->LCMS_Inject LCMS_Sep Chromatographic Separation LCMS_Inject->LCMS_Sep LCMS_Ion Ionization (ESI) LCMS_Sep->LCMS_Ion LCMS_Detect MS/MS Detection (MRM) LCMS_Ion->LCMS_Detect LCMS_Quant Quantification LCMS_Detect->LCMS_Quant Sample Biological Sample (Plasma, Saliva, etc.) Sample->IA_Sample Sample->LCMS_Sample

Caption: A comparative workflow of melatonin quantification by Immunoassay (ELISA) and LC-MS/MS.

G Simplified Melatonin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Melatonin Melatonin MT1R MT1 Receptor Melatonin->MT1R MT2R MT2 Receptor Melatonin->MT2R Gi Gαi MT1R->Gi activates PLC PLC MT1R->PLC activates MT2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA inhibits CREB CREB PKA->CREB inhibits phosphorylation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 PKC PKC Ca2->PKC ERK ERK1/2 PKC->ERK Gene Gene Expression (e.g., Circadian Genes) CREB->Gene regulates

Caption: A simplified diagram of melatonin's intracellular signaling pathways via its membrane receptors.

Conclusion: Choosing the Right Tool for the Job

The cross-validation between immunoassays and LC-MS/MS for melatonin quantification reveals a clear trade-off between convenience and accuracy. While immunoassays provide a rapid and accessible platform, their susceptibility to interference and cross-reactivity can lead to biased results.[1] For research demanding the highest level of accuracy, specificity, and reliability, LC-MS/MS, particularly when employing a deuterated internal standard like this compound, stands as the unequivocal gold standard. By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate tool to achieve their scientific objectives and generate high-quality, defensible data.

References

Inter-Laboratory Performance of Melatonin Analysis Utilizing Melatonin-d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of melatonin in biological matrices, with a specific focus on the use of Melatonin-d3 and other deuterated analogs as internal standards. The inclusion of a stable isotope-labeled internal standard, such as this compound, is critical for correcting sample loss during preparation and for minimizing matrix effects, thereby enhancing the accuracy and precision of the analysis. While a direct multi-laboratory round-robin study exclusively using this compound was not found in the public literature, this guide synthesizes data from various independent validated methods to offer a comparative overview of expected performance. The methodologies predominantly leverage liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is recognized for its high sensitivity and specificity.

Data Presentation: Comparative Performance of Melatonin Quantification Methods

The following table summarizes the performance characteristics of various validated LC-MS/MS methods for melatonin analysis that employ a deuterated internal standard. These methods, while not part of a single inter-laboratory study, provide a benchmark for the expected performance in a research or clinical setting.

Biological MatrixInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)Reference
Human PlasmaMelatonin-d7-1.0 pg/mLIntra-assay: 2.57-5.33%, Inter-assay: 7.30-14.31%-[1]
Human PlasmaMelatonin-d4-10 pg/mLIntra-day: ≤15%, Inter-day: ≤15%Intra-day: 80-117.77%, Inter-day: 85-115%[2][3]
Human PlasmaMelatonin-d4-10 pg/mL<10%95-105%[4]
Human Saliva7-D-Melatonin1.05 pg/mL3.0 pg/mL11-13%86-91%[5]
Milk7-D-Melatonin-1 pg/mL1.55%90.06-94.58%[1]
Cerebrospinal Fluid13C1-Melatonin----[6]
Saliva (Inter-lab study)Not specified--Large inter-laboratory variation reported91-110%[7]

Note: Data from the inter-laboratory study on saliva is included for context, though the specific internal standards used by each of the five participating laboratories were not detailed in the abstract.

Experimental Protocols

The following is a generalized protocol for the quantification of melatonin in human plasma using LC-MS/MS with a deuterated internal standard, based on common practices identified in the literature[1][2][3][4].

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma, add a known concentration of this compound internal standard.

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC)

  • Column: C18 reverse-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute melatonin and the internal standard, before re-equilibrating to the initial conditions.

  • Flow Rate: 400 µL/min.

  • Injection Volume: 3 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Melatonin: m/z 233.1 → 174.1

    • This compound: m/z 236.1 → 177.1 (Note: The exact transition for this compound may vary slightly based on the position of the deuterium atoms).

  • Data Analysis: The concentration of melatonin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of melatonin and a fixed concentration of the internal standard.

Mandatory Visualizations

Melatonin Signaling Pathway

This diagram illustrates the primary signaling pathways activated by melatonin upon binding to its G-protein coupled receptors, MT1 and MT2.

Melatonin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 G_alpha_i Gαi MT1->G_alpha_i activates MT2->G_alpha_i activates AC Adenylyl Cyclase G_alpha_i->AC inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., Circadian Rhythm) CREB->Gene_Expression regulates

Caption: Melatonin receptor-mediated signaling cascade.

Experimental Workflow for Melatonin Analysis

This diagram outlines the key steps involved in the quantification of melatonin from a biological sample using LC-MS/MS with an internal standard.

Melatonin_Analysis_Workflow start Start: Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) start->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lcms LC-MS/MS Analysis evaporation->lcms data_processing Data Processing (Peak Integration, Ratio Calculation) lcms->data_processing quantification Quantification (Comparison to Calibration Curve) data_processing->quantification end End: Melatonin Concentration quantification->end

Caption: Workflow for melatonin quantification.

References

A Comparative Guide to Analytical Methods for Melatonin Quantification Utilizing Melatonin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of melatonin in various biological matrices is crucial for pharmacokinetic studies, clinical diagnostics, and product formulation. The use of a deuterated internal standard, such as Melatonin-d3, is a widely accepted practice in mass spectrometry-based methods to ensure the highest accuracy and precision by correcting for matrix effects and variability in sample processing. This guide provides a comparative overview of the linearity and detection ranges of common analytical methods that employ this compound for the quantification of melatonin.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for melatonin quantification, with a focus on their linearity and range of detection. These methods utilize this compound as an internal standard to enhance reliability.

MethodMatrixLinearity RangeCorrelation Coefficient (R²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
UHPLC-HRAM MS Dietary Supplements10 - 200 ng/mL≥ 0.9910 ng/mL200 ng/mL
LC-MS/MS Human Plasma10 pg/mL - 100 ng/mL0.99810 pg/mL100 ng/mL
LC-MS/MS Milk1 - 150 pg/mL> 0.991 pg/mL150 pg/mL
HPLC-PDA Nanoparticles10 - 100 µg/mLNot Specified78.7 ng/mL100 µg/mL
UHPLC-qTOFMS HypnoticsNot Specified> 0.97< 1 mg/kgNot Specified
LC-MS/MS Human SalivaNot SpecifiedNot Specified0.8 pg/mLNot Specified

Detailed Experimental Protocols

The methodologies outlined below are representative of the common procedures used for the quantification of melatonin with this compound as an internal standard.

Ultra-High-Performance Liquid Chromatography-High Resolution Accurate Mass Spectrometry (UHPLC-HRAM MS)

This method is particularly useful for complex matrices such as herbal dietary supplements.

  • Sample Preparation:

    • Standard stock solutions of melatonin and this compound (e.g., 5 mg/mL) are prepared in methanol and stored at -20°C in the dark.[1]

    • Working solutions are prepared by serial dilution from the stock solutions in a methanol-water (50:50 v/v) mixture.[1]

    • For solid samples, an extraction is performed, followed by dilution in the same methanol-water mixture to bring the concentration within the calibration range.[1]

  • Chromatography:

    • A UHPLC system is used for separation. The mobile phase and gradient will be optimized for the specific column and matrix.

  • Mass Spectrometry:

    • Detection is performed using a high-resolution accurate mass spectrometer.

    • Quantification is based on the ratio of the peak area of melatonin to the peak area of the this compound internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method commonly used for the analysis of melatonin in biological fluids like plasma and milk.[2][3]

  • Sample Preparation (Protein Precipitation for Plasma):

    • A fixed amount of this compound internal standard is added to the plasma sample.[3]

    • Proteins are precipitated by adding a solvent like acetonitrile.[3]

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected, and may be evaporated and reconstituted in the mobile phase before injection.

  • Sample Preparation (Liquid-Liquid Extraction for Milk):

    • This compound internal standard is added to the milk sample.[2]

    • Extraction is performed using an organic solvent such as dichloromethane.[2]

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for injection.[2]

  • Chromatography:

    • Separation is typically achieved on a C18 column.[2][3]

    • The mobile phase often consists of a mixture of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent like methanol or acetonitrile.[3][4]

  • Mass Spectrometry:

    • A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both melatonin and this compound.[3]

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of melatonin using LC-MS/MS with this compound as an internal standard.

Melatonin Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Saliva) Add_IS Addition of This compound (IS) Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Melatonin / this compound) Peak_Integration->Ratio_Calculation Concentration_Calc Concentration Calculation via Calibration Curve Ratio_Calculation->Concentration_Calc

Caption: Workflow for Melatonin Analysis using LC-MS/MS.

References

Melatonin-d3: A Comparative Performance Guide for Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of melatonin, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results, particularly in complex biological matrices. This guide provides a comprehensive comparison of the performance characteristics of Melatonin-d3 against other commonly used deuterated standards, such as Melatonin-d4 and Melatonin-d7. The information presented herein is supported by a review of experimental data from various scientific publications.

Principles of Isotopic Internal Standards

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. By replacing one or more hydrogen atoms with deuterium, an isotope of hydrogen, the mass of the molecule is increased. This allows the internal standard to be distinguished from the endogenous analyte by the mass spectrometer. Since the physicochemical properties of the deuterated standard are nearly identical to the analyte, it co-elutes during chromatography and experiences similar matrix effects, thereby providing effective normalization for variations in sample preparation and instrument response.

Performance Characteristics of Deuterated Melatonin Standards

The selection of a suitable deuterated internal standard is critical for assay performance. While this compound is a widely used and effective internal standard, other deuterated variants such as Melatonin-d4 and Melatonin-d7 are also commercially available and utilized in bioanalytical methods. The ideal internal standard should exhibit high isotopic purity, chemical stability, and chromatographic behavior that closely mimics the analyte of interest.

Mass Spectrometric and Chromatographic Properties

The following table summarizes key mass spectrometric and chromatographic parameters for melatonin and its commonly used deuterated internal standards, compiled from various LC-MS/MS methods. It is important to note that these values can vary depending on the specific instrumentation and analytical conditions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)LLOQ (pg/mL)Retention Time (min)Reference
Melatonin233.1174.1-~3.16[1]
This compound 236.1 177.1 - - Varies
Melatonin-d4237.2178.110~3.15[1]
Melatonin-d7240.2178.01.0Varies

Note: Direct comparative data for this compound under the same conditions as the other standards was not available in the reviewed literature. LLOQ and retention time are highly method-dependent.

Experimental Protocols

The following is a representative experimental protocol for the quantification of melatonin in human plasma using a deuterated internal standard, based on common practices in the field.

I. Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Internal Standard Spiking: To a 500 µL aliquot of plasma, add 50 µL of the working internal standard solution (e.g., this compound, Melatonin-d4, or Melatonin-d7 in methanol) to achieve a final concentration of 1 ng/mL. Vortex for 30 seconds.

  • Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

II. LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Melatonin: 233.1 → 174.1

      • This compound: 236.1 → 177.1

      • Melatonin-d4: 237.2 → 178.1

      • Melatonin-d7: 240.2 → 178.0

    • Collision Energy and other MS parameters: Optimize for the specific instrument.

Visualizations

Experimental Workflow for Melatonin Quantification

G Experimental Workflow for Melatonin Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample spike_is Spike with Deuterated Internal Standard (e.g., this compound) plasma_sample->spike_is protein_precipitation Protein Precipitation (Acetonitrile) spike_is->protein_precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe evaporation Evaporation & Reconstitution spe->evaporation lc_ms LC-MS/MS Analysis evaporation->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing

Caption: A typical bioanalytical workflow for melatonin quantification.

Simplified Melatonin Signaling Pathway

G Simplified Melatonin Signaling Pathway cluster_receptors Melatonin Receptors cluster_downstream Downstream Effects melatonin Melatonin MT1 MT1 Receptor melatonin->MT1 MT2 MT2 Receptor melatonin->MT2 adenylyl_cyclase Adenylyl Cyclase Inhibition MT1->adenylyl_cyclase MT2->adenylyl_cyclase cAMP ↓ cAMP adenylyl_cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB physiological_effects Physiological Effects (Circadian Rhythm Regulation, etc.) CREB->physiological_effects

Caption: Melatonin's primary signaling cascade via MT1/MT2 receptors.

Conclusion

This compound is a robust and widely accepted internal standard for the quantitative bioanalysis of melatonin. While other deuterated standards like Melatonin-d4 and Melatonin-d7 are also effective, the choice of the specific labeled standard may depend on factors such as commercial availability, cost, and the specific requirements of the analytical method. The key to a successful bioanalytical assay lies in the careful validation of the chosen internal standard to ensure it accurately reflects the behavior of the analyte throughout the entire analytical process. The provided experimental protocol and workflows offer a foundational framework for developing and implementing a reliable method for melatonin quantification in a research or drug development setting.

References

Comparative analysis of different extraction methods for melatonin using Melatonin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of melatonin in biological matrices is crucial for a wide range of studies. The choice of extraction method significantly impacts the reliability and accuracy of the results. This guide provides a comparative analysis of three common extraction techniques for melatonin from human plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), with a focus on the use of a deuterated internal standard, Melatonin-d3 (or its close counterparts like Melatonin-d4 and -d7), for precise quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Performance Comparison of Extraction Methods

Performance ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery (Melatonin) 86.3% - 97.2%~79% (diethyl ether)[1]Not explicitly reported, but high for internal standard
Recovery (Internal Standard) Not explicitly reported~72% (Melatonin-d4)[1]95.0% (Melatonin-d4)[2]
Matrix Effect Generally low to moderateLow, considered efficient in preventing matrix effects[1]Can be significant (ion suppression)[1]
Limit of Quantification (LOQ) 5.0 pg/mL[3]0.1 ng/mL10 pg/mL[4]
Precision (CV%) Intra-assay: 2.57% - 5.33%, Inter-assay: 7.30% - 14.31%[3]Intra-day: ≤15%, Inter-day: 4.8% - 5.9%[1][5]Excellent precision (RSD% <10%) reported[2]
Sample Throughput ModerateLow to ModerateHigh
Cost per Sample HighModerateLow
Solvent Consumption ModerateHighLow

Experimental Workflows

The following diagrams illustrate the general experimental workflows for each extraction method.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow plasma Plasma Sample + this compound load Load Sample plasma->load condition Condition Cartridge (e.g., Methanol) equilibrate Equilibrate Cartridge (e.g., Water) condition->equilibrate equilibrate->load wash Wash Cartridge (e.g., Water/Methanol mixture) load->wash elute Elute Melatonin (e.g., Methanol) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

A simplified workflow for Solid-Phase Extraction (SPE) of melatonin.

LLE_Workflow cluster_lle Liquid-Liquid Extraction (LLE) Workflow plasma Plasma Sample + this compound add_solvent Add Immiscible Organic Solvent (e.g., Diethyl Ether) plasma->add_solvent vortex Vortex/Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate Solvent collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

A typical workflow for Liquid-Liquid Extraction (LLE) of melatonin.

PPT_Workflow cluster_ppt Protein Precipitation (PPT) Workflow plasma Plasma Sample + this compound add_precipitant Add Precipitating Agent (e.g., Acetonitrile) plasma->add_precipitant vortex Vortex/Mix add_precipitant->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate Supernatant (Optional) collect_supernatant->evaporate analysis LC-MS/MS Analysis evaporate->analysis

The general workflow for Protein Precipitation (PPT) of melatonin.

Detailed Experimental Protocols

Below are detailed methodologies for each extraction technique, compiled from validated research articles and application notes.

Solid-Phase Extraction (SPE) Protocol

This protocol is based on the use of Waters Oasis HLB cartridges, which have shown high recovery for melatonin.

Materials:

  • Waters Oasis HLB 1 cc cartridge

  • Human plasma

  • This compound internal standard solution

  • Methanol (HPLC grade)

  • Deionized water

  • Centrifuge

Procedure:

  • Sample Preparation: To 1 mL of human plasma, add the appropriate amount of this compound internal standard.

  • Cartridge Conditioning: Condition the Oasis HLB SPE column by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Centrifuge for 1 minute at 1600 rpm after each step.

  • Sample Loading: Load the prepared 1 mL plasma sample onto the conditioned SPE column.

  • Centrifugation: Centrifuge the column for 1 minute at 1600 rpm to pass the sample through the sorbent.

  • Elution: Elute the melatonin and the internal standard from the column by adding 2 mL of dichloromethane and centrifuging for 1 minute at 1600 rpm.

  • Drying: Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a method that demonstrated good recovery and minimal matrix effects.[1]

Materials:

  • Human plasma

  • This compound internal standard solution

  • Diethyl ether (or Ethyl Acetate)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of Melatonin-d4 internal standard (e.g., 5 ng/mL).

  • Solvent Addition: Add 2.5 mL of diethyl ether to the plasma sample.

  • Extraction: Vortex the mixture for 5 minutes at 2000 rpm to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the sample for 15 minutes at a low temperature (e.g., 5 ºC) to separate the aqueous and organic layers.

  • Collection: Carefully transfer 2 mL of the upper organic layer (diethyl ether) to a clean tube.

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the reconstitution solution for LC-MS/MS analysis.

Protein Precipitation (PPT) Protocol

This is a rapid and simple protocol suitable for high-throughput analysis.[2]

Materials:

  • Human plasma

  • This compound internal standard solution

  • Acetonitrile (cold, -20°C)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To a 200 µL aliquot of human plasma on ice, add the Melatonin-d4 internal standard.

  • Precipitation: Add 750 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 30 seconds.

  • Incubation: Incubate the mixture on ice for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the sample at 16,000 × g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Collection: Transfer 800 µL of the clear supernatant to a clean tube.

  • Drying: Dry the supernatant using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract with 100 µL of methanol, sonicate for five minutes, and transfer to an autosampler vial for LC-MS/MS analysis.

Conclusion

The choice of the most suitable extraction method for melatonin analysis depends on the specific requirements of the study.

  • Protein Precipitation (PPT) is the simplest, fastest, and most cost-effective method, making it ideal for high-throughput screening. However, it may suffer from significant matrix effects, potentially impacting the accuracy of quantification.

  • Liquid-Liquid Extraction (LLE) offers a good balance between cleanliness and ease of use. It is particularly effective at minimizing matrix effects compared to PPT.[1] However, it is more time-consuming and uses larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE) generally provides the cleanest extracts, leading to the highest sensitivity and specificity. It is often considered the gold standard for bioanalytical sample preparation. The trade-offs are higher cost per sample, longer processing time, and the need for method development to optimize recovery.

For highly sensitive and accurate quantification of melatonin, especially at low physiological concentrations, SPE is often the preferred method. For studies where high throughput is a priority and matrix effects can be adequately managed, PPT presents a viable option. LLE stands as a robust intermediate choice, offering improved sample cleanup over PPT without the complexity and cost of SPE. The use of a deuterated internal standard like this compound is strongly recommended for all methods to correct for any variability in extraction recovery and to mitigate the impact of matrix effects, thereby ensuring the highest quality data.

References

Stability of Melatonin-d3 in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of melatonin in biological samples is crucial for a wide range of research areas, from circadian rhythm studies to the development of novel therapeutics. The use of a stable isotope-labeled internal standard, such as Melatonin-d3, is a cornerstone of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the stability of this compound in various biological matrices, supported by experimental data and detailed methodologies, to assist researchers in ensuring the integrity and reliability of their findings.

Comparative Stability Data

The stability of an internal standard is paramount as it is assumed to behave identically to the analyte of interest throughout the sample preparation and analysis process. Any degradation of the internal standard can lead to inaccurate quantification of the target analyte. The following tables summarize the stability of this compound and its non-deuterated counterpart, melatonin, under various storage and handling conditions in common biological matrices.

Biological MatrixStorage ConditionDurationAnalyteStability (% Recovery)
Plasma Room Temperature (Bench-top)4 hoursMelatoninAcceptable
-70°C (Long-term)25 daysMelatoninAcceptable
Freeze-Thaw Cycles (-80°C to RT)3 cyclesMelatoninAcceptable
Urine Room Temperature14 hoursMelatoninAcceptable
+4°C24 hoursMelatoninAcceptable
-80°C (Long-term)4 monthsMelatoninAcceptable
Stock Solution -20°C≥ 4 yearsMelatonin-d4Stable

Note: Explicit quantitative stability data for this compound in various biological matrices is not extensively published. The data for melatonin is presented as a reliable surrogate, given that the deuterated and non-deuterated forms are expected to exhibit similar chemical stability. The stability of Melatonin-d4 as a pure substance provides an indication of the inherent stability of the deuterated molecule.

Experimental Protocols

To ensure the reliability of bioanalytical data, rigorous validation of the stability of both the analyte and the internal standard is required. Below are detailed methodologies for key stability experiments.

Sample Preparation and Extraction

A common procedure for extracting melatonin and its deuterated internal standard from biological fluids is liquid-liquid extraction.

Protocol:

  • To 1 mL of the biological sample (plasma, serum, or urine), add a known concentration of this compound as the internal standard.

  • Add 5 mL of dichloromethane, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Stability Testing Procedures

The following protocols are based on guidelines from regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).

a) Freeze-Thaw Stability

This experiment assesses the stability of the analyte and internal standard after repeated freezing and thawing cycles.

Protocol:

  • Spike a set of quality control (QC) samples in the biological matrix at low and high concentrations with both melatonin and this compound.

  • Analyze one set of QC samples immediately (baseline).

  • Freeze the remaining QC samples at -80°C for at least 24 hours.

  • Thaw the samples completely at room temperature.

  • Refreeze the samples at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat the process for a minimum of three cycles.

  • Analyze the QC samples after the final cycle and compare the results to the baseline to determine the percentage recovery.

b) Short-Term (Bench-Top) Stability

This test evaluates the stability of the analytes in the biological matrix at room temperature for a duration that mimics the sample handling and processing time.

Protocol:

  • Prepare low and high concentration QC samples in the biological matrix.

  • Keep the samples at room temperature (e.g., 25°C) for a specified period (e.g., 4, 8, or 24 hours).

  • Analyze the samples and compare the concentrations to freshly prepared QC samples to calculate the percentage recovery.

c) Long-Term Stability

This experiment determines the stability of the analytes in the biological matrix under the intended long-term storage conditions.

Protocol:

  • Prepare a set of QC samples at low and high concentrations.

  • Store the samples at the specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, or 12 months).

  • At each time point, analyze a set of the stored QC samples against a freshly prepared calibration curve.

  • Calculate the percentage recovery relative to the initial concentration.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the metabolic fate of melatonin, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_stability Stability Assessment BiologicalSample Biological Sample (Plasma, Serum, Urine) Spike_IS Spike with This compound (IS) BiologicalSample->Spike_IS FreezeThaw Freeze-Thaw (-80°C to RT, 3x) BiologicalSample->FreezeThaw BenchTop Bench-Top (RT, 4-24h) BiologicalSample->BenchTop LongTerm Long-Term (-80°C, 1-12 months) BiologicalSample->LongTerm Extraction Liquid-Liquid Extraction (Dichloromethane) Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS FreezeThaw->LC_MSMS Compare to Baseline BenchTop->LC_MSMS Compare to Fresh LongTerm->LC_MSMS Compare to Initial

Caption: Experimental workflow for the validation of this compound stability.

Melatonin_Degradation_Pathway cluster_enzymatic Enzymatic Degradation cluster_non_enzymatic Non-Enzymatic Degradation Melatonin Melatonin / this compound Hydroxylation 6-Hydroxylation (CYP1A2, CYP1A1, CYP1B1) Melatonin->Hydroxylation Demethylation O-Demethylation (CYP2C19, CYP1A) Melatonin->Demethylation Deacetylation Deacetylation Melatonin->Deacetylation Oxidation Oxidation (ROS, RNS) Melatonin->Oxidation Photodegradation UVB Radiation Melatonin->Photodegradation Metabolite1 6-Hydroxymelatonin Hydroxylation->Metabolite1 Metabolite2 N-acetylserotonin Demethylation->Metabolite2 Metabolite3 5-Methoxytryptamine Deacetylation->Metabolite3 DegradationProduct1 AFMK (N1-acetyl-N2-formyl-5-methoxykynuramine) Oxidation->DegradationProduct1 Photodegradation->DegradationProduct1

Caption: Major degradation pathways of melatonin.

By understanding the stability profile of this compound and adhering to validated experimental protocols, researchers can ensure the generation of high-quality, reliable data in their studies of melatonin.

Safety Operating Guide

Safe Disposal of Melatonin-d3: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate use by researchers, scientists, and drug development professionals, this document provides a comprehensive operational and disposal plan for Melatonin-d3, ensuring laboratory safety and regulatory compliance.

This compound, a deuterated form of melatonin, is primarily utilized as an internal standard in analytical research. While not classified as a hazardous substance, proper disposal is crucial to maintain a safe laboratory environment and adhere to waste management regulations.[1] The following procedures are based on established guidelines for laboratory chemical waste and information from Safety Data Sheets (SDS) for melatonin.

Pre-Disposal and Handling

Prior to disposal, it is imperative to handle this compound with care. Avoid the formation of dust and aerosols.[2] Personal protective equipment, including gloves and safety glasses, should be worn.[2] Ensure that the work area is well-ventilated. In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[3] Do not let the product enter drains.[2]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not defined by regulatory bodies, the following table summarizes key characteristics relevant to its waste profile based on available safety data.

CharacteristicValue/InformationSource
Hazard Classification Not classified as a hazardous substance or mixture.Sigma-Aldrich SDS[1]
Oral LD50 (Rat) > 3200 mg/kgCDH Fine Chemical SDS[2]
Incompatible Materials Strong oxidizing agents.CDH Fine Chemical SDS[2]
Storage Temperature Recommended: -20°CCDH Fine Chemical SDS[2]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of pure, unused this compound and materials contaminated with this compound.

  • Segregation:

    • Solid Waste: Collect pure this compound powder and any contaminated solid materials (e.g., weighing paper, gloves, pipette tips) in a designated solid chemical waste container. This container should be separate from general laboratory trash.

    • Liquid Waste: If this compound has been dissolved in a solvent, it must be disposed of as liquid chemical waste. The waste stream will be dictated by the hazards of the solvent used. Segregate halogenated and non-halogenated solvent waste as per your institution's guidelines.

  • Containerization:

    • Use a container that is compatible with the chemical waste. For solid this compound waste, a clearly labeled, sealable plastic bag or a wide-mouth plastic container is suitable.

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, screw-on cap.[4]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[4]

  • Labeling:

    • Clearly label the waste container with "this compound Waste" and include the full chemical name (N-Acetyl-5-methoxytryptamine-d3).

    • Indicate the approximate quantity of waste.

    • Include the date of waste generation and the name of the generating laboratory or researcher.

    • While not classified as hazardous, it is good practice to note that it is non-hazardous chemical waste.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.[6]

    • Ensure that the stored waste is segregated from incompatible materials, particularly strong oxidizing agents.[2]

  • Disposal Request:

    • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EH&S) department for pickup.[4][5]

    • Do not dispose of this compound in the regular trash or pour it down the drain.[2][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MelatoninD3_Disposal_Workflow start This compound Waste Generated is_solid Is the waste solid? start->is_solid solid_waste_container Place in designated 'Non-Hazardous Solid Chemical Waste' container. is_solid->solid_waste_container Yes liquid_waste Is the waste liquid? is_solid->liquid_waste No label_container Label container with: - 'this compound Waste' - Full chemical name - Quantity and date solid_waste_container->label_container solvent_hazard Determine hazard of solvent. liquid_waste->solvent_hazard Yes liquid_waste_container Place in appropriate 'Liquid Chemical Waste' container (e.g., halogenated, non-halogenated). solvent_hazard->liquid_waste_container liquid_waste_container->label_container store_in_saa Store in designated Satellite Accumulation Area (SAA). label_container->store_in_saa contact_ehs Contact Environmental Health & Safety (EH&S) for waste pickup. store_in_saa->contact_ehs end Disposal Complete contact_ehs->end

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety department for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.